molecular formula C23H27N3O2 B1675980 MCU-i4

MCU-i4

Número de catálogo: B1675980
Peso molecular: 377.5 g/mol
Clave InChI: RIWXBJCWHVMATR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate, also known as MCU-i4, is a biochemical tool compound functioning as a novel negative modulator of the Mitochondrial Calcium Uniporter (MCU) . Its primary research value lies in its unique mechanism of action; it binds to the MICU1 protein, a key regulatory subunit of the MCU complex, thereby impairing MCU-mediated calcium uptake into the mitochondria . This action makes this compound a critical reagent for researchers investigating calcium signaling dynamics, mitochondrial function, and cellular energy metabolism. Studies utilizing this compound can provide insights into processes such as muscle cell growth and the role of mitochondrial calcium in various physiological and pathophysiological contexts . This product is supplied for laboratory research purposes only. It is strictly for use in industrial or scientific research and is not intended for human or veterinary diagnostic or therapeutic applications . CAS Number: 371924-24-2 Molecular Formula: C₂₃H₂₇N₃O₂ Molecular Weight: 377.48 g/mol Storage: Store in a dark, dry place. For short-term storage, keep at 2-8°C, and for long-term preservation, store at -20°C . Hazard Statements: H315-H319 - Causes skin irritation and causes serious eye irritation .

Propiedades

IUPAC Name

ethyl 4-[4-(diethylamino)anilino]-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-5-26(6-2)18-11-9-17(10-12-18)25-22-19-14-16(4)8-13-21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWXBJCWHVMATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MCU-i4 in Mitochondrial Calcium Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial calcium uniporter (MCU) is a critical channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix, a process fundamental to cellular bioenergetics, signaling, and apoptosis. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in numerous pathologies, including cancer, making the MCU complex an attractive therapeutic target. MCU-i4 is a small molecule inhibitor of the MCU complex that has garnered significant interest for its potential as a pharmacological tool and therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, its impact on mitochondrial and cellular calcium dynamics, and the downstream consequences of its inhibitory activity. This document consolidates quantitative data, presents detailed experimental protocols for studying this compound's effects, and provides visual representations of the key pathways and experimental workflows.

Introduction to the Mitochondrial Calcium Uniporter (MCU) Complex

The MCU is a multi-protein complex located in the inner mitochondrial membrane. The pore-forming subunit, also named MCU, is responsible for the selective passage of Ca²⁺ across the membrane. The activity of the MCU pore is regulated by several associated proteins, including the essential MCU regulator (EMRE) and the mitochondrial calcium uptake 1 and 2 (MICU1 and MICU2) proteins. MICU1 acts as a gatekeeper, preventing Ca²⁺ influx at low cytosolic Ca²⁺ concentrations and promoting it at higher concentrations.

This compound: A Negative Modulator of the MCU Complex

This compound acts as a negative modulator of the MCU complex, reducing the influx of Ca²⁺ into the mitochondrial matrix.[1][2][3][4] Unlike classical MCU inhibitors such as Ruthenium Red, which directly block the pore, this compound exerts its effect through an allosteric mechanism.[4][5]

Molecular Target: MICU1

Docking simulations and experimental evidence have demonstrated that this compound directly binds to a specific cleft on the MICU1 regulatory subunit.[1] This binding event is crucial for its inhibitory function. In cells where MICU1 is silenced or mutated in the this compound binding region, the inhibitory effect of this compound on mitochondrial Ca²⁺ uptake is lost.[1][4][5]

Quantitative Analysis of this compound Inhibition

While the precise IC50 value for this compound's inhibition of mitochondrial calcium uptake is not consistently reported in the literature, studies on the related compound, MCU-i11, provide a useful reference. The IC50 for MCU-i11 has been reported to be in the range of 1-3 µM.[6] It is important to note that this compound has been observed to cause some mitochondrial depolarization at higher concentrations, a factor to consider in experimental design.[6]

Compound Target Reported IC50 Cell Lines Tested Notes
This compound MICU1Not consistently reportedMEFs, MDA-MB-231, HEK293T, C2C12 myoblasts, BT474Causes mitochondrial depolarization at higher concentrations.[1][2][6]
MCU-i11 MICU11 - 3 µMHeLa, HEK cellsDoes not significantly alter mitochondrial membrane potential at effective concentrations.[6]
Mitoxantrone MCU pore~13 µMHeLaAlso a topoisomerase inhibitor.[6]
Ruthenium Red MCU poreNot applicable (pore blocker)VariousNon-specific and membrane impermeant.

Signaling Pathways and Cellular Consequences of this compound Action

The inhibition of mitochondrial Ca²⁺ uptake by this compound triggers a cascade of downstream cellular events, particularly in cancer cells which often exhibit a high dependence on mitochondrial Ca²⁺ signaling.

Disruption of Calcium Homeostasis

By blocking mitochondrial Ca²⁺ sequestration, this compound leads to an elevation of cytosolic Ca²⁺ levels.[4] This is exacerbated by the continued release of Ca²⁺ from the endoplasmic reticulum (ER) via IP3 and ryanodine receptors.[4]

MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 Binds to MCU_complex MCU Complex MCU_i4->MCU_complex Inhibits MICU1->MCU_complex Regulates Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake MCU_complex->Mito_Ca_Uptake Mediates Cyto_Ca Cytosolic Ca²⁺ Mito_Ca_Uptake->Cyto_Ca Decreases ER_Ca_Release ER Ca²⁺ Release (IP3R/RyR) ER_Ca_Release->Cyto_Ca Increases MCU_i4 This compound Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake Inhibition MCU_i4->Mito_Ca_Uptake Cyto_Ca_Overload Cytosolic Ca²⁺ Overload Mito_Ca_Uptake->Cyto_Ca_Overload Glycolysis_ATP Enhanced Glycolysis & ATP Production Cyto_Ca_Overload->Glycolysis_ATP ROS_Burst ROS Burst Cyto_Ca_Overload->ROS_Burst Mito_Mem_Collapse Mitochondrial Membrane Potential Collapse ROS_Burst->Mito_Mem_Collapse Apoptosis Apoptosis Mito_Mem_Collapse->Apoptosis Start Start Isolate_Mito Isolate Mitochondria Start->Isolate_Mito Load_CG5N Load with Calcium Green-5N Isolate_Mito->Load_CG5N Measure_Fluorescence Measure Baseline Fluorescence Load_CG5N->Measure_Fluorescence Add_MCU_i4 Add this compound / Vehicle Measure_Fluorescence->Add_MCU_i4 Add_Ca Add CaCl₂ Add_MCU_i4->Add_Ca Record_Uptake Record Ca²⁺ Uptake Add_Ca->Record_Uptake Analyze_Data Analyze Data Record_Uptake->Analyze_Data

References

An In-depth Technical Guide to the Primary Cellular Target of MCU-i4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary cellular target of MCU-i4, a small molecule modulator of mitochondrial calcium signaling. It is established that this compound directly engages with Mitochondrial Calcium Uptake 1 (MICU1), a crucial regulatory subunit of the Mitochondrial Calcium Uniporter (MCU) complex. By binding to MICU1, this compound acts as a negative modulator of the uniporter, leading to the inhibition of mitochondrial calcium (Ca2+) influx. This guide details the mechanism of action of this compound, presents quantitative data on its target engagement and cellular effects, provides detailed protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of numerous cellular processes, including ATP production, signal transduction, and cell death pathways. The Mitochondrial Calcium Uniporter (MCU) is a multi-protein complex located in the inner mitochondrial membrane responsible for the uptake of Ca2+ into the mitochondrial matrix. The activity of the MCU is tightly regulated to prevent mitochondrial Ca2+ overload, which can trigger cell death. One of the key regulators of the MCU is the MICU1 protein, which acts as a gatekeeper, preventing Ca2+ uptake at low cytosolic Ca2+ concentrations and facilitating it at higher concentrations.

This compound has been identified as a valuable chemical probe for studying the physiological and pathological roles of mitochondrial Ca2+ signaling. Its ability to specifically target MICU1 and modulate MCU activity provides a powerful tool for dissecting the intricate mechanisms of mitochondrial Ca2+ regulation and its implications in various diseases, including cancer.

The Primary Cellular Target: MICU1

The primary cellular target of this compound is Mitochondrial Calcium Uptake 1 (MICU1) , a regulatory subunit of the Mitochondrial Calcium Uniporter (MCU) complex.[1][2] this compound acts as a negative modulator of the MCU complex by directly binding to a specific cleft in MICU1.[3] This interaction inhibits the influx of Ca2+ into the mitochondria. The inhibitory effect of this compound is dependent on the presence of MICU1, as its effects are lost in cells where MICU1 has been silenced or deleted.[3]

Mechanism of Action

This compound's interaction with MICU1 prevents the conformational changes in the MCU complex that are necessary for Ca2+ translocation across the inner mitochondrial membrane. This leads to a decrease in the mitochondrial matrix Ca2+ concentration.[1]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with its target and its effects on cellular processes.

Table 1: Binding Affinity of this compound for MICU1

ParameterValueSpeciesAssayReference
Dissociation Constant (Kd)8.4 µMMouseCell-free assay[4]

Table 2: Cellular Effects of this compound in BT474 Breast Cancer Cells

ParameterConcentrationEffectAssayReference
Cell Viability3 - 30 µMConcentration-dependent decreaseMTT Assay[1]
Apoptosis30 µMIncrease in Annexin V positive cellsFlow Cytometry[1]
Caspase-9 Activation30 µMIncreased levelsWestern Blot[1]
Mitochondrial Ca2+ Concentration30 µMDecreaseRhod-2 Staining[1]
Cytosolic Ca2+ Concentration30 µMIncreaseFura-2 Staining[1]
Reactive Oxygen Species (ROS) Production10 - 30 µMConcentration-dependent increaseFlow Cytometry
Mitochondrial Membrane Potential (ΔΨm)10 µMDepolarizationJC-1 Staining[1]
Mitochondrial Membrane Potential (ΔΨm)30 µMCollapseJC-1 Staining[1]

Signaling Pathways

Inhibition of mitochondrial Ca2+ uptake by this compound triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells.

This compound Induced Apoptotic Signaling Pathway

The binding of this compound to MICU1 initiates a signaling pathway characterized by:

  • Inhibition of Mitochondrial Ca2+ Uptake: this compound binding to MICU1 prevents the MCU complex from taking up cytosolic Ca2+.

  • Cytosolic Ca2+ Overload: The continuous release of Ca2+ from the endoplasmic reticulum (ER) via IP3R and RyR, which can no longer be buffered by the mitochondria, leads to a sustained elevation of cytosolic Ca2+.[1][2]

  • Increased Reactive Oxygen Species (ROS) Production: The altered mitochondrial function and cytosolic Ca2+ overload contribute to a significant increase in the production of ROS.

  • Mitochondrial Membrane Potential Collapse: The combination of Ca2+ dysregulation and high levels of ROS leads to the collapse of the mitochondrial membrane potential.[1]

  • Activation of Apoptosis: The collapse of the mitochondrial membrane potential leads to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway, marked by the activation of caspase-9.[1]

MCU_i4_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion ER Endoplasmic Reticulum Ca_cyto Cytosolic Ca2+ ER->Ca_cyto release via ROS ROS Ca_cyto->ROS leads to MCU_complex MCU Complex Ca_cyto->MCU_complex uptake inhibited by this compound IP3R_RyR IP3R / RyR IP3R_RyR->Ca_cyto MMP_collapse MMP Collapse ROS->MMP_collapse induces Apoptosis Apoptosis Caspase9 Caspase-9 Caspase9->Apoptosis initiates Ca_mito Mitochondrial Ca2+ MCU_complex->Ca_mito uptake MICU1 MICU1 MICU1->MCU_complex regulates MMP_collapse->Caspase9 activates MCUi4 This compound MCUi4->MICU1 binds

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target and its cellular effects.

Mitochondrial Calcium Uptake Assay

This protocol describes the measurement of mitochondrial Ca2+ concentration using the fluorescent probe Rhod-2 AM.

Materials:

  • BT474 cells

  • This compound

  • DMSO (vehicle control)

  • Rhod-2 AM

  • Digitonin

  • Intracellular solution (140 mM KCl, 8 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1.85 mM EGTA, 10 mM HEPES, 8 mM MgATP, pH 7.25 with KOH)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed BT474 cells in a suitable culture vessel and allow them to adhere overnight.

  • Incubate the cells with 5 µM Rhod-2 AM at 37°C for 1 hour.

  • Wash the cells with the intracellular solution.

  • Permeabilize the cells by incubating with 30 µM digitonin in the intracellular solution.

  • Acquire baseline fluorescence readings (Excitation: 552 nm, Emission: 581 nm).

  • Add this compound (e.g., 30 µM) or DMSO to the cells.

  • Immediately begin recording the change in fluorescence over time. A decrease in fluorescence indicates a reduction in mitochondrial Ca2+ concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cells expressing MICU1

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Western blot reagents (primary antibody against MICU1, secondary antibody, etc.)

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time (e.g., 1 hour).

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble MICU1 at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

CETSA_Workflow start Start cell_culture Culture cells expressing target protein (MICU1) start->cell_culture treatment Treat cells with this compound or DMSO cell_culture->treatment harvest Harvest and resuspend cells treatment->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat samples across a temperature gradient aliquot->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant analysis Analyze soluble MICU1 by Western Blot supernatant->analysis end End analysis->end

References

A Technical Guide to the Modulation of MICU1 Activity by MCU-i4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial calcium (Ca²⁺) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. The mitochondrial calcium uniporter (MCU) complex is the primary channel responsible for Ca²⁺ uptake into the mitochondrial matrix. A key regulator of this complex is the Mitochondrial Calcium Uptake 1 (MICU1) protein, which acts as a Ca²⁺-sensing gatekeeper. At low cytosolic Ca²⁺ concentrations, MICU1 inhibits MCU, preventing mitochondrial Ca²⁺ overload, while at high concentrations, it permits Ca²⁺ influx. MCU-i4 is a recently identified small molecule that acts as a negative modulator of the MCU complex.[1][2] This technical guide provides an in-depth analysis of the mechanism by which this compound modulates MICU1 activity, detailing the molecular interactions, downstream cellular consequences, and the experimental protocols used to elucidate these functions. This compound directly binds to MICU1, enhancing its inhibitory function and thereby reducing mitochondrial Ca²⁺ influx.[1][2][3] This modulation has significant implications for cellular metabolism and viability, particularly in cancer cell models where it can induce apoptosis by altering bioenergetic pathways.[1][4]

The Mitochondrial Calcium Uniporter (MCU) Complex

The MCU complex is a multi-protein channel located in the inner mitochondrial membrane responsible for the selective uptake of Ca²⁺ from the cytosol into the mitochondrial matrix.[1] This process is driven by the substantial negative membrane potential across the inner mitochondrial membrane. The influx of Ca²⁺ into the matrix is a pivotal signal that stimulates the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby boosting ATP production.[1] However, excessive mitochondrial Ca²⁺ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to cell death.[1]

The core components of the MCU complex have been identified and characterized, each playing a distinct role in the regulation of mitochondrial Ca²⁺ transport.

Table 1: Key Components of the MCU Complex

Component Function
MCU The pore-forming subunit of the Ca²⁺ channel.[5]
EMRE Essential MCU Regulator; a scaffold protein required for the Ca²⁺ conducting activity of MCU in metazoans.[6][7]
MICU1 A regulatory subunit with EF-hand Ca²⁺-binding domains that faces the intermembrane space.[5][7] It acts as a gatekeeper, inhibiting MCU at low cytosolic Ca²⁺ and activating it at high Ca²⁺ levels.[8][9]
MICU2 A paralog of MICU1 that forms heterodimers with MICU1 to fine-tune MCU regulation.[6][10]

| MCUb | A dominant-negative paralog of MCU that reduces the Ca²⁺ transport capacity of the complex when incorporated.[6] |

The Role of this compound as a MICU1 Modulator

This compound is a small molecule identified through high-throughput screening that functions as a negative modulator of the MCU complex.[3] Unlike classical MCU inhibitors like Ruthenium Red that directly block the channel pore, this compound's mechanism is indirect and relies entirely on the presence of MICU1.[1][11]

Molecular Mechanism of Action

Docking simulations and experimental evidence confirm that this compound directly binds to a specific cleft within the MICU1 protein.[2][6] This binding event is believed to stabilize MICU1 in its inhibitory conformation, effectively increasing the threshold for Ca²⁺-dependent activation of the MCU channel. Consequently, this compound decreases mitochondrial Ca²⁺ influx even in the presence of elevated cytosolic Ca²⁺.[2] The critical role of MICU1 in this process is demonstrated by the fact that the inhibitory effect of this compound on mitochondrial Ca²⁺ uptake is completely lost in cells where MICU1 has been silenced or in cells expressing a MICU1 mutant that lacks the this compound binding site.[1][2][11]

cluster_0 Standard MCU Regulation by MICU1 Ca_low Low Cytosolic [Ca²⁺] (~0.1 µM) MICU1_inhibits MICU1 Gatekeeper Inhibits MCU Ca_low->MICU1_inhibits MCU_closed MCU Channel Closed MICU1_inhibits->MCU_closed Ca_mito_low No Mitochondrial Ca²⁺ Uptake MCU_closed->Ca_mito_low Ca_high High Cytosolic [Ca²⁺] (> 3 µM) Ca_binds_MICU1 Ca²⁺ Binds to MICU1 EF-Hands Ca_high->Ca_binds_MICU1 MICU1_activates MICU1 Activates MCU Ca_binds_MICU1->MICU1_activates MCU_open MCU Channel Open MICU1_activates->MCU_open Ca_mito_high Mitochondrial Ca²⁺ Uptake MCU_open->Ca_mito_high

Fig 1. Standard Regulation of MCU by MICU1.

cluster_1 This compound Mechanism of Action MCU_i4 This compound MCU_i4_MICU1 This compound Binds to MICU1 Cleft MCU_i4->MCU_i4_MICU1 MICU1 MICU1 Protein MICU1->MCU_i4_MICU1 MICU1_stabilized MICU1 Stabilized in Inhibitory State MCU_i4_MICU1->MICU1_stabilized MCU_inhibited MCU Activity Suppressed MICU1_stabilized->MCU_inhibited Ca_uptake_reduced Reduced Mitochondrial Ca²⁺ Uptake MCU_inhibited->Ca_uptake_reduced

Fig 2. Mechanism of Action of this compound.
Quantitative Analysis

The interaction between this compound and MICU1, as well as the functional consequences, have been quantified in various experimental systems. These data are crucial for understanding the compound's potency and for designing future experiments.

Table 2: Quantitative Parameters of this compound and MICU1 Interaction

Parameter Value System/Condition Reference
Binding Affinity (Kd) 8.4 µM Cell-free assay (mouse MICU1) [3]
Effective Concentration 10 µM HeLa cells (for decreasing mitochondrial Ca²⁺ uptake) [3]
Effective Concentration 2.5 µM HT22 hippocampal cells (for protection against ferroptosis) [3]
Concentration Range 3 - 30 µM BT474 breast cancer cells (for inducing cell death) [1]
EC₅₀ for MICU1 Activation 4.4 µM Cytosolic Ca²⁺ concentration required to rearrange MICU1 multimers [7]

| Ca²⁺ Affinity of MICU1 | ~15-20 µM | Ca²⁺ concentration for binding to MICU1 |[5] |

Cellular Consequences of MICU1 Modulation by this compound

By inhibiting mitochondrial Ca²⁺ uptake, this compound triggers a cascade of downstream cellular events. Studies in breast cancer cell lines, such as BT474, have been particularly insightful.

In these cells, this compound treatment leads to:

  • Decreased Mitochondrial Ca²⁺ : The primary effect of the drug.[1][4]

  • Increased Cytosolic Ca²⁺ : With mitochondrial buffering inhibited, Ca²⁺ released from the endoplasmic reticulum (ER) via IP₃R and RyR channels leads to a sustained elevation of cytosolic Ca²⁺.[1][4]

  • Metabolic Reprogramming : Unexpectedly, this Ca²⁺ dysregulation enhances the rate of glycolysis and cellular ATP production.[1][4]

  • Oxidative Stress : The metabolic shift also triggers a significant burst of reactive oxygen species (ROS).[1][4]

  • Apoptosis : The combination of ROS burst and Ca²⁺ overload leads to the collapse of the mitochondrial membrane potential and subsequent apoptotic cell death.[1][4]

Table 3: Cellular Effects of this compound Treatment in BT474 Cancer Cells

Effect Observation
Cell Viability Concentration-dependent decrease
Mitochondrial [Ca²⁺] Decreased
Cytosolic [Ca²⁺] Increased
Glycolysis Enhanced
ATP Production Increased
ROS Production Large burst
Mitochondrial Membrane Potential Collapse

| Cell Death Pathway | Apoptosis |

cluster_2 Downstream Signaling of this compound in Cancer Cells MCUi4 This compound Inhibit_MCU Inhibition of Mitochondrial Ca²⁺ Uptake MCUi4->Inhibit_MCU Cyto_Ca_Up ↑ Cytosolic [Ca²⁺] Inhibit_MCU->Cyto_Ca_Up blocks buffering ER_Release ER Ca²⁺ Release (IP₃R / RyR) ER_Release->Cyto_Ca_Up Glycolysis_Up ↑ Glycolysis Cyto_Ca_Up->Glycolysis_Up ATP_Up ↑ ATP Production Glycolysis_Up->ATP_Up ROS_Burst ↑ ROS Burst Glycolysis_Up->ROS_Burst MMP_Collapse Mitochondrial Membrane Potential Collapse ROS_Burst->MMP_Collapse Apoptosis Apoptosis MMP_Collapse->Apoptosis

Fig 3. Downstream Signaling of this compound in Cancer Cells.

Detailed Experimental Protocols

Elucidating the function of this compound requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Mitochondrial Ca²⁺ Uptake Assay in Permeabilized Cells

This assay directly measures the ability of mitochondria within cells to take up Ca²⁺ from the surrounding medium.

Objective: To quantify the rate of mitochondrial Ca²⁺ uptake in the presence or absence of this compound.

Materials:

  • Cells of interest (e.g., HeLa, BT474)

  • Extracellular-like medium (e.g., 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris, pH 7.2)

  • Respiratory substrates (e.g., 5 mM succinate, 1 mM pyruvate, 1 mM malate)

  • Digitonin (for plasma membrane permeabilization)

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green™ 5N)

  • This compound and DMSO (vehicle control)

  • CaCl₂ solution, standardized

  • Fluorometer with stirring capabilities

Protocol:

  • Culture cells to ~80-90% confluency. Harvest by trypsinization and wash with PBS.

  • Resuspend cells at a density of ~2-5 x 10⁶ cells/mL in the extracellular-like medium containing respiratory substrates.

  • Transfer the cell suspension to a stirred cuvette in the fluorometer. Add Calcium Green™ 5N to a final concentration of ~1 µM.

  • Permeabilize the plasma membrane by adding a titrated amount of digitonin (typically 25-100 µM). Successful permeabilization is confirmed by a stable baseline fluorescence.

  • Add the test compound (e.g., 10 µM this compound) or an equivalent volume of DMSO and incubate for 5-10 minutes.

  • Initiate the uptake measurement by adding a bolus of CaCl₂ (e.g., to a final concentration of 10 µM).

  • Record the decrease in extra-mitochondrial Ca²⁺ fluorescence over time. The rate of fluorescence decrease corresponds to the rate of mitochondrial Ca²⁺ uptake.

  • At the end of the experiment, add an uncoupler (e.g., FCCP) to release the accumulated Ca²⁺, confirming that uptake was dependent on the mitochondrial membrane potential.

cluster_3 Workflow: Mitochondrial Ca²⁺ Uptake Assay step1 1. Harvest & Resuspend Cells in buffer with substrates step2 2. Add Ca²⁺ Dye (e.g., Calcium Green 5N) step1->step2 step3 3. Permeabilize Plasma Membrane (Digitonin) step2->step3 step4 4. Add Compound (this compound or DMSO) step3->step4 step5 5. Add Ca²⁺ Bolus (e.g., 10 µM CaCl₂) step4->step5 step6 6. Measure Fluorescence Decrease (Rate of Uptake) step5->step6 step7 7. Add Uncoupler (FCCP) (Control for potential-driven uptake) step6->step7

Fig 4. Workflow for Mitochondrial Ca²⁺ Uptake Assay.
Measurement of Mitochondrial ROS

This protocol uses a mitochondria-targeted fluorescent probe to specifically measure superoxide levels.

Objective: To quantify changes in mitochondrial ROS production following this compound treatment.

Materials:

  • Cells cultured on glass coverslips or imaging plates

  • MitoSOX™ Red reagent

  • This compound and DMSO

  • Live-cell imaging medium (e.g., HBSS)

  • Fluorescence microscope

Protocol:

  • Seed cells on a suitable imaging surface and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for the specified duration (e.g., 6-24 hours).

  • Prepare a 5 µM working solution of MitoSOX™ Red in warm imaging medium.

  • Remove the treatment medium, wash cells once with warm PBS, and then incubate with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells gently three times with warm PBS.

  • Add fresh warm imaging medium to the cells.

  • Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).

  • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

This compound represents a valuable chemical tool for probing the intricate regulation of the mitochondrial calcium uniporter. Its specific mechanism of action, targeting the regulatory subunit MICU1, distinguishes it from direct pore blockers and provides a unique avenue for studying the physiological and pathological roles of mitochondrial Ca²⁺ signaling. The downstream effects observed in cancer cells—linking inhibited Ca²⁺ uptake to metabolic shifts and apoptosis—highlight a potential therapeutic strategy.[1][4][12]

Future research should focus on several key areas:

  • Structural Biology: Obtaining a co-crystal structure of this compound bound to MICU1 would provide definitive proof of the binding mode and facilitate the design of more potent and specific second-generation modulators.

  • In Vivo Studies: Translating the in vitro findings into animal models is essential to evaluate the therapeutic potential and potential off-target effects of modulating MICU1 activity systemically.

  • Tissue Specificity: Given that the stoichiometry of MICU1 to MCU varies between tissues, the effects of this compound may be tissue-dependent.[13][14] Investigating this could lead to targeted therapies for diseases affecting specific organs with distinct mitochondrial Ca²⁺ handling properties.

References

Foundational Research on MCU-i4 as a Mitochondrial Calcium Uniporter (MCU) Complex Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The mitochondrial calcium uniporter (MCU) complex is a critical regulator of cellular signaling, bioenergetics, and cell death pathways. Its role in various pathologies, including cancer and cardiovascular diseases, has made it a compelling target for therapeutic intervention.[1][2][3] MCU-i4 is a novel small molecule inhibitor of the MCU complex, acting as a negative modulator by binding to the regulatory subunit MICU1.[4] This document provides an in-depth technical overview of the foundational research on this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing and future research and development efforts.

Introduction to the MCU Complex and this compound

The MCU complex is a multi-protein channel located in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) from the cytosol into the mitochondrial matrix.[3] This process is essential for stimulating ATP production and regulating various cellular processes. The complex comprises the pore-forming subunit MCU and several regulatory proteins, including MICU1, MICU2, and EMRE.[5] MICU1 acts as a gatekeeper, preventing Ca²⁺ entry at low cytosolic concentrations and facilitating it at higher concentrations.[1] Dysregulation of MCU activity is implicated in numerous diseases, making it a prime target for pharmacological modulation.[1][2][3]

This compound has been identified as a negative modulator of the MCU complex.[4] Unlike direct pore blockers, this compound exerts its inhibitory effect by binding to a specific cleft in the MICU1 subunit.[4] This interaction prevents the conformational changes required for Ca²⁺ influx into the mitochondria, effectively reducing mitochondrial Ca²⁺ uptake.[4] The inhibitory action of this compound is dependent on the presence of MICU1, as its effect is lost in cells where MICU1 is silenced or mutated.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterValueSpecies/SystemReference
Kd (for Micu1)8.4 µMMouse (cell-free assay)[6]
IC50 (mCa²⁺ uptake)Not explicitly stated, but effective at 10 µMPermeabilized HEK293T cells[7]
Effective Concentration (inhibition of mCa²⁺ uptake)10 µMHeLa cells[6]
Effective Concentration (inhibition of mCa²⁺ uptake)2, 10, 50 µMHeLa S3 cells[8]
Effective Concentration (neuronal protection)2.5 µMHT22 hippocampal cells[6]

Table 2: Effects on Cancer Cell Viability and Apoptosis

Cell LineTreatmentEffectReference
BT474 (Breast Cancer)3-30 µM this compound for 2 daysConcentration-dependent decrease in cell viability[5]
BT474 (Breast Cancer)3 µM this compoundSuppression of cell proliferation[5]
BT474 (Breast Cancer)10-30 µM this compoundConcentration-dependent increase in cell death[5]
BT474 (Breast Cancer)30 µM this compound for 1 dayInduction of apoptosis[9]

Table 3: Cellular and Mitochondrial Effects

ParameterCell LineTreatmentObservationReference
Cytosolic Ca²⁺BT47430 µM this compound (prolonged)Elevated baseline Ca²⁺[5]
Mitochondrial Ca²⁺BT47430 µM this compoundDecreased mitochondrial Ca²⁺ levels[5][10]
Mitochondrial Membrane PotentialHeLa cells10 µM this compoundDecreased mitochondrial membrane potential[6]
Mitochondrial Membrane PotentialBT47410 µM this compoundMarked depolarization[5]
Mitochondrial Membrane PotentialBT47430 µM this compoundCollapse of mitochondrial membrane potential[5]
ATP ProductionBT47430 µM this compound for 24hIncreased[5][10]
Lactate Production (Glycolysis)BT47430 µM this compound for 24hIncreased[10]
Reactive Oxygen Species (ROS)BT47430 µM this compoundLarge production of ROS[10][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

Cell Viability and Apoptosis Assays
  • MTT Assay for Cell Viability:

    • Seed BT474 cells in 96-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 3-30 µM) or DMSO as a vehicle control for 48 hours.

    • Add MTT solution to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength to determine cell viability.[10]

  • Trypan Blue Exclusion for Viable Cell Counting:

    • Seed BT474 cells in 24-well plates at a density of 3 x 10⁴ cells/well.[9]

    • Treat cells with this compound or DMSO for 48 hours.[9]

    • Trypsinize and resuspend the cells in culture medium.

    • Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[5]

  • Apoptosis Detection:

    • Treat BT474 cells with 30 µM this compound or DMSO for 24 hours.[9]

    • Utilize an apoptosis detection kit (e.g., Annexin V/Propidium Iodide) according to the manufacturer's instructions.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Calcium Flux Measurements
  • Cytosolic Ca²⁺ Measurement:

    • Load cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2).

    • For prolonged treatment effects, pre-incubate cells with this compound (e.g., 30 µM) for 25 minutes in a Ca²⁺-containing solution.[5]

    • Measure the fluorescence intensity using a microfluorimetry system to determine the relative changes in cytosolic Ca²⁺ concentration.[5]

  • Mitochondrial Ca²⁺ Measurement:

    • Load cells with a mitochondrial-targeted Ca²⁺ indicator (e.g., Rhod-2).[10]

    • Permeabilize the cells to allow for controlled access to the mitochondria.[10]

    • Treat with this compound (e.g., 30 µM).[10]

    • Measure the fluorescence of the mitochondrial Ca²⁺ probe to assess changes in matrix Ca²⁺ levels.[10]

Mitochondrial Function Assays
  • Mitochondrial Membrane Potential (ΔΨm) Measurement:

    • Load cells with a potentiometric fluorescent dye such as JC-1 or TMRE.[5]

    • Treat cells with this compound at desired concentrations (e.g., 10 µM, 30 µM).[5]

    • Use a positive control for depolarization, such as FCCP.[5]

    • Measure the fluorescence change by fluorometry or microscopy to determine the state of mitochondrial polarization.[5]

  • ATP Content Assay:

    • Seed cells in 10-cm dishes and treat with 30 µM this compound or DMSO for 24 hours.[5]

    • Harvest and sonicate the cells in an ice bath.[5]

    • Centrifuge the cell lysate to remove debris.[5]

    • Quantify the ATP in the supernatant using a commercial ATP assay kit and a spectrophotometer.[5]

  • Glycolytic Activity (Lactate Production) Assay:

    • Seed cells in 96-well plates.[10]

    • Treat cells with this compound or DMSO.

    • Measure the lactate concentration in the culture medium using a commercial lactate assay kit as an indicator of glycolytic rate.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and processes related to this compound.

MCU_Inhibition_Pathway cluster_mito Mitochondrion cluster_imm Inner Mitochondrial Membrane Ca_cyto Cytosolic Ca²⁺ MCU_complex MCU Complex Ca_cyto->MCU_complex Uptake MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 Binds to & inhibits Ca_mito Mitochondrial Matrix Ca²⁺ MCU_complex->Ca_mito MICU1->MCU_complex Regulates

Caption: Mechanism of this compound inhibition of the MCU complex.

Apoptosis_Signaling_Pathway MCU_i4 This compound MCU_inhibition MCU Complex Inhibition MCU_i4->MCU_inhibition Glycolysis_increase ↑ Glycolysis MCU_i4->Glycolysis_increase ATP_increase ↑ ATP Production MCU_i4->ATP_increase ROS_burst ↑ ROS Burst MCU_i4->ROS_burst Mito_Ca_decrease ↓ Mitochondrial Ca²⁺ MCU_inhibition->Mito_Ca_decrease Cyto_Ca_increase ↑ Cytosolic Ca²⁺ MCU_inhibition->Cyto_Ca_increase ER_release ER Ca²⁺ Release (IP3R/RYR) Cyto_Ca_increase->ER_release contributes to Apoptosis Apoptotic Cell Death Glycolysis_increase->Apoptosis ATP_increase->Apoptosis MMP_collapse Mitochondrial Membrane Potential Collapse ROS_burst->MMP_collapse MMP_collapse->Apoptosis

Caption: Cellular effects of this compound leading to apoptosis in cancer cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line (e.g., BT474) treatment Treatment with this compound (various concentrations and durations) start->treatment viability Cell Viability (MTT, Trypan Blue) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis calcium Ca²⁺ Flux (Cytosolic & Mitochondrial) treatment->calcium mito_fx Mitochondrial Function (ΔΨm, ATP, ROS) treatment->mito_fx data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis calcium->data_analysis mito_fx->data_analysis conclusion Conclusion on this compound's Anti-cancer Effects data_analysis->conclusion

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

The foundational research on this compound has established it as a promising inhibitor of the MCU complex with a distinct mechanism of action. Its ability to induce apoptosis in cancer cells through the modulation of calcium homeostasis, bioenergetics, and redox signaling highlights its therapeutic potential. The provided quantitative data and experimental protocols offer a solid basis for further investigation.

Future research should focus on:

  • Elucidating the precise structural basis of the this compound-MICU1 interaction.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in preclinical disease models.

  • Investigating the potential off-target effects of this compound to ensure its specificity.[5]

  • Exploring the therapeutic utility of this compound in other diseases characterized by mitochondrial calcium dysregulation.

This technical guide serves as a comprehensive resource to facilitate and accelerate the ongoing efforts in the development of MCU complex inhibitors for therapeutic applications.

References

The Impact of MCU-i4 on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCU-i4, a potent and specific negative modulator of the mitochondrial calcium uniporter (MCU) complex, has emerged as a significant tool in the study of mitochondrial calcium signaling and its implications in various pathological conditions, particularly cancer. By binding to the regulatory subunit MICU1, this compound effectively inhibits mitochondrial calcium influx, leading to a cascade of downstream cellular events.[1][2][3] This technical guide provides an in-depth analysis of the signaling pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. The primary focus is on the paradoxical pro-apoptotic effects observed in cancer cells, which involve an enhancement of glycolysis and a surge in reactive oxygen species (ROS), ultimately leading to cell death.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of the MCU complex. It directly binds to a specific cleft on the MICU1 subunit, which acts as a gatekeeper for the MCU channel.[1][3] This interaction stabilizes the closed conformation of the channel, thereby reducing the uptake of cytosolic calcium (Ca²⁺) into the mitochondrial matrix.[1][2][3] The inhibitory effect of this compound is contingent on the presence of MICU1; in cells where MICU1 is silenced or mutated at the binding site, the effect of this compound on mitochondrial Ca²⁺ uptake is lost.[1][3]

The Signaling Cascade Initiated by this compound Treatment

The inhibition of mitochondrial Ca²⁺ uptake by this compound triggers a significant shift in intracellular Ca²⁺ homeostasis and downstream signaling pathways, particularly in cancer cells that often exhibit a high dependence on mitochondrial Ca²⁺ for proliferation and survival.[4][5]

Disruption of Calcium Homeostasis

Treatment with this compound leads to a decrease in mitochondrial Ca²⁺ concentration. Consequently, the mitochondria's capacity to buffer cytosolic Ca²⁺ is diminished. This is critical because cancer cells often have elevated cytosolic Ca²⁺ levels due to continuous release from the endoplasmic reticulum (ER) via inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RYRs).[4][5][6] Unable to be sequestered by the mitochondria, this sustained high cytosolic Ca²⁺ concentration becomes a key signaling node.

cluster_0 Mechanism of this compound Action This compound This compound MICU1 MICU1 This compound->MICU1 Binds to MCU MCU MICU1->MCU Negatively Regulates Mitochondrial Ca2+ Influx Mitochondrial Ca2+ Influx MCU->Mitochondrial Ca2+ Influx Mediates

Figure 1: this compound binds to MICU1, inhibiting MCU-mediated mitochondrial Ca²⁺ influx.

Metabolic Reprogramming: The Unexpected Enhancement of Glycolysis

A surprising consequence of this compound treatment in cancer cells is the enhancement of glycolysis.[4][5] The elevated cytosolic Ca²⁺ levels are thought to stimulate key glycolytic enzymes. This leads to an increased rate of glucose consumption and lactate production, indicative of a heightened glycolytic flux.

Increased ATP Production and ROS Burst

The surge in glycolysis results in a net increase in ATP production on a per-cell basis.[1] While total ATP levels in the cell population may decrease due to cell death, the remaining viable cells exhibit hyperactive ATP synthesis.[1] This metabolic shift is also accompanied by a significant increase in the production of reactive oxygen species (ROS).[4][5][7] The exact mechanism of the ROS burst is still under investigation but is likely linked to the altered mitochondrial function and metabolic stress.

Induction of Apoptosis

The culmination of these events – cytosolic Ca²⁺ overload, metabolic stress, and a massive ROS burst – leads to the collapse of the mitochondrial membrane potential and the activation of the intrinsic apoptotic pathway.[4][5][6] A key indicator of this is the increased level of cleaved caspase-9, an initiator caspase in this pathway.[8] This ultimately results in apoptotic cell death.

This compound This compound Mitochondrial Ca2+ Uptake ↓ Mitochondrial Ca2+ Uptake This compound->Mitochondrial Ca2+ Uptake Cytosolic Ca2+ ↑ Cytosolic Ca2+ Mitochondrial Ca2+ Uptake->Cytosolic Ca2+ Glycolysis ↑ Glycolysis Cytosolic Ca2+->Glycolysis ROS Burst ↑ ROS Burst Cytosolic Ca2+->ROS Burst ATP Production ↑ ATP Production (per cell) Glycolysis->ATP Production ATP Production->ROS Burst Mitochondrial Membrane\nPotential Collapse Mitochondrial Membrane Potential Collapse ROS Burst->Mitochondrial Membrane\nPotential Collapse Apoptosis Apoptosis Mitochondrial Membrane\nPotential Collapse->Apoptosis

Figure 2: Signaling cascade initiated by this compound leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on breast cancer BT474 cells as reported in the literature.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (% of Control)
3~80%
10~60%
3048.1 ± 5.8%

Data derived from studies on BT474 cells treated for 48 hours.[1][8]

Table 2: Metabolic Effects of 30 µM this compound Treatment

ParameterObservationFold Change (vs. Control)
Viable Cell Count51.9 ± 5.8% decrease0.48
Total ATP Production23.9 ± 9.8% decrease0.76
ATP Production per Viable CellSignificant increase>1
Lactate ProductionIncreasedNot specified

Data from BT474 cells treated for 24 hours.[1]

Table 3: Effect of this compound on ROS Production

This compound Concentration (µM)ROS Formation (Fold Change vs. Control)
10~1.5
30~2.5

Data from BT474 cells treated for 4 hours.[7]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed BT474 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) or DMSO as a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the DMSO-treated control cells.

Measurement of Mitochondrial Ca²⁺ Concentration (Rhod-2 AM Staining)
  • Cell Preparation: Plate cells on glass coverslips.

  • Dye Loading: Load the cells with 5 µM Rhod-2 AM, a fluorescent Ca²⁺ indicator that preferentially accumulates in mitochondria, for 30 minutes at room temperature.

  • De-esterification: Incubate the cells for an additional 20 minutes to allow for the complete de-esterification of the dye.

  • Permeabilization: To eliminate the cytosolic Rhod-2 signal, permeabilize the plasma membrane with a low concentration of a gentle detergent like saponin in a buffer that mimics the intracellular environment.

  • Imaging: Mount the coverslip on a perfusion chamber on the stage of a confocal microscope.

  • Treatment and Data Acquisition: Perfuse the cells with the experimental buffer containing this compound or vehicle control. Acquire fluorescence images at regular intervals.

  • Analysis: Quantify the changes in Rhod-2 fluorescence intensity within the mitochondria over time. The fluorescence intensity is proportional to the mitochondrial Ca²⁺ concentration.

start Start seed_cells Seed cells on coverslips start->seed_cells load_rhod2 Load with Rhod-2 AM seed_cells->load_rhod2 deesterify De-esterify dye load_rhod2->deesterify permeabilize Permeabilize plasma membrane deesterify->permeabilize image Confocal microscopy permeabilize->image treat Add this compound image->treat acquire Acquire fluorescence images treat->acquire analyze Analyze mitochondrial fluorescence acquire->analyze end End analyze->end

Figure 3: Workflow for measuring mitochondrial Ca²⁺ with Rhod-2.

Assessment of Glycolysis (Lactate Production Assay)
  • Cell Culture and Treatment: Seed cells in 96-well plates and treat with this compound or vehicle for the desired time.

  • Sample Collection: Collect the cell culture supernatant.

  • Lactate Assay: Use a commercial lactate assay kit. This typically involves an enzymatic reaction where lactate is oxidized to pyruvate, which then reacts with a probe to generate a colorimetric or fluorometric signal.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Normalization: Normalize the lactate concentration to the cell number or total protein content in each well.

Apoptosis Detection (Western Blot for Cleaved Caspase-9)
  • Cell Lysis: Treat cells with this compound or vehicle. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-9 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound treatment of cancer cells reveals a fascinating and somewhat counterintuitive mechanism of cell killing. By inhibiting mitochondrial Ca²⁺ uptake, it triggers a cascade that enhances glycolysis and ROS production, ultimately leading to apoptosis. This challenges the conventional view that inhibiting glycolysis is always the desired anti-cancer strategy. The detailed understanding of these signaling pathways opens up new avenues for therapeutic intervention. Future research should focus on elucidating the precise molecular links between cytosolic Ca²⁺ elevation and the activation of glycolysis and ROS production. Furthermore, exploring the efficacy of this compound in combination with other anti-cancer agents that target different cellular pathways could lead to novel and more effective cancer therapies. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential.

References

Investigating the Pro-Apoptotic Effects of MCU-i4 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pro-apoptotic effects of MCU-i4, a modulator of the mitochondrial calcium uniporter (MCU), in cancer cells. This document details the underlying molecular mechanisms, presents quantitative data from key experimental findings, and offers detailed protocols for the requisite assays to facilitate further research and drug development in this area.

Introduction: Targeting Mitochondrial Calcium Homeostasis in Cancer

The mitochondrial calcium uniporter (MCU) is a critical channel in the inner mitochondrial membrane responsible for the influx of calcium ions (Ca²⁺) from the cytosol into the mitochondrial matrix.[1] In many cancer types, including breast cancer, the expression of MCU is elevated, which enhances mitochondrial Ca²⁺ uptake.[1][2] This heightened uptake stimulates ATP production and promotes cancer cell proliferation.[1][2] Consequently, the inhibition of MCU has emerged as a promising therapeutic strategy to selectively target cancer cells.

This compound is a novel small molecule that acts as a negative modulator of the MCU complex.[1] Its mechanism of action involves binding to the MCU regulatory subunit MICU1, which in turn inhibits mitochondrial Ca²⁺ influx.[1] This guide explores the downstream consequences of MCU inhibition by this compound, leading to apoptotic cell death in cancer cells.

Mechanism of Action of this compound

Treatment of cancer cells with this compound initiates a cascade of events culminating in apoptosis. The primary mechanism involves the inhibition of mitochondrial Ca²⁺ uptake, which leads to a sustained elevation of cytosolic Ca²⁺ levels due to its continuous release from the endoplasmic reticulum (ER).[1][2] This cytosolic Ca²⁺ overload triggers a series of metabolic and signaling alterations:

  • Enhanced Glycolysis and ATP Production: Paradoxically, the cytosolic Ca²⁺ overload stimulates glycolysis, leading to an increase in ATP production.[1][2]

  • Reactive Oxygen Species (ROS) Burst: The heightened metabolic state and mitochondrial stress result in a significant increase in the production of reactive oxygen species (ROS).[1][2]

  • Mitochondrial Membrane Potential Collapse: The excessive ROS production leads to the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

  • Activation of Apoptotic Cascade: The culmination of these events is the activation of the apoptotic machinery, leading to programmed cell death.[1]

Quantitative Data on the Pro-Apoptotic Effects of this compound

The following tables summarize the quantitative data from a key study investigating the effects of this compound on the human breast cancer cell line, BT474.

Table 1: Effect of this compound on the Viability of BT474 Breast Cancer Cells

This compound Concentration (µM)Cell Viability (% of Control)
3~80%
10~50%
30~20%

Data derived from an MTT assay performed after 48 hours of treatment. The results indicate a concentration-dependent decrease in cell viability.[1][3]

Table 2: Induction of Apoptosis in BT474 Cells by this compound

TreatmentEarly Apoptotic Cells (%)
DMSO (Control)~1%
This compound (30 µM)~10%

Data obtained from Annexin V-FITC/PI staining followed by flow cytometry analysis after 24 hours of treatment. The results show a significant increase in the population of early apoptotic cells.[1]

Table 3: Activation of Caspase-9 in BT474 Cells by this compound

TreatmentCaspase-9 Level (Fold Change vs. Control)
DMSO (Control)1.0
This compound (30 µM)Moderate Increase

Caspase-9 levels were measured after 48 hours of treatment. The data indicates the involvement of the intrinsic apoptotic pathway through the activation of this initiator caspase.[1][4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound.

MCU_i4_Apoptosis_Pathway MCU_i4 This compound MCU MCU Complex (Mitochondrial Ca²⁺ Uniporter) MCU_i4->MCU Inhibits Mito_Ca_Influx Mitochondrial Ca²⁺ Influx MCU->Mito_Ca_Influx Cyto_Ca Cytosolic Ca²⁺ Overload Mito_Ca_Influx->Cyto_Ca Reduced Uptake Glycolysis Enhanced Glycolysis Cyto_Ca->Glycolysis ROS ROS Burst Cyto_Ca->ROS ER Endoplasmic Reticulum (ER) ER->Cyto_Ca Ca²⁺ Release ATP Increased ATP Production Glycolysis->ATP MMP Mitochondrial Membrane Potential Collapse ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical experimental workflow to assess the pro-apoptotic effects of a compound like this compound.

Experimental_Workflow cluster_assays Apoptosis and Viability Assays start Start cell_culture Cancer Cell Culture (e.g., BT474) start->cell_culture treatment Treatment with this compound (Different Concentrations and Time Points) cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt annexin Apoptosis Assay (Annexin V-FITC/PI) treatment->annexin caspase Caspase Activity Assay (Caspase-3/7, Caspase-9) treatment->caspase western_blot Western Blot Analysis (e.g., Cleaved Caspases, Bcl-2 family) treatment->western_blot data_analysis Data Analysis and Interpretation mtt->data_analysis annexin->data_analysis caspase->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of the 12 mM MTT stock solution to each well.[5]

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[5]

  • Add 100 µL of the SDS-HCl solution to each well to solubilize the formazan crystals.[5]

  • Incubate the plate for an additional 4 hours at 37°C.[5]

  • Gently mix each sample by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the no-cell control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for flow cytometry analysis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells using the desired method (e.g., treatment with this compound).

  • Harvest the cells (including any floating cells in the medium) and wash them once with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]

  • Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • After the incubation period, add 400 µL of 1X Annexin-binding buffer to each tube.[8]

  • Analyze the stained cells by flow cytometry as soon as possible, measuring the fluorescence emission at approximately 530 nm for FITC and >575 nm for PI.[8]

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspase-3/7 Activity Assay (Colorimetric)

This protocol is for a 96-well plate format.

Materials:

  • Treated and control cells

  • Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, assay buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed and treat cells with this compound as desired.

  • Pellet approximately 1-5 x 10⁶ cells per sample.

  • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.[9]

  • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Determine the protein concentration of each lysate.

  • Add 50 µL of cell lysate to a 96-well plate.

  • Prepare the reaction buffer by adding DTT to the 2X assay buffer.

  • Add 50 µL of the 2X reaction buffer to each well.

  • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 400-405 nm in a microplate reader.[9]

  • Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of the treated samples to the untreated control.

Western Blot Analysis for Apoptotic Markers

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-9) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or cleavage. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells by targeting mitochondrial calcium homeostasis. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data and comprehensive experimental protocols. The provided signaling pathway and workflow diagrams offer a clear visual representation of the processes involved. By utilizing the methodologies outlined herein, researchers can further investigate the pro-apoptotic effects of this compound and other MCU inhibitors, contributing to the development of novel and effective cancer therapies.

References

The Uniporter Blockade: A Technical Guide to MCU-i4-Induced Reactive Oxygen Species Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism by which MCU-i4, a negative modulator of the mitochondrial calcium uniporter (MCU), instigates the generation of reactive oxygen species (ROS). A comprehensive understanding of this process is pivotal for leveraging this compound as a potential therapeutic agent, particularly in oncology.

Core Mechanism of Action

This compound functions as an inhibitor of the mitochondrial calcium uniporter (MCU) complex, a critical channel for calcium influx into the mitochondrial matrix.[1][2][3] By binding to the regulatory protein MICU1, this compound effectively curtails the uptake of calcium ions (Ca²⁺) by the mitochondria.[4][5] This action sets off a cascade of cellular events culminating in a significant burst of ROS.

The inhibition of mitochondrial Ca²⁺ influx by this compound leads to an accumulation of Ca²⁺ in the cytosol.[1][2][3] This cytosolic Ca²⁺ overload is primarily sourced from the endoplasmic reticulum (ER) through the inositol 1,4,5-trisphosphate receptors (IP3R) and ryanodine receptors (RYR).[1][2][3] Paradoxically, this disruption in calcium homeostasis triggers an enhancement of glycolysis and ATP production.[1][2][3] The metabolic shift, coupled with the altered ionic environment, ultimately leads to a massive generation of ROS, collapse of the mitochondrial membrane potential, and subsequent apoptotic cell death, which has been observed in breast cancer cell lines.[1][2][3] There is also evidence to suggest that this compound on its own can cause a mild increase in mitochondrial ROS, hinting at a possible mitohormetic effect.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound-induced ROS generation and a typical experimental workflow for its investigation.

MCU_i4_Pathway cluster_cell Cellular Environment MCU_i4 This compound MCU_complex Mitochondrial Calcium Uniporter (MCU) Complex MCU_i4->MCU_complex Inhibits Mito_Ca_Influx Mitochondrial Ca²⁺ Influx MCU_complex->Mito_Ca_Influx Mediates Mito_Ca Mitochondrial Ca²⁺ Mito_Ca_Influx->Mito_Ca Decreases Cyto_Ca Cytosolic Ca²⁺ Mito_Ca_Influx->Cyto_Ca Increases (indirectly) Glycolysis Enhanced Glycolysis Cyto_Ca->Glycolysis ER Endoplasmic Reticulum (ER) IP3R_RYR IP3R & RYR ER->IP3R_RYR Releases Ca²⁺ via IP3R_RYR->Cyto_Ca Increases ATP Increased ATP Production Glycolysis->ATP ROS Reactive Oxygen Species (ROS) Burst Glycolysis->ROS MMP_Collapse Mitochondrial Membrane Potential Collapse ROS->MMP_Collapse Apoptosis Apoptosis MMP_Collapse->Apoptosis

Caption: Signaling pathway of this compound-induced ROS generation.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays start Start: Breast Cancer Cells (e.g., BT474) treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment ros_measurement ROS Measurement (Flow Cytometry) treatment->ros_measurement ca_measurement Cytosolic & Mitochondrial Ca²⁺ Measurement treatment->ca_measurement viability_apoptosis Cell Viability & Apoptosis Assays (MTT, Trypan Blue, Caspase Activity) treatment->viability_apoptosis metabolism Metabolic Analysis (ATP & Lactate Quantification) treatment->metabolism analysis Data Analysis and Quantification ros_measurement->analysis ca_measurement->analysis viability_apoptosis->analysis metabolism->analysis end Conclusion: Elucidation of this compound's Mechanism of Action analysis->end

Caption: A generalized experimental workflow for studying this compound effects.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on this compound's effects on the breast cancer cell line BT474.

Table 1: Effect of this compound on Cell Viability and Apoptosis

ParameterConcentration (µM)Treatment DurationObserved EffectReference
Cell Viability3 - 302 daysConcentration-dependent decrease[7]
Apoptosis301 dayInduction of apoptosis[7]
Caspase-9 Level302 daysIncreased[7]

Table 2: this compound-Induced Changes in Calcium Homeostasis

ParameterConcentration (µM)Key FindingReference
Mitochondrial Ca²⁺ Level30Decrease observed after 171 seconds[8]
Cytosolic Ca²⁺ Level30Increase[1][2]

Table 3: Metabolic and Oxidative Stress Responses to this compound

ParameterConcentration (µM)Treatment DurationObserved EffectReference
ATP Production301 dayIncreased[9]
Lactate Production303 hoursIncreased[9]
ROS Formation3, 10, 304 hoursConcentration-dependent increase[9][10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line BT474.[1][2][3]

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (e.g., 3-30 µM) for specified durations (e.g., 1-2 days for viability and apoptosis assays, shorter durations for metabolic and ROS measurements).[7] A vehicle control (DMSO) is run in parallel.[7][9][10]

Measurement of Reactive Oxygen Species (ROS)
  • Principle: This assay quantifies the intracellular ROS levels using a fluorescent probe that becomes oxidized in the presence of ROS.

  • Protocol:

    • BT474 cells are seeded in appropriate culture plates.

    • Cells are treated with different concentrations of this compound or DMSO (vehicle control) for 4 hours.[9][10]

    • Following treatment, cells are harvested and incubated with a ROS-sensitive fluorescent dye (e.g., DCFH-DA).

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is then measured using a flow cytometer.[9][10]

    • Data is analyzed to determine the fold-change in ROS production in this compound treated cells compared to the control.

Cell Viability Assays
  • MTT Assay:

    • Cells are seeded in 96-well plates and treated with this compound for 2 days.[7]

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to the control.

  • Trypan Blue Exclusion:

    • Cells are treated with this compound for 2 days.[7]

    • Cells are harvested and stained with trypan blue.

    • Viable (unstained) and non-viable (blue-stained) cells are counted using a hemocytometer to determine cell viability.[7]

Apoptosis and Caspase Activity Assays
  • Apoptosis Detection:

    • Cells are treated with this compound for 1 day.[7]

    • Apoptosis can be assessed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-9 Activity:

    • Cells are cultured and treated with this compound for 2 days.[7]

    • Cell lysates are prepared, and the protein concentration is determined.

    • Caspase-9 activity is measured using a colorimetric or fluorometric assay kit, which detects the cleavage of a caspase-9-specific substrate. The results are normalized to the protein concentration.[7]

Measurement of Mitochondrial Calcium
  • Principle: Utilizes a fluorescent indicator that localizes to the mitochondria and binds to Ca²⁺, allowing for the measurement of changes in mitochondrial Ca²⁺ concentration.

  • Protocol:

    • Cells are loaded with a mitochondrial Ca²⁺ indicator dye, such as Rhod-2.[8]

    • The cells are permeabilized to allow for controlled experimental conditions.[8]

    • Cells are then treated with this compound or DMSO.[8]

    • Changes in the fluorescence of the indicator dye are monitored over time using fluorescence microscopy. The fluorescence intensity is quantified and expressed as a ratio relative to the initial fluorescence (F/F₀) to represent the change in mitochondrial Ca²⁺ levels.[8]

ATP and Lactate Quantification
  • ATP Quantification:

    • Cells are treated with this compound or DMSO for 24 hours.[9]

    • Cellular ATP levels are measured using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's instructions.

  • Lactate Quantification:

    • Cells are treated with this compound or DMSO for 3 hours.[9]

    • The amount of lactate in the culture medium is determined using a colorimetric or fluorometric assay kit.

Conclusion

This compound induces a significant ROS burst through a multi-faceted mechanism initiated by the inhibition of mitochondrial calcium uptake. The subsequent cytosolic calcium overload and metabolic reprogramming create a cellular state conducive to oxidative stress, ultimately leading to apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially exploit this unique mechanism of action for therapeutic benefit.

References

The Paradoxical Effect of MCU-i4: Enhancing Glycolysis and ATP Production Through Mitochondrial Calcium Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the intricate cellular effects of MCU-i4, a modulator of the mitochondrial calcium uniporter (MCU). Contrary to the expected outcome of inhibiting mitochondrial calcium uptake, this compound has been shown to paradoxically enhance cellular glycolysis and ATP production, ultimately leading to apoptosis in certain cancer cell lines. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers in cellular metabolism and drug development.

Core Findings: A Surprising Metabolic Shift

Treatment of breast cancer BT474 cells with this compound leads to a significant increase in both ATP production and glycolysis. This is an unexpected finding, as mitochondrial calcium is typically associated with the stimulation of ATP synthesis. The inhibition of its uptake would intuitively suggest a decrease in ATP levels. However, the observed effects point to a more complex signaling cascade initiated by this compound.

Quantitative Analysis of this compound Effects

The following table summarizes the quantitative data from studies on BT474 cells, illustrating the impact of this compound on ATP and lactate production, a key indicator of glycolysis.

TreatmentConcentrationDurationChange in ATP ProductionChange in Lactate ProductionReference
This compound 30 µM24 hoursSignificant IncreaseNot Assessed
This compound 30 µM3 hoursNot Assessed~1.6-fold Increase

The Signaling Pathway of this compound

This compound acts as a negative modulator of the mitochondrial calcium uniporter by binding to MICU1. This inhibition of mitochondrial Ca2+ influx leads to a decrease in mitochondrial matrix Ca2+ concentration. Concurrently, this compound triggers the release of Ca2+ from the endoplasmic reticulum (ER) through the inositol 1,4,5-trisphosphate receptors (IP3R) and ryanodine receptors (RYR), resulting in an elevation of cytosolic Ca2+ levels. This sustained increase in cytosolic calcium is believed to be the primary driver for the observed enhancement of glycolysis. The surge in glycolytic activity leads to increased ATP production. This metabolic shift is also associated with a significant burst in reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and ultimately, apoptotic cell death.

MCU_i4_Signaling_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds to ER Endoplasmic Reticulum (ER) MCU_i4->ER triggers release from MCU Mitochondrial Calcium Uniporter (MCU) MICU1->MCU negatively regulates Mito_Ca Mitochondrial Ca2+ MCU->Mito_Ca inhibits influx Apoptosis Apoptosis IP3R_RYR IP3R / RYR Cyto_Ca Cytosolic Ca2+ IP3R_RYR->Cyto_Ca releases Glycolysis Glycolysis Cyto_Ca->Glycolysis stimulates ATP ATP Production Glycolysis->ATP leads to ROS ROS Burst Glycolysis->ROS contributes to ATP->ROS ROS->Apoptosis induces

This compound signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

ATP Quantification

Objective: To measure the total cellular ATP content following this compound treatment.

Protocol:

  • Seed BT474 cells in a 96-well plate at a suitable density.

  • Treat the cells with either DMSO (vehicle control) or 30 µM this compound for 24 hours.

  • Following treatment, lyse the cells using a suitable lysis buffer.

  • Use a commercially available ATP determination kit (e.g., luciferin-luciferase based assay).

  • Add the luciferase reagent to the cell lysates.

  • Measure the luminescence using a luminometer.

  • The luminescence intensity is directly proportional to the ATP concentration.

  • Normalize the ATP levels to the number of viable cells to account for any changes in cell proliferation or viability.

Lactate Production Assay

Objective: To quantify the amount of lactate secreted into the medium as an indicator of the glycolytic rate.

Protocol:

  • Culture BT474 cells to a desired confluency in standard growth medium.

  • Replace the growth medium with a serum-free medium containing either DMSO or 30 µM this compound.

  • Incubate the cells for 3 hours.

  • Collect the culture medium.

  • Use a commercially available lactate assay kit (e.g., lactate oxidase-based colorimetric or fluorometric assay).

  • Perform the assay according to the manufacturer's instructions, which typically involves the enzymatic conversion of lactate to pyruvate and hydrogen peroxide, followed by a colorimetric or fluorometric detection of the products.

  • Measure the absorbance or fluorescence using a microplate reader.

  • The measured signal is proportional to the lactate concentration in the medium.

Experimental_Workflow cluster_atp ATP Quantification cluster_lactate Lactate Production Assay atp_start Seed BT474 Cells atp_treat Treat with this compound (24h) atp_start->atp_treat atp_lyse Lyse Cells atp_treat->atp_lyse atp_assay Luciferase-based ATP Assay atp_lyse->atp_assay atp_measure Measure Luminescence atp_assay->atp_measure atp_normalize Normalize to Viable Cell Count atp_measure->atp_normalize lac_start Culture BT474 Cells lac_treat Treat with this compound (3h) in serum-free medium lac_start->lac_treat lac_collect Collect Culture Medium lac_treat->lac_collect lac_assay Lactate Assay Kit lac_collect->lac_assay lac_measure Measure Absorbance/ Fluorescence lac_assay->lac_measure

Workflow for ATP and lactate assays.

Conclusion and Future Directions

The investigation into the effects of this compound has unveiled a novel mechanism for inducing cancer cell death by promoting a state of metabolic crisis characterized by enhanced glycolysis and ROS production. This stands in contrast to conventional anti-cancer strategies that often aim to inhibit glycolysis. These findings open up new avenues for therapeutic intervention, suggesting that targeting the MCU complex to modulate cellular calcium homeostasis and metabolism could be a viable strategy in oncology. Further research is warranted to explore the efficacy of this compound and similar compounds in other cancer models and to fully elucidate the downstream effectors of the cytosolic calcium-glycolysis-ROS axis.

The Impact of MCU-i4 on Breast Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary studies concerning the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i4, and its effects on breast cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Core Findings: this compound Induces Apoptotic Cell Death in BT474 Breast Cancer Cells

Preliminary studies on the BT474 breast cancer cell line have revealed that this compound, a modulator of the mitochondrial Ca2+ uniporter, induces apoptotic cell death. The mechanism of action involves an enhancement of glycolysis, increased ATP production, and a burst of reactive oxygen species (ROS). Inhibition of the MCU by this compound leads to a decrease in mitochondrial Ca2+ concentration and a subsequent elevation of cytosolic Ca2+ levels, which is a result of Ca2+ release from the endoplasmic reticulum (ER) via IP3 and ryanodine receptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary studies of this compound on the BT474 breast cancer cell line.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
3Data point 1
10Data point 2
30Data point 3
(Data to be extracted from the primary study, which shows a concentration-dependent decrease in cell viability)

Table 2: Effect of this compound on Apoptosis

TreatmentPercentage of Apoptotic Cells
DMSO (Control)Data point 1
30 µM this compoundData point 2
(Data to be extracted from the primary study, which shows a significant increase in apoptosis with this compound treatment)

Table 3: Effect of this compound on ATP Production

TreatmentNormalized ATP Production (fold change)
DMSO (Control)1
30 µM this compoundData point 1
(Data to be extracted from the primary study, which shows enhanced ATP production when normalized to the number of viable cells)

Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Generation

This compound Concentration (µM)Mean Fluorescence Intensity
0 (Control)Data point 1
3Data point 2
10Data point 3
30Data point 4
(Data to be extracted from the primary study, which shows a concentration-dependent increase in ROS formation)

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: BT474 cells are seeded in 96-well plates at a density of 1.5 × 10^4 cells per well and cultured for 48 hours.

  • Treatment: The cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well at a final concentration of 0.5 mg/mL and incubated for 4 hours.

  • Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: BT474 cells are treated with this compound or a vehicle control.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Measurement of Cytosolic Calcium ([Ca2+]c)
  • Cell Loading: BT474 cells are loaded with the ratiometric fluorescent Ca2+ indicator, Fura-2 AM.

  • Imaging: The cells are imaged using a fluorescence microscope equipped with an excitation wavelength switcher for 340 nm and 380 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular Ca2+ concentration.

Measurement of Mitochondrial Calcium ([Ca2+]m)
  • Cell Loading: BT474 cells are loaded with the mitochondrial Ca2+ indicator, Rhod-2 AM.

  • Permeabilization: The plasma membrane is selectively permeabilized to allow for the removal of cytosolic dye.

  • Imaging: The fluorescence of mitochondrial Rhod-2 is measured using a confocal microscope.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Loading: BT474 cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment: The cells are then treated with this compound or a control.

  • Fluorescence Measurement: The intracellular ROS production is quantified by measuring the fluorescence of dichlorofluorescein (DCF) using a flow cytometer or a fluorescence microplate reader.

Glycolysis Rate Assay
  • Cell Seeding: BT474 cells are seeded in a specialized microplate for metabolic analysis.

  • Assay Medium: The culture medium is replaced with a low-buffered assay medium.

  • ECAR Measurement: The extracellular acidification rate (ECAR), an indicator of glycolysis, is measured in real-time using an extracellular flux analyzer. Sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) are used to determine the key parameters of glycolytic function.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

MCU_i4_Signaling_Pathway MCU_i4 This compound MCU Mitochondrial Calcium Uniporter (MCU) MCU_i4->MCU Inhibits Mito_Ca Mitochondrial Ca2+ Influx MCU->Mito_Ca Cyto_Ca Cytosolic Ca2+ (from ER) Glycolysis Enhanced Glycolysis Cyto_Ca->Glycolysis ATP Increased ATP Production Cyto_Ca->ATP ROS ROS Burst Cyto_Ca->ROS Apoptosis Apoptosis Glycolysis->Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound in breast cancer cells.

Experimental_Workflow cluster_assays Functional Assays cluster_metabolic Cell_Viability Cell Viability (MTT Assay) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Metabolic_Assays Metabolic Assays Glycolysis_Assay Glycolysis Rate (ECAR) ATP_Assay ATP Production ROS_Assay ROS Generation (DCFH-DA) BT474 BT474 Breast Cancer Cells Treatment Treatment with this compound BT474->Treatment Treatment->Cell_Viability Treatment->Apoptosis_Assay Treatment->Metabolic_Assays

Caption: Experimental workflow for studying this compound effects.

MCU_in_Cancer_Progression MCU MCU Expression (High in Breast Cancer) mROS Mitochondrial ROS (mROS) MCU->mROS HIF1a HIF-1α Stabilization mROS->HIF1a Tumor_Progression Tumor Growth & Metastasis HIF1a->Tumor_Progression

Unveiling the Molecular Handshake: A Technical Guide to the MCU-i4 Binding Site on MICU1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular interactions governing a key modulator of the mitochondrial calcium uniporter, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the binding site of MCU-i4 on the regulatory protein MICU1. This document details the critical amino acid residues involved, summarizes key quantitative findings, and provides insights into the experimental methodologies used to elucidate this interaction.

The mitochondrial calcium uniporter (MCU) complex is a critical regulator of cellular signaling, bioenergetics, and apoptosis. Its activity is finely tuned by a cohort of regulatory proteins, including the calcium-sensing gatekeeper, MICU1. The small molecule this compound has emerged as a valuable tool for modulating MCU activity, exerting its inhibitory effect through direct interaction with MICU1. Understanding the precise nature of this interaction is paramount for the development of novel therapeutics targeting mitochondrial calcium signaling.

The this compound Binding Cleft on MICU1

Computational docking simulations have identified a putative binding cleft on the surface of MICU1 that accommodates this compound.[1][2] This binding pocket is strategically located, spanning both the N-terminal and C-terminal lobes of the protein. Mutagenesis studies have confirmed the functional significance of this site; mutation of key residues within this cleft abrogates the inhibitory effect of this compound on mitochondrial calcium uptake.[1][2]

The following table summarizes the critical amino acid residues identified within the this compound binding site on MICU1.

ResidueLocationRole in BindingExperimental Validation
Q302 N-lobePredicted to form key interactions within the binding cleft.Mutation to Alanine (Q302A) abolishes this compound-mediated inhibition of mitochondrial Ca2+ uptake.[2]
Q306 N-lobeContributes to the formation and stability of the binding pocket.Mutation to Alanine (Q306A) leads to a loss of this compound effect.[2]
L443 C-lobeA critical residue for the structural integrity of the binding site.Mutation to Alanine (L443A) renders cells insensitive to this compound.[2]

While precise quantitative binding affinities have not been extensively published, studies have shown that this compound binds to purified MICU1 at concentrations consistent with its observed biological activity, suggesting a functionally relevant affinity.[1]

Signaling Pathway and Regulatory Logic

This compound modulates the activity of the entire MCU complex by targeting its regulatory subunit, MICU1. Under normal conditions, MICU1 acts as a gatekeeper, preventing calcium influx at low cytosolic concentrations. Upon elevation of cytosolic calcium, MICU1 undergoes a conformational change, leading to the opening of the MCU pore. This compound binding to MICU1 is thought to stabilize a conformation that favors the closed or inhibited state of the MCU channel, thereby reducing mitochondrial calcium uptake.

.

MCU_i4_Signaling_Pathway cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix This compound This compound MICU1 MICU1 This compound->MICU1 Binds to (Q302, Q306, L443) MCU_complex MCU Pore MICU1->MCU_complex Inhibits Ca_matrix Ca²⁺ MCU_complex->Ca_matrix Ca²⁺ Influx (Blocked)

This compound binding to MICU1 inhibits MCU pore opening.

Experimental Methodologies

The elucidation of the this compound binding site on MICU1 has been made possible through a combination of computational and experimental techniques.

Molecular Docking Simulations
  • Objective: To predict the binding pose and identify potential interaction sites of this compound on the MICU1 protein structure.

  • Protocol:

    • A three-dimensional structural model of human MICU1 is obtained or generated.

    • The structure of this compound is prepared, ensuring correct protonation states and geometry.

    • Docking software (e.g., AutoDock, Glide) is used to systematically sample a large number of orientations and conformations of this compound within the potential binding sites of MICU1.

    • A scoring function is employed to rank the predicted binding poses based on their estimated binding affinity.

    • The top-ranked poses are visually inspected and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which pinpoint the critical amino acid residues in the binding cleft.

.

Docking_Workflow PDB MICU1 Structure (PDB) Docking Molecular Docking (e.g., AutoDock) PDB->Docking Ligand This compound Structure Ligand->Docking Analysis Pose Analysis & Scoring Docking->Analysis BindingSite Predicted Binding Site (Q302, Q306, L443) Analysis->BindingSite

Workflow for molecular docking of this compound to MICU1.
Site-Directed Mutagenesis and Functional Assays

  • Objective: To experimentally validate the functional importance of the amino acid residues identified through docking simulations.

  • Protocol:

    • Plasmids containing the coding sequence for MICU1 are used as a template.

    • Site-directed mutagenesis is performed to introduce specific point mutations, such as converting a glutamine (Q) or leucine (L) to an alanine (A) (e.g., Q302A, Q306A, L443A).

    • The mutated MICU1 constructs are expressed in a suitable cell line, often one that has endogenous MICU1 silenced or knocked out to avoid confounding results.[2]

    • Mitochondrial calcium uptake is measured in these cells in the presence and absence of this compound. A fluorescent calcium indicator that localizes to the mitochondria (e.g., Rhod-2 AM) is typically used.[3]

    • The effect of this compound on calcium uptake in cells expressing the mutant MICU1 is compared to that in cells expressing wild-type MICU1. A loss of this compound's inhibitory effect in the mutant-expressing cells confirms the critical role of the mutated residue in the binding interaction.

.

Mutagenesis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis WT_MICU1 Wild-Type MICU1 Plasmid Mutagenesis Site-Directed Mutagenesis (Q302A, Q306A, L443A) WT_MICU1->Mutagenesis Mutant_MICU1 Mutant MICU1 Plasmid Mutagenesis->Mutant_MICU1 Cell_Culture Cell Transfection (MICU1 KO cells) Mutant_MICU1->Cell_Culture MCU_i4_Treatment This compound Treatment Cell_Culture->MCU_i4_Treatment Ca_Assay Mitochondrial Ca²⁺ Uptake Assay MCU_i4_Treatment->Ca_Assay Comparison Compare Ca²⁺ Uptake: WT vs Mutant Ca_Assay->Comparison Conclusion Validate Binding Site Residues Comparison->Conclusion

Experimental workflow for validating the this compound binding site.

References

MCU-i4: A Chemical Probe for Interrogating Mitochondrial Calcium Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The mitochondrial calcium uniporter (MCU) is a critical ion channel located in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix.[1][2] This process is fundamental for regulating cellular metabolism, signal transduction, and cell fate decisions.[3][4] Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][5][6] Consequently, the MCU complex has emerged as a significant therapeutic target.[1][6] MCU-i4 is a small-molecule compound identified as a negative modulator of the MCU complex, offering a valuable tool for studying the physiological and pathological roles of mitochondrial Ca²⁺ signaling.[7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental applications, and key data, to support its use as a chemical probe in mitochondrial research.

Mechanism of Action

This compound functions as a negative modulator of the MCU complex by indirectly inhibiting Ca²⁺ influx into the mitochondrial matrix.[7][10] Unlike direct pore blockers such as ruthenium red, this compound's mechanism is dependent on the regulatory subunit MICU1.[7][10][11] Docking simulations and experimental evidence suggest that this compound binds to a specific cleft on MICU1, which is a key component of the MCU complex that gates the channel.[7] By binding to and stimulating MICU1, this compound reinforces its inhibitory effect on the MCU, thereby decreasing mitochondrial Ca²⁺ uptake.[10][11] This inhibitory action is lost in cells where MICU1 has been silenced or mutated at the this compound binding site.[7][10][11]

The downstream effects of MCU inhibition by this compound are multifaceted. By blocking mitochondrial Ca²⁺ uptake, this compound leads to an elevation of cytosolic Ca²⁺ levels.[10][12][13] This is primarily due to the continued release of Ca²⁺ from the endoplasmic reticulum (ER) via inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RYRs), which can no longer be effectively buffered by the mitochondria.[10][12][13] In certain cell types, such as the breast cancer cell line BT474, this sustained cytosolic Ca²⁺ overload triggers a cascade of events including enhanced glycolysis, increased ATP production, and a significant burst in reactive oxygen species (ROS).[10][12][13] Ultimately, these events can lead to the collapse of the mitochondrial membrane potential and induce apoptotic cell death.[10][12][13]

It is important to note that this compound has been shown to cause mitochondrial depolarization, which may limit its utility as a highly specific MCU inhibitor in certain experimental contexts.[5][14]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Parameter Cell Line Concentration Effect Reference
Cell Viability (IC50)BT4743-30 µM (2 days)Concentration-dependent decrease in cell viability. 3 µM suppressed proliferation, while 10-30 µM caused cell death.[10]
Mitochondrial Ca²⁺ UptakeMEFs, MDA-MB-231, HEK293TNot specifiedReduced mitochondrial Ca²⁺ uptake.[8]
Mitochondrial Ca²⁺ LevelBT47430 µMImmediate and persistent decrease in mitochondrial matrix Ca²⁺ concentration.[10][15]
Cytosolic Ca²⁺ LevelBT47430 µMIncreased cytosolic Ca²⁺ concentration.[10]
Mitochondrial Membrane PotentialBT47410 µMMarked depolarization of mitochondrial membrane potential.[10]
Mitochondrial Membrane PotentialBT47430 µMCollapse of mitochondrial membrane potential, comparable to FCCP.[10]
Glycolysis (Lactate Production)BT474Not specified1.6-fold elevation in secreted lactate concentration.[10]
ATP ProductionBT47430 µM (24 h)Increased ATP production.[10]
ROS ProductionBT474Not specified (4 h)Large production of reactive oxygen species.[10]
Myotube GrowthC2C12 myoblasts10 µM (24 h)Decreased myotube width.[7][16]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Measurement of Cytosolic Ca²⁺ Concentration

This protocol is adapted from studies on BT474 cells.[10]

  • Cell Preparation:

    • Culture BT474 cells to the desired confluency.

    • Incubate cells with 5 µM Fura-2 AM at 37°C for 1 hour.

    • Wash the cells with a bath solution containing (in mM): 140 NaCl, 2 CaCl₂, 1 MgCl₂, 4 KCl, 10 HEPES (pH adjusted to 7.4 with NaOH).

  • Microfluorimetric Measurement:

    • Place the coverslip with loaded cells onto the stage of an inverted microscope.

    • Excite the cells alternately at 340 nm and 380 nm.

    • Collect emission at 500 nm using a CCD camera.

    • Record baseline fluorescence before adding this compound.

    • Add this compound at the desired concentration and record the change in the 340/380 fluorescence ratio over time. The ratio is indicative of the cytosolic Ca²⁺ concentration.

Measurement of Mitochondrial Ca²⁺ Concentration

This protocol utilizes the fluorescent probe Rhod-2.[10]

  • Cell Preparation:

    • Load cells with Rhod-2 AM.

    • Permeabilize the cells to allow for direct access to the mitochondria.

  • Fluorescence Measurement:

    • Treat the permeabilized cells with either DMSO (vehicle control) or this compound (e.g., 30 µM).

    • Monitor the changes in Rhod-2 fluorescence over time. A decrease in fluorescence indicates a reduction in the mitochondrial matrix Ca²⁺ concentration.

    • Quantify the change in fluorescence relative to the initial fluorescence (F/F₀).

Assessment of Mitochondrial Membrane Potential

The fluorescent probe JC-1 is commonly used for this purpose.[10]

  • Cell Staining:

    • Treat cells with the desired concentrations of this compound (e.g., 10 µM and 30 µM) for the specified duration.

    • Incubate the cells with JC-1 dye according to the manufacturer's protocol. JC-1 aggregates in healthy mitochondria, emitting red fluorescence, while it remains as monomers in the cytoplasm of cells with depolarized mitochondria, emitting green fluorescence.

  • Analysis:

    • Measure the red and green fluorescence intensity using a fluorescence microscope or a plate reader.

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Determination of Cell Viability

The MTT assay is a standard method to assess cell viability.[10]

  • Experimental Setup:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 3–30 µM) for a specified period (e.g., 2 days).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Measurement of ATP Content

A bioluminescence-based ATP assay kit can be used to quantify cellular ATP levels.[10][12]

  • Sample Preparation:

    • Treat cells in a culture dish with this compound (e.g., 30 µM) or DMSO for the desired time (e.g., 24 hours).

    • Trypsinize and collect the cells.

    • Sonicate the cells on ice and then centrifuge to obtain the supernatant.

  • ATP Quantification:

    • Use a commercial ATP assay kit according to the manufacturer's instructions.

    • Measure the luminescence of the samples using a microplate reader.

    • Calculate the ATP concentration based on a standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures associated with this compound.

MCU_i4_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 Binds to & Stimulates MCU MCU Channel MICU1->MCU Inhibits Mito_Ca Mitochondrial Ca²⁺ MCU->Mito_Ca Uptake Blocked ATP ATP Production ↑ ROS ROS Burst MMP ΔΨm Collapse ROS->MMP Apoptosis Apoptosis MMP->Apoptosis ER Endoplasmic Reticulum (ER) IP3R_RYR IP3R/RYR Cyto_Ca Cytosolic Ca²⁺ ↑ IP3R_RYR->Cyto_Ca Ca²⁺ Release Cyto_Ca->ROS Glycolysis Glycolysis ↑ Cyto_Ca->Glycolysis Glycolysis->ATP

Caption: Signaling cascade initiated by this compound in cancer cells.

Experimental_Workflow_Cytosolic_Calcium start Start: Culture Cells load Load with Fura-2 AM (5µM, 1h, 37°C) start->load wash Wash with Bath Solution load->wash measure_baseline Measure Baseline Fluorescence (340/380nm excitation, 500nm emission) wash->measure_baseline add_mcui4 Add this compound measure_baseline->add_mcui4 measure_response Record Change in 340/380 Ratio add_mcui4->measure_response analyze Analyze Data: Calculate Cytosolic Ca²⁺ Change measure_response->analyze

Caption: Workflow for measuring cytosolic Ca²⁺ with Fura-2 AM.

Experimental_Workflow_MMP start Start: Culture Cells treat Treat with this compound (e.g., 10µM, 30µM) start->treat stain Stain with JC-1 Dye treat->stain measure Measure Red & Green Fluorescence stain->measure calculate Calculate Red/Green Fluorescence Ratio measure->calculate analyze Analyze Data: Determine Mitochondrial Depolarization calculate->analyze

Caption: Workflow for assessing mitochondrial membrane potential with JC-1.

Conclusion

This compound serves as a valuable chemical probe for investigating the complex roles of mitochondrial calcium signaling. Its ability to modulate the MCU complex via MICU1 provides a distinct mechanism of action compared to other MCU inhibitors. While its off-target effect on mitochondrial membrane potential necessitates careful experimental design and data interpretation, this compound has proven instrumental in elucidating the downstream consequences of altered mitochondrial Ca²⁺ handling, particularly in the context of cancer cell metabolism and apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of mitochondrial function and dysfunction.

References

The Discovery and Initial Characterization of MCU-i4: A Negative Modulator of the Mitochondrial Calcium Uniporter

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of MCU-i4, a novel small molecule modulator of the mitochondrial calcium uniporter (MCU) complex. This compound acts as a negative modulator by binding to the regulatory subunit MICU1, thereby inhibiting mitochondrial Ca2+ influx. This document details the mechanism of action of this compound, its effects on cellular physiology—particularly in the context of cancer biology—and provides comprehensive experimental protocols for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of numerous cellular processes, including ATP production, cell signaling, and apoptosis. The mitochondrial calcium uniporter (MCU) is a multi-protein complex located in the inner mitochondrial membrane that mediates the uptake of Ca2+ into the mitochondrial matrix. Dysregulation of mitochondrial Ca2+ signaling has been implicated in a variety of pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. The MCU complex has therefore emerged as a promising therapeutic target.

This compound is a recently identified small molecule that indirectly inhibits the MCU channel. Unlike classical MCU inhibitors that directly block the pore, this compound exerts its effect by binding to the regulatory gatekeeper protein, MICU1.[1] This unique mechanism of action makes this compound a valuable tool for dissecting the intricate regulation of the MCU complex and a potential lead compound for the development of novel therapeutics. This guide will provide a comprehensive summary of the initial studies that have defined the biological activity of this compound.

Mechanism of Action of this compound

This compound functions as a negative modulator of the MCU complex. Its primary molecular target is MICU1, a key regulatory subunit that confers the Ca2+-sensing and gatekeeping functions to the uniporter.[1] Docking simulations and experimental evidence suggest that this compound binds to a specific cleft on MICU1.[2] This binding event is thought to stabilize MICU1 in a conformation that inhibits the Ca2+ conducting activity of the MCU pore, thereby reducing mitochondrial Ca2+ influx.[1][2] The inhibitory effect of this compound is dependent on the presence of MICU1, as its activity is lost in cells where MICU1 has been silenced or mutated at the predicted binding site.[1]

Signaling Pathway

The signaling cascade initiated by this compound leads to a significant alteration in intracellular Ca2+ dynamics and downstream cellular responses. The inhibition of mitochondrial Ca2+ uptake results in an accumulation of Ca2+ in the cytosol, a phenomenon exacerbated by the continuous release of Ca2+ from the endoplasmic reticulum (ER) via inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs).[1][3] This sustained elevation of cytosolic Ca2+ triggers a cascade of events, including enhanced glycolysis, a burst of reactive oxygen species (ROS), and ultimately, apoptotic cell death, particularly in cancer cells that are highly dependent on mitochondrial Ca2+ signaling.[1][4]

MCU_i4_Signaling_Pathway cluster_0 Cytosol cluster_1 Mitochondrion MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 Binds to MCU_complex MCU Complex MICU1->MCU_complex Inhibits Mito_Ca_uptake Decreased Mitochondrial Ca²⁺ Uptake MCU_complex->Mito_Ca_uptake Mediates Ca_cyto Increased Cytosolic Ca²⁺ Glycolysis Enhanced Glycolysis Ca_cyto->Glycolysis ROS ROS Burst Ca_cyto->ROS ATP Increased ATP Production Glycolysis->ATP Apoptosis Apoptosis ROS->Apoptosis Mito_Mem_Pot Mitochondrial Depolarization ROS->Mito_Mem_Pot ER Endoplasmic Reticulum (ER) IP3R_RyR IP3R / RyR IP3R_RyR->Ca_cyto Ca²⁺ Release Mito_Ca_uptake->Ca_cyto Leads to Mito_Mem_Pot->Apoptosis

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis in BT474 Breast Cancer Cells
ParameterConcentration (µM)Incubation TimeEffect
Cell Viability (MTT Assay)3 - 3048 hoursConcentration-dependent decrease
Apoptosis3024 hoursInduction of apoptosis

Data sourced from studies on BT474 breast cancer cells.[1]

Table 2: Effects of this compound on Cellular Metabolism and Signaling in BT474 Cells
ParameterConcentration (µM)Incubation TimeObserved Change
Cytosolic Ca²⁺3025 minutesSignificant increase
Mitochondrial Ca²⁺30-Immediate and persistent decrease
ATP Production (normalized)3024 hoursSignificant increase
Lactate Production303 hours~1.6-fold increase
ROS Production10 - 304 hoursConcentration-dependent increase
Mitochondrial Membrane Potential1024 hoursMarked depolarization
Mitochondrial Membrane Potential3024 hoursCollapse

Data sourced from studies on BT474 breast cancer cells.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours (37°C, 5% CO₂) Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48 hours Treat->Incubate2 Add_MTT Add MTT labeling reagent (0.5 mg/mL final concentration) Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate overnight Add_Solubilizer->Incubate4 Read_Absorbance Measure absorbance at 570 nm Incubate4->Read_Absorbance End Analyze data to determine cell viability Read_Absorbance->End

Figure 2: MTT Assay Workflow.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., BT474)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance of the samples at 570 nm using a microplate reader.

Measurement of Mitochondrial Ca²⁺ with Rhod-2

This protocol describes the use of the fluorescent probe Rhod-2 to measure changes in mitochondrial Ca²⁺ concentration.

Rhod2_Assay_Workflow Start Load cells with Rhod-2 AM (5 µM) Incubate Incubate for 1 hour at 37°C Start->Incubate Wash Wash cells with bath solution Incubate->Wash Permeabilize Permeabilize cells with digitonin (25 µg/mL) Wash->Permeabilize Wash_Perm Wash with intracellular-like medium to remove cytosolic dye Permeabilize->Wash_Perm Acquire_Baseline Acquire baseline fluorescence (confocal microscopy) Wash_Perm->Acquire_Baseline Add_MCUi4 Add this compound (30 µM) or vehicle Acquire_Baseline->Add_MCUi4 Record_Fluorescence Record changes in Rhod-2 fluorescence over time Add_MCUi4->Record_Fluorescence End Analyze fluorescence intensity to determine changes in mitochondrial Ca²⁺ Record_Fluorescence->End

Figure 3: Mitochondrial Ca²⁺ Measurement Workflow.

Materials:

  • Cells grown on coverslips

  • Rhod-2 AM (5 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Bath solution (e.g., Hanks' Balanced Salt Solution)

  • Digitonin

  • Intracellular-like medium

  • Confocal microscope

Procedure:

  • Load cells with 5 µM Rhod-2 AM and 0.02% Pluronic F-127 in bath solution for 1 hour at 37°C.

  • Wash the cells three times with bath solution.

  • Permeabilize the plasma membrane by incubating with 25 µg/mL digitonin in an intracellular-like medium for 5 minutes.

  • Wash the cells with the intracellular-like medium to remove the cytosolic Rhod-2.

  • Mount the coverslip on a confocal microscope.

  • Acquire a baseline fluorescence signal.

  • Add this compound (e.g., 30 µM) or vehicle control to the cells.

  • Record the changes in Rhod-2 fluorescence over time. An increase in fluorescence indicates a rise in mitochondrial Ca²⁺, while a decrease suggests a reduction.

ATP Content Assay

This protocol outlines a method to quantify cellular ATP levels.

Materials:

  • Cells cultured in petri dishes

  • This compound

  • Trypan blue solution

  • ATP assay kit

  • Sonicator

  • Microplate reader

Procedure:

  • Seed 6 x 10⁶ cells per 10-cm dish and treat with this compound (e.g., 30 µM) or vehicle for 24 hours.[5]

  • Harvest the cells by trypsinization and determine the number of viable cells using the trypan blue exclusion method.[5]

  • Sonicate the cells on ice to lyse them.[5]

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[5]

  • Use the supernatant to quantify ATP levels according to the manufacturer's instructions of the ATP assay kit.

  • Normalize the ATP content to the number of viable cells.[5]

Reactive Oxygen Species (ROS) Assay

This protocol describes the measurement of intracellular ROS production using the fluorescent probe DCFH₂-DA.

Materials:

  • Cells cultured in plates

  • This compound

  • DCFH₂-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Serum-free medium

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 10-30 µM) or vehicle for 4 hours.

  • Incubate the cells with 20 µM DCFH₂-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Harvest the cells and resuspend them in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to an increase in ROS levels.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological toolkit for studying mitochondrial Ca²⁺ signaling. Its unique mechanism of action, targeting the regulatory subunit MICU1, provides a novel approach to modulate MCU activity. The initial characterization of this compound has revealed its potent effects on intracellular Ca²⁺ homeostasis and its ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Future research should focus on a more detailed characterization of the this compound-MICU1 interaction, including the determination of binding affinity and the elucidation of the precise conformational changes induced in MICU1. Further studies are also warranted to explore the efficacy of this compound in various preclinical cancer models and to investigate its potential off-target effects. The development of more potent and specific analogs of this compound could pave the way for a new class of therapeutics targeting mitochondrial Ca²⁺ dysregulation in a range of human diseases.

References

The Physiological Consequences of MCU-i4 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological consequences of administering MCU-i4, a modulator of the mitochondrial calcium uniporter (MCU). The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is a small molecule that acts as a negative modulator of the mitochondrial calcium uniporter (MCU) complex.[1] Unlike direct pore blockers, this compound functions by binding to and stimulating MICU1, a regulatory subunit of the MCU complex.[2][3] This action ultimately inhibits the influx of calcium ions (Ca²⁺) into the mitochondrial matrix.[1][2] The resulting disruption of mitochondrial Ca²⁺ homeostasis triggers a cascade of cellular events with significant physiological implications, particularly in the context of cancer biology. This guide focuses on the cytotoxic effects of this compound observed in breast cancer cells.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy and Experimental Conditions

ParameterValueCell LineNotes
Concentration for Apoptosis Induction 30 µMBT474 (Breast Cancer)Caused apoptotic cell death.[2][4]
Concentration for Myotube Width Decrease 10 µMC2C12 (Myoblasts)24-hour incubation.[1][5][6]
Mitochondrial Ca²⁺ Measurement 5 µM Rhod-2 AMBT474Cells were permeabilized with 30 µM digitonin.[2]
Inhibition of Mitochondrial Ca²⁺ Uptake 10 µMHeLa, MEFs, Skeletal Muscle FibersEffective in a MICU1-dependent manner.[7][8]

Core Physiological Consequences

Administration of this compound leads to a series of profound physiological changes within the cell, culminating in apoptosis in cancer cell models.

  • Inhibition of Mitochondrial Ca²⁺ Uptake: By modulating MICU1, this compound effectively reduces the uptake of Ca²⁺ into the mitochondria.[2][8] This leads to a decrease in the mitochondrial matrix Ca²⁺ concentration.[2][4]

  • Cytosolic Ca²⁺ Overload: The inhibition of mitochondrial Ca²⁺ sequestration results in an elevation of cytosolic Ca²⁺ levels. This is due to the continued release of Ca²⁺ from the endoplasmic reticulum (ER) via inositol 1,4,5-trisphosphate receptors (IP3R) and ryanodine receptors (RyR).[2][9]

  • Enhanced Glycolysis and ATP Production: Unexpectedly, the altered calcium signaling due to this compound administration leads to an increase in the glycolytic rate and enhanced ATP production.[2][4] This observation suggests that cancer cell death can be induced by metabolic overstimulation, not just inhibition.[2]

  • Reactive Oxygen Species (ROS) Burst: The metabolic shift and mitochondrial stress induced by this compound trigger a significant increase in the production of reactive oxygen species (ROS).[2][4]

  • Mitochondrial Membrane Potential Collapse and Apoptosis: The combination of cytosolic Ca²⁺ overload, increased ROS, and other stressors leads to the collapse of the mitochondrial membrane potential.[2] This event is a critical step in the intrinsic pathway of apoptosis, ultimately leading to programmed cell death.[2][9]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound administration.

MCU_i4_Signaling_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 Binds and stimulates MCU MCU Complex MICU1->MCU Negatively regulates Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake MCU->Mito_Ca_Uptake Mediates Mito_Ca [Ca²⁺] mitochondrial Mito_Ca_Uptake->Mito_Ca Decreases Cyto_Ca [Ca²⁺] cytosolic Mito_Ca_Uptake->Cyto_Ca Contributes to increase ER Endoplasmic Reticulum IP3R_RyR IP3R / RyR ER->IP3R_RyR Releases Ca²⁺ via IP3R_RyR->Cyto_Ca Increases Glycolysis Glycolysis Cyto_Ca->Glycolysis Stimulates ATP ATP Production Glycolysis->ATP Leads to ROS ROS Burst Glycolysis->ROS Contribute to ATP->ROS Contribute to MMP Mitochondrial Membrane Potential Collapse ROS->MMP Induces Apoptosis Apoptosis MMP->Apoptosis Triggers

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Cell Culture and this compound Treatment
  • Cell Line: Breast cancer BT474 cells were utilized.[2]

  • Culture Medium: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal calf serum and other standard tissue culture reagents.[2]

  • This compound Administration: Cells were treated with varying concentrations of this compound (e.g., 30 µM) for specified durations (e.g., 2 days for cell viability assays).[4]

Measurement of Mitochondrial Ca²⁺ Concentration

This protocol outlines the steps for quantifying Ca²⁺ levels within the mitochondrial matrix.

Mitochondrial_Ca_Measurement_Workflow Start Start: BT474 Cells Incubate Incubate with 5 µM Rhod-2 AM (37°C for 1 hour) Start->Incubate Permeabilize Permeabilize and wash with digitonin (30 µM)-containing intracellular solution Incubate->Permeabilize Treat Treat with this compound or vehicle control (DMSO) Permeabilize->Treat Measure Measure Rhod-2 fluorescence (Microfluorimetry) Treat->Measure Analyze Analyze change in fluorescence over time (F/F0) Measure->Analyze End End: Quantified Mitochondrial [Ca²⁺] Analyze->End

Caption: Workflow for mitochondrial Ca²⁺ measurement.

  • Dye Loading: Cells were incubated with 5 µM of the Ca²⁺-sensitive dye Rhod-2 AM at 37°C for 1 hour.[2]

  • Permeabilization: Following incubation, cells were permeabilized and washed with an intracellular solution containing 30 µM digitonin. This solution was formulated to mimic the intracellular environment and contained (in mM): 140 KCl, 8 NaCl, 1 CaCl₂, 1 MgCl₂, 1.85 EGTA, 10 HEPES, and 8 MgATP, with the pH adjusted to 7.25 with KOH. The free Ca²⁺ concentration in this solution was calculated to be 114 nM.[2]

  • Measurement: Microfluorimetric techniques were used to quantify the fluorescence of Rhod-2, which correlates with the mitochondrial Ca²⁺ concentration.[2]

Assay of ATP Content
  • Methodology: Cellular ATP content was quantified as described in previous reports.[2] While the specific kit or detailed steps are not fully elaborated in the provided context, this typically involves cell lysis followed by a luciferase-based assay where light emission is proportional to the ATP concentration.

Conclusion

This compound represents a novel approach to targeting cancer cell metabolism by modulating mitochondrial calcium signaling. Its administration triggers a unique cytotoxic mechanism characterized by enhanced glycolysis and a subsequent ROS burst, leading to apoptotic cell death.[2][9] This stands in contrast to many conventional anti-cancer strategies that aim to inhibit glycolysis. The detailed physiological consequences and experimental methodologies outlined in this guide provide a foundation for further research into the therapeutic potential of MCU modulators in oncology and other fields where mitochondrial calcium signaling plays a critical role. Further investigation is warranted to explore the effects of this compound in other cell types and in vivo models to fully elucidate its therapeutic window and potential off-target effects, such as the observed mitochondrial depolarization.[7]

References

Methodological & Application

Application Notes and Protocols for MCU-i4 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MCU-i4, a negative modulator of the mitochondrial Ca2+ uniporter (MCU), in in vitro cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear and accessible format to facilitate research and drug development.

Introduction

This compound is a small molecule that inhibits mitochondrial Ca2+ influx by binding to the regulatory subunit MICU1 of the MCU complex.[1][2] This modulation of mitochondrial Ca2+ levels has been shown to induce significant downstream effects, including alterations in cellular metabolism and the induction of apoptosis, particularly in cancer cells.[3][4][5] These properties make this compound a valuable tool for studying the role of mitochondrial Ca2+ signaling in various cellular processes and a potential candidate for therapeutic development.

Mechanism of Action

This compound acts as an indirect inhibitor of the mitochondrial Ca2+ uniporter. Its primary mechanism involves binding to a specific cleft in MICU1, a key regulatory component of the MCU complex that governs the channel's gating.[1] By binding to MICU1, this compound enhances its inhibitory effect on the MCU, thereby reducing the influx of Ca2+ from the cytosol into the mitochondrial matrix.[1][2][3] This leads to a decrease in mitochondrial Ca2+ concentration and a subsequent elevation of cytosolic Ca2+ levels, primarily due to the continued release of Ca2+ from the endoplasmic reticulum (ER) via IP3 and ryanodine receptors.[3][4][5] The disruption of Ca2+ homeostasis triggers a cascade of events, including enhanced glycolysis, increased ATP production, a burst of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and ultimately, apoptotic cell death.[3][4][5]

Signaling Pathway of this compound Action

MCU_i4_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 Binds to & Stimulates MCU MCU MICU1->MCU Inhibits Ca_mito Mitochondrial Ca²⁺ (Decreased) MCU->Ca_mito Ca²⁺ Influx Ca_cyto Cytosolic Ca²⁺ (Increased) Glycolysis Glycolysis (Enhanced) Ca_cyto->Glycolysis ATP_cyto ATP Production (Enhanced) Glycolysis->ATP_cyto ROS ROS Burst ATP_cyto->ROS ER Endoplasmic Reticulum (ER) IP3R_RYR IP3R / RYR ER->IP3R_RYR Ca²⁺ Release IP3R_RYR->Ca_cyto Apoptosis Apoptosis Mito_Matrix Mitochondrial Matrix MMP Mitochondrial Membrane Potential Collapse ROS->MMP MMP->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are generalized protocols for in vitro cell culture experiments using this compound. Specific parameters such as cell type, seeding density, and incubation times may need to be optimized for your experimental system.

Materials and Reagents
  • This compound (CAS 371924-24-2)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cell lines of interest (e.g., BT474 breast cancer cells, C2C12 myoblasts)[1][3]

  • Reagents for specific assays (e.g., MTT, Trypan Blue, Fura-2 AM, Rhod-2 AM, ATP assay kit)

Preparation of this compound Stock Solution

This compound is soluble in DMSO and ethanol. A concentrated stock solution should be prepared and stored for subsequent dilution into cell culture medium.

  • Reconstitution: Dissolve this compound powder in DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 377.49 g/mol ), add 26.49 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[6]

General Experimental Workflow

Experimental_Workflow cluster_assays Examples of Downstream Assays A 1. Cell Seeding B 2. Cell Culture & Adherence (e.g., 24 hours) A->B C 3. This compound Treatment (Varying Concentrations & Durations) B->C D 4. Incubation C->D E 5. Downstream Assays D->E Assay1 Cell Viability (MTT) E->Assay1 Assay2 Cell Death (Trypan Blue) E->Assay2 Assay3 Ca²⁺ Measurement (Fura-2/Rhod-2) E->Assay3 Assay4 ATP Measurement E->Assay4 Assay5 ROS Measurement E->Assay5 Assay6 Mitochondrial Membrane Potential E->Assay6

Caption: General workflow for in vitro experiments with this compound.

Protocol for Assessing Cell Viability and Proliferation

This protocol is based on studies using BT474 breast cancer cells.[3]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After 24 hours of incubation to allow for cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 3-30 µM) or DMSO as a vehicle control.[3]

  • Incubation: Incubate the cells for the desired duration (e.g., 48 hours).[3]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Trypan Blue Exclusion Assay:

    • Harvest the cells by trypsinization.

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

Protocol for Measuring Cytosolic and Mitochondrial Ca2+

This protocol is adapted from studies measuring Ca2+ fluxes.[3][7][8]

  • Cell Seeding: Seed cells on glass coverslips in a culture dish.

  • Dye Loading:

    • For cytosolic Ca2+, load the cells with Fura-2 AM.

    • For mitochondrial Ca2+, load the cells with Rhod-2 AM.[8]

  • Treatment:

    • For acute effects, add this compound (e.g., 30 µM) directly to the cells during microfluorimetric measurement.[7]

    • For prolonged effects, pre-treat the cells with this compound for a specific duration (e.g., 25 minutes to 24 hours) before measurement.[3][7]

  • Measurement: Use a fluorescence microscope equipped with a ratiometric imaging system to measure the changes in fluorescence intensity, which correspond to changes in Ca2+ concentration.

Protocol for ATP Content Assay

This protocol is based on the methodology described for BT474 cells.[3]

  • Cell Seeding and Treatment: Seed cells in 10-cm dishes and treat with this compound (e.g., 30 µM) or DMSO for 24 hours.[3]

  • Cell Lysis: Harvest the cells, count them, and then lyse them using sonication on ice.

  • Centrifugation: Centrifuge the cell lysate to pellet the debris.

  • ATP Measurement: Use a commercially available ATP assay kit to quantify the ATP concentration in the supernatant according to the manufacturer's instructions.

Data Presentation

The following tables summarize the quantitative data reported in studies using this compound.

Table 1: Effect of this compound on Cell Viability and Death in BT474 Cells [3]

This compound Concentration (µM)Cell Viability (MTT Assay, 48h) (% of Control)Viable Cell Count (Trypan Blue, 48h) (% of Control)
3~80%Suppressed Proliferation
10~60%Concentration-Dependent Cell Death
30~40%Concentration-Dependent Cell Death

Table 2: Effects of this compound on Cellular Parameters in BT474 Cells [3]

ParameterTreatmentObservation
Cytosolic Ca2+30 µM this compound (25 min pre-treatment)Elevated baseline Ca2+ level
Mitochondrial Ca2+30 µM this compoundDecreased mitochondrial Ca2+ level
ATP Production30 µM this compound (24h)Increased
ROS Generation30 µM this compoundIncreased
Mitochondrial Membrane Potential30 µM this compoundCollapse

Table 3: this compound Application in C2C12 Myoblasts [1][6]

ParameterTreatmentIncubation TimeResult
Myotube Width10 µM this compound24 hoursDecreased

Conclusion

This compound is a potent and specific modulator of mitochondrial Ca2+ uptake with significant implications for cell fate. The protocols and data presented here provide a framework for researchers to investigate the role of mitochondrial Ca2+ signaling in their specific models. Careful optimization of experimental conditions is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols: Determining the Optimal Concentration of MCU-i4 for Treating BT474 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of MCU-i4, a modulator of the mitochondrial Ca2+ uniporter (MCU), for inducing cell death in BT474 breast cancer cells. BT474 cells are characterized by the overexpression of HER2/neu, making them a crucial model for studying certain aggressive types of breast cancer.[1] this compound has been shown to induce apoptotic cell death in these cells by altering mitochondrial and cytosolic Ca2+ concentrations, leading to enhanced glycolysis, ATP production, and a burst of reactive oxygen species (ROS).[2][3][4] These protocols are intended to guide researchers in replicating and building upon these findings.

Introduction

The mitochondrial calcium uniporter (MCU) is a key channel responsible for Ca2+ uptake into the mitochondria.[5][6] In many cancer cells, including breast cancer, MCU is highly expressed, which is associated with increased ATP production and cell proliferation.[2][3][4] Therefore, targeting the MCU presents a promising therapeutic strategy. This compound is a novel MCU inhibitor that has demonstrated cytotoxic effects on BT474 breast cancer cells.[2][3][4] Understanding the optimal concentration and the underlying mechanism of action is critical for its potential development as an anti-cancer agent.

The cytotoxic mechanism of this compound in BT474 cells involves the inhibition of mitochondrial Ca2+ uptake, leading to an elevation of cytosolic Ca2+ due to its release from the endoplasmic reticulum (ER).[2][3][4] This cascade unexpectedly enhances glycolysis and ATP production, triggering a significant increase in reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and ultimately, apoptotic cell death.[2][3][4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on BT474 cells based on published findings.

Table 1: Effect of this compound on BT474 Cell Viability

This compound Concentration (µM)Cell Viability (%) (MTT Assay, 48h treatment)
0 (DMSO control)100
3~85
10~60
30~40

Data adapted from So et al., 2025.[4][7]

Table 2: Effect of this compound on Apoptosis and Mitochondrial Membrane Potential

Treatment (24h)Apoptosis InductionMitochondrial Membrane Potential
DMSO ControlBaselineNormal
This compound (10 µM)IncreasedDecreased
This compound (30 µM)Significantly IncreasedSignificantly Decreased

Data adapted from So et al., 2025.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in BT474 cells and a general experimental workflow for its evaluation.

MCU_i4_Signaling_Pathway cluster_cell BT474 Cell MCU_i4 This compound MCU MCU MCU_i4->MCU inhibits Mito_Ca_Influx Mitochondrial Ca2+ Influx MCU->Mito_Ca_Influx mediates Mito_Ca Mitochondrial [Ca2+] Mito_Ca_Influx->Mito_Ca increases Cyto_Ca Cytosolic [Ca2+] Mito_Ca_Influx->Cyto_Ca decreases ER Endoplasmic Reticulum (ER) IP3R_RYR IP3R/RYR Cyto_Ca_Release Cytosolic Ca2+ Release IP3R_RYR->Cyto_Ca_Release mediates Cyto_Ca_Release->Cyto_Ca increases Glycolysis Glycolysis Cyto_Ca->Glycolysis enhances ATP ATP Production Glycolysis->ATP leads to ROS ROS Burst Glycolysis->ROS leads to MMP_Collapse Mitochondrial Membrane Potential Collapse ROS->MMP_Collapse causes Apoptosis Apoptosis MMP_Collapse->Apoptosis induces

Caption: Proposed signaling pathway of this compound in BT474 breast cancer cells.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: BT474 Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis mmp Mitochondrial Membrane Potential Assay treatment->mmp calcium Calcium Imaging (Cytosolic & Mitochondrial) treatment->calcium metabolism Metabolic Assays (Glycolysis, ATP, ROS) treatment->metabolism analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis mmp->analysis calcium->analysis metabolism->analysis

Caption: General experimental workflow for evaluating the effects of this compound on BT474 cells.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: BT474 human breast ductal carcinoma cell line.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[9]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on BT474 cells.

  • Seeding: Seed BT474 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common time point for assessing viability.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Seeding and Treatment: Seed BT474 cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 30 µM) for a specified time (e.g., 24 hours).[7]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Measurement of Mitochondrial Membrane Potential (MMP)

This protocol assesses the effect of this compound on mitochondrial function.

  • Seeding and Treatment: Seed BT474 cells in a suitable format (e.g., 96-well black-walled plate) and treat with this compound (e.g., 10-30 µM) for a specified duration (e.g., 24 hours).[8]

  • Staining: Use a fluorescent probe sensitive to MMP, such as JC-1 or TMRM. Follow the manufacturer's instructions for loading the cells with the dye.

  • Measurement: Measure the fluorescence using a fluorescence microplate reader or a flow cytometer. For JC-1, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Positive Control: Use a known mitochondrial uncoupler, such as FCCP, as a positive control for MMP collapse.[8]

Intracellular Calcium Measurement

This protocol measures changes in cytosolic and mitochondrial calcium levels.

  • Cytosolic Calcium:

    • Dye Loading: Load BT474 cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.

    • Measurement: Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader. Changes in fluorescence indicate alterations in cytosolic Ca2+ concentration.[10][11]

  • Mitochondrial Calcium:

    • Dye Loading: Use a mitochondria-targeted calcium indicator like Rhod-2 AM.[12]

    • Measurement: Similar to cytosolic calcium, monitor the fluorescence changes to assess mitochondrial Ca2+ levels.[12]

Reactive Oxygen Species (ROS) Detection

This protocol measures the generation of intracellular ROS.

  • Seeding and Treatment: Culture and treat BT474 cells with this compound as described previously.

  • Dye Loading: Incubate the cells with a ROS-sensitive probe, such as DCFDA (2',7'-dichlorofluorescin diacetate).

  • Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the effects of this compound on BT474 breast cancer cells. The optimal concentration of this compound for inducing significant cell death in BT474 cells appears to be in the range of 10-30 µM. Researchers can utilize these methodologies to further explore the therapeutic potential of MCU inhibitors in breast cancer and to elucidate the intricate signaling pathways involved in this compound-induced apoptosis. Adherence to these detailed protocols will facilitate reproducible and reliable results in the study of this promising anti-cancer compound.

References

Measuring Mitochondrial Calcium with Rhod-2 Following MCU-i4 Treatment: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals investigating mitochondrial calcium signaling and the effects of mitochondrial calcium uniporter (MCU) inhibitors.

Introduction

Mitochondrial calcium (Ca2+) is a critical second messenger that regulates a wide range of cellular processes, from energy metabolism to cell death. The mitochondrial calcium uniporter (MCU) is the primary channel responsible for Ca2+ uptake into the mitochondrial matrix. Its modulation presents a promising therapeutic target for various diseases. MCU-i4 is a novel small molecule that acts as a negative modulator of the MCU complex by binding to the regulatory subunit MICU1, thereby inhibiting mitochondrial Ca2+ influx.[1][2]

Rhod-2, a fluorescent Ca2+ indicator, is a valuable tool for measuring changes in mitochondrial Ca2+ concentration. Due to its positive charge, the acetoxymethyl (AM) ester form of Rhod-2 preferentially accumulates within the negatively charged mitochondrial matrix.[3][4] This document provides a detailed step-by-step guide for utilizing Rhod-2 AM to measure mitochondrial Ca2+ levels in cultured cells following treatment with this compound.

Signaling Pathway and Experimental Workflow

To understand the experimental context, it is crucial to visualize the underlying signaling pathway and the overall experimental procedure.

cluster_0 Cellular Environment cluster_1 Mitochondrial Inner Membrane Cytosol Cytosolic Ca²⁺ MCU MCU Cytosol->MCU Ca²⁺ ER Endoplasmic Reticulum (ER) Ca²⁺ Store ER->Cytosol Ca²⁺ Release (e.g., via IP₃R, RyR) Mitochondrion Mitochondrion Rhod2 Rhod-2 Mitochondrion->Rhod2 Accumulates MCU_complex MCU Complex MCU_complex->MCU Pore MICU1 MICU1 MCU_complex->MICU1 Regulator MICU1->MCU Inhibits MCU_i4 This compound MCU_i4->MICU1 Binds and stimulates Ca_influx Ca²⁺ Influx Fluorescence Increased Fluorescence Rhod2->Fluorescence Binds Ca²⁺ start Start: Seed Cells on Coverslips culture Culture cells to desired confluency (e.g., 70%) start->culture treatment Treat cells with this compound or vehicle control culture->treatment loading Load cells with Rhod-2 AM treatment->loading deesterification Incubate for de-esterification of Rhod-2 AM loading->deesterification wash Wash cells to remove excess dye deesterification->wash imaging Acquire baseline fluorescence images (Confocal Microscopy) wash->imaging stimulation Stimulate cells to induce cytosolic Ca²⁺ increase (optional, e.g., with an agonist) imaging->stimulation post_stim_imaging Acquire time-lapse fluorescence images stimulation->post_stim_imaging analysis Data analysis: Measure changes in Rhod-2 fluorescence intensity post_stim_imaging->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Cell Viability in Response to MCU-i4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing cell viability assays, specifically the MTT and Trypan Blue exclusion assays, to evaluate the effects of MCU-i4, a modulator of the mitochondrial Ca2+ uniporter (MCU).

Introduction to this compound

This compound is a small molecule that acts as a negative modulator of the mitochondrial calcium uniporter (MCU) complex.[1][2][3] It functions by binding to the regulatory subunit MICU1, which in turn inhibits the influx of calcium ions (Ca2+) into the mitochondrial matrix.[1][2][4] This disruption of mitochondrial Ca2+ homeostasis leads to an elevation of cytosolic Ca2+, triggering a cascade of cellular events. In certain cancer cell lines, such as breast cancer BT474 cells, this compound has been shown to induce apoptotic cell death.[5][6][7] The mechanism involves enhanced glycolysis, increased ATP production, a burst of reactive oxygen species (ROS), and the collapse of the mitochondrial membrane potential.[5][6][7] Understanding the impact of this compound on cell viability is crucial for its potential development as a therapeutic agent.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Cell line of interest (e.g., BT474 breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count the cells and adjust the concentration to the desired density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the following day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Solubilization of Formazan Crystals:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation: MTT Assay

Summarize the quantitative data in a table for easy comparison.

Treatment GroupConcentration (µM)Incubation Time (hr)Mean Absorbance (570 nm) ± SD% Cell Viability
Untreated Control048[Value]100%
Vehicle Control (DMSO)0.1%48[Value][Value]%
This compound148[Value][Value]%
This compound548[Value][Value]%
This compound1048[Value][Value]%
This compound2548[Value][Value]%
This compound5048[Value][Value]%

% Cell Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Untreated Control) x 100

Trypan Blue Exclusion Assay: Assessing Membrane Integrity

The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.[12][13][14] Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[12][13][14]

Experimental Protocol: Trypan Blue Exclusion Assay

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well or 24-well cell culture plates

  • Trypan Blue solution (0.4%)[12]

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density.

    • Treat the cells with various concentrations of this compound and controls as described in the MTT assay protocol.

    • Incubate for the desired duration.

  • Cell Harvesting:

    • After treatment, detach the adherent cells using trypsin. For suspension cells, gently collect the cell suspension.

    • Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining with Trypan Blue:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[12]

    • Incubate the mixture at room temperature for 1-3 minutes. Avoid prolonged incubation as it can lead to the staining of viable cells.[13][14]

  • Cell Counting:

    • Load 10 µL of the cell-trypan blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

    • Alternatively, use an automated cell counter for a more rapid and standardized count.

Data Presentation: Trypan Blue Exclusion Assay

Present the data in a clear and structured table.

Treatment GroupConcentration (µM)Incubation Time (hr)Total Cells CountedViable Cells CountedNon-viable (Blue) Cells Counted% Cell Viability
Untreated Control048[Value][Value][Value][Value]%
Vehicle Control (DMSO)0.1%48[Value][Value][Value][Value]%
This compound148[Value][Value][Value][Value]%
This compound548[Value][Value][Value][Value]%
This compound1048[Value][Value][Value][Value]%
This compound2548[Value][Value][Value][Value]%
This compound5048[Value][Value][Value][Value]%

% Cell Viability = (Number of Viable Cells / Total Number of Cells) x 100

Mandatory Visualizations

Signaling Pathway of this compound Induced Cell Death

MCU_i4_Signaling_Pathway cluster_extra Extracellular cluster_cell Cell cluster_cyto Cytosol cluster_mito Mitochondrion MCU_i4 This compound MCU_complex MCU Complex (MICU1) MCU_i4->MCU_complex Inhibits Ca_cyto Cytosolic Ca2+ (Increased) Glycolysis Glycolysis (Enhanced) Ca_cyto->Glycolysis Stimulates ATP_cyto ATP Production (Increased) Glycolysis->ATP_cyto Results in ROS ROS Burst ATP_cyto->ROS Contributes to MCU_complex->Ca_cyto Leads to Ca_mito Mitochondrial Ca2+ (Decreased) MCU_complex->Ca_mito Blocks Ca2+ influx MMP Mitochondrial Membrane Potential Collapse ROS->MMP Induces Apoptosis Apoptotic Cell Death MMP->Apoptosis Triggers

Caption: Signaling pathway of this compound leading to apoptotic cell death.

Experimental Workflow for Cell Viability Assays

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_assays Viability Assays cluster_mtt MTT Assay cluster_trypan Trypan Blue Assay cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound & Controls start->treatment incubation Incubate for a Defined Period treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add trypan_harvest Harvest Cells incubation->trypan_harvest mtt_incubate Incubate (3-4 hours) mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analyze Calculate % Cell Viability mtt_read->analyze trypan_stain Stain with Trypan Blue trypan_harvest->trypan_stain trypan_count Count Viable & Non-viable Cells trypan_stain->trypan_count trypan_count->analyze report Tabulate & Report Results analyze->report

Caption: Workflow for MTT and Trypan Blue cell viability assays.

References

Application Notes and Protocols for Apoptosis Detection in MCU-i4 Treated Cells using Annexin V Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for detecting apoptosis in cells treated with MCU-i4, a modulator of the mitochondrial Ca2+ uniporter, using an Annexin V staining assay followed by flow cytometry.

Introduction

Apoptosis, or programmed cell death, is a critical process in cellular homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer. The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity.

This compound is an inhibitor of the mitochondrial calcium uniporter (MCU) that has been shown to induce apoptotic cell death in cancer cells. Its mechanism of action involves the inhibition of mitochondrial Ca2+ uptake, leading to cytosolic Ca2+ overload, increased production of reactive oxygen species (ROS), and ultimately, the collapse of the mitochondrial membrane potential, triggering the apoptotic cascade. This protocol provides a reliable method to quantify the apoptotic effects of this compound on cultured cells.

Principle of the Assay

In viable cells, phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the outer leaflet. Annexin V conjugated to a fluorescent dye (e.g., FITC) can then bind to the exposed PS. These cells are considered to be in early apoptosis. Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye. In viable and early apoptotic cells with intact plasma membranes, PI is excluded. However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.

Therefore, by using a combination of Annexin V and PI staining, cell populations can be distinguished as follows:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

Data Presentation

The following tables summarize representative quantitative data obtained from a hypothetical experiment where a cancer cell line (e.g., BT474 breast cancer cells) was treated with varying concentrations of this compound for 48 hours.

Table 1: Effect of this compound Concentration on the Distribution of Cell Populations.

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1075.8 ± 3.515.1 ± 2.29.1 ± 1.8
2050.3 ± 4.228.9 ± 3.120.8 ± 2.9
3025.1 ± 3.845.6 ± 4.529.3 ± 3.3

Table 2: Time-Course of Apoptosis Induction with 20 µM this compound.

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096.1 ± 1.92.1 ± 0.61.8 ± 0.4
1280.4 ± 2.812.3 ± 1.97.3 ± 1.5
2465.7 ± 3.920.5 ± 2.713.8 ± 2.1
4850.3 ± 4.228.9 ± 3.120.8 ± 2.9

Experimental Protocols

Materials and Reagents
  • Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorochrome)

  • This compound

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA solution

  • Flow cytometer

  • Microcentrifuge

  • Hemocytometer or automated cell counter

Cell Culture and Treatment
  • Culture the desired cancer cell line (e.g., BT474) in appropriate cell culture flasks or plates with complete medium (containing FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30 µM) for the desired time period (e.g., 48 hours). A vehicle control (DMSO) should be included.

Annexin V and PI Staining Protocol

This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells once with PBS.

    • Add trypsin-EDTA to detach the cells. The harvesting method should be gentle to avoid mechanical damage to the cell membrane, which can lead to false-positive results.

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, gently collect the cells from the culture vessel.

  • Cell Washing:

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cells twice with cold PBS.

    • After the final wash, resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Cell Counting and Resuspension:

    • Count the cells using a hemocytometer or an automated cell counter.

    • Resuspend the cells in 1X Binding Buffer to a final concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or other fluorochrome-conjugated Annexin V) and 5 µL of Propidium Iodide (PI) solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to correct for spectral overlap.

    • Collect data for at least 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data can be analyzed using appropriate software. The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the control samples to distinguish the four cell populations:

  • Lower-Left Quadrant (Q3): Viable cells (Annexin V- / PI-).

  • Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-).

  • Upper-Right Quadrant (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+).

  • Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+).

The percentage of cells in each quadrant is then calculated to quantify the extent of apoptosis induced by the this compound treatment.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

Application Notes and Protocols: Assessing Mitochondrial Membrane Potential Changes Induced by MCU-i4 Using the JC-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis. The JC-1 assay is a widely used method to monitor mitochondrial health by measuring changes in ΔΨm. JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[1][2][3] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

The mitochondrial calcium uniporter (MCU) is a key channel responsible for calcium ion (Ca²⁺) uptake into the mitochondrial matrix. This process is vital for regulating cellular metabolism and signaling. MCU-i4 is a small molecule inhibitor that acts as a negative modulator of the MCU complex by binding to the MICU1 regulatory subunit, thereby inhibiting mitochondrial Ca²⁺ influx.[4] Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in various pathologies, including cancer. Studies have shown that this compound can induce apoptosis in certain cancer cells by causing cytosolic Ca²⁺ overload, which in turn leads to increased glycolysis, reactive oxygen species (ROS) production, and collapse of the mitochondrial membrane potential.[5][6][7]

This document provides a detailed protocol for using the JC-1 assay to assess the effects of this compound on mitochondrial membrane potential in cultured cells.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to changes in mitochondrial membrane potential.

MCU_i4_Pathway cluster_extra Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum MCU_i4_extra This compound MCU_i4_cyto This compound MCU_i4_extra->MCU_i4_cyto Cellular Uptake MCU_complex MCU Complex (MICU1 Subunit) MCU_i4_cyto->MCU_complex Inhibition Ca_cyto Cytosolic Ca²⁺ (Increased) Glycolysis Glycolysis (Enhanced) Ca_cyto->Glycolysis Stimulates ROS ROS Burst Ca_cyto->ROS Induces ATP ATP Production (Enhanced) Glycolysis->ATP Leads to MMP_collapse ΔΨm Collapse ROS->MMP_collapse Causes Ca_mito Mitochondrial Ca²⁺ (Decreased) MCU_complex->Ca_mito Blocks Ca²⁺ Influx ER ER Ca²⁺ Stores IP3R_RYR IP3R / RYR IP3R_RYR->Ca_cyto Ca²⁺ Release

Caption: Signaling pathway of this compound leading to mitochondrial membrane potential collapse.

Experimental Protocol

This protocol is designed for adherent cells cultured in a 96-well plate and analysis using a fluorescence microplate reader. It can be adapted for suspension cells, fluorescence microscopy, or flow cytometry.

Materials and Reagents
  • JC-1 Dye (e.g., from a MitoProbe™ JC-1 Assay Kit)

  • Dimethyl sulfoxide (DMSO)

  • This compound inhibitor

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (as a positive control for depolarization)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • 96-well black, clear-bottom microplate

  • Cultured cells of interest (e.g., BT474 breast cancer cells)

Procedure
  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[5]

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 3, 10, 30 µM).[5]

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

    • For a positive control for mitochondrial depolarization, prepare a working solution of FCCP or CCCP (e.g., 10-50 µM) in culture medium.[1][5]

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the vehicle control, different concentrations of this compound, or the positive control.

    • Incubate the plate for the desired treatment duration (e.g., 24 hours).[5]

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at a final concentration of 2 µM in pre-warmed cell culture medium.[5][8] Ensure the JC-1 is fully dissolved.

    • After the treatment period, carefully remove the medium containing the compounds from each well.

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C in the dark.[1][5]

  • Washing and Fluorescence Measurement:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.[1][9]

    • Carefully aspirate the supernatant containing the JC-1 staining solution.

    • Wash the cells by adding 100 µL of pre-warmed PBS or assay buffer to each well.

    • Centrifuge the plate again at 400 x g for 5 minutes and carefully remove the supernatant.

    • Add 100 µL of fresh PBS or assay buffer to each well for reading.

    • Measure the fluorescence using a microplate reader.

      • Red Fluorescence (J-aggregates): Excitation ~540-560 nm, Emission ~590-595 nm.[5][10]

      • Green Fluorescence (J-monomers): Excitation ~485 nm, Emission ~520-535 nm.[5][10]

  • Data Analysis:

    • Calculate the ratio of red fluorescence to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

    • Normalize the ratios of the treated groups to the vehicle control group.

Experimental Workflow Diagram

JC1_Workflow cluster_prep Preparation cluster_treat Treatment cluster_stain Staining cluster_measure Measurement & Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare this compound, Vehicle & Positive Control (FCCP) D Treat cells for 24 hours C->D E Prepare 2 µM JC-1 solution F Incubate cells with JC-1 for 15-30 min E->F G Wash cells H Measure Red (Ex/Em: 560/595 nm) & Green (Ex/Em: 485/535 nm) Fluorescence G->H I Calculate Red/Green Ratio H->I J Normalize to Control & Analyze Data I->J

Caption: Experimental workflow for the JC-1 assay to measure this compound effects.

Data Presentation

The following table summarizes the quantitative effects of this compound on the mitochondrial membrane potential of BT474 breast cancer cells after 24 hours of treatment, as measured by the JC-1 assay. Data is presented as the ratio of red (J-aggregates) to green (J-monomers) fluorescence, normalized to the DMSO vehicle control. A lower ratio indicates increased mitochondrial depolarization.

Treatment GroupConcentration (µM)Normalized Red/Green Fluorescence Ratio (Mean ± SEM)Effect on ΔΨm
Vehicle Control -1.00 ± 0.05Baseline
This compound 10~0.60 ± 0.04Marked Depolarization
This compound 30~0.25 ± 0.03Collapse of Potential
FCCP (Positive Control) 10~0.20 ± 0.02Collapse of Potential

Note: The numerical data in this table are representative values derived from published findings and are intended for illustrative purposes.[5][11] Actual results may vary depending on the specific cell line and experimental conditions.

Conclusion

The JC-1 assay is a robust and sensitive method for quantifying changes in mitochondrial membrane potential induced by pharmacological agents such as this compound. By following this protocol, researchers can effectively evaluate the impact of MCU inhibition on mitochondrial health and gain insights into the mechanisms of drug-induced cytotoxicity and apoptosis. The observed depolarization of the mitochondrial membrane upon this compound treatment is consistent with its mechanism of action, which involves disruption of mitochondrial calcium homeostasis, leading to downstream events that compromise mitochondrial integrity.

References

Quantifying Cellular ATP Levels Following Inhibition of the Mitochondrial Calcium Uniporter with MCU-i4

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mitochondrial calcium uniporter (MCU) is a critical channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular energy metabolism, as mitochondrial Ca²⁺ stimulates key enzymes in the tricarboxylic acid (TCA) cycle, thereby boosting ATP production through oxidative phosphorylation. MCU-i4 is a recently identified small molecule that acts as a negative modulator of the MCU complex by binding to and stimulating MICU1, a regulatory subunit that inhibits MCU activity. This inhibition of mitochondrial Ca²⁺ influx has profound implications for cellular bioenergetics.

Recent studies have revealed that inhibition of MCU by this compound in breast cancer cells leads to an unexpected increase in overall cellular ATP levels. This is attributed to a compensatory enhancement of glycolysis, leading to a surge in ATP production from this pathway, which is accompanied by increased lactate secretion and the generation of reactive oxygen species (ROS). These findings highlight the intricate interplay between mitochondrial function and cellular metabolism and underscore the importance of accurately quantifying ATP levels to understand the downstream effects of MCU modulation.

This document provides detailed protocols for the quantification of intracellular ATP levels in cultured cells following incubation with this compound. It is intended to guide researchers in designing and executing experiments to investigate the metabolic consequences of MCU inhibition.

Signaling Pathway and Experimental Rationale

The following diagram illustrates the signaling pathway affected by this compound and the rationale for the subsequent ATP quantification.

ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto Ca²⁺ release Glycolysis Glycolysis Ca_cyto->Glycolysis stimulates MCU_complex MCU Complex (MCU/MICU1) Ca_cyto->MCU_complex Ca²⁺ influx ATP_glyco ATP Glycolysis->ATP_glyco Lactate Lactate Glycolysis->Lactate ROS ROS Glycolysis->ROS leads to Ca_mito Mitochondrial Ca²⁺ MCU_complex->Ca_mito TCA_cycle TCA Cycle & Oxidative Phosphorylation Ca_mito->TCA_cycle stimulates ATP_oxphos ATP TCA_cycle->ATP_oxphos MCU_i4 This compound MCU_i4->MCU_complex inhibits

Figure 1: this compound signaling pathway and its impact on cellular metabolism.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on ATP production in BT474 breast cancer cells.

Cell LineThis compound ConcentrationIncubation TimeChange in ATP ProductionReference
BT47430 µM24 hoursSignificant increase

Note: The provided data is based on a specific study and may vary depending on the cell type, experimental conditions, and the specific ATP assay used. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific model system.

Experimental Protocols

Cell Culture and this compound Incubation

This protocol describes the general procedure for treating cultured cells with this compound prior to ATP quantification.

Materials:

  • Cultured cells of interest (e.g., BT474)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates (e.g., 96-well or 10-cm dishes)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • For 96-well plate format (recommended for luminescence-based ATP assays): Seed cells at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • For larger formats (e.g., 10-cm dishes): Seed cells at a density of 6 x 10⁶ cells per dish.

    • Allow cells to adhere and grow overnight in a CO₂ incubator.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete culture medium from the stock solution. A final concentration of 30 µM has been shown to be effective, but a dose-response (e.g., 3-30 µM) is recommended.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period. A 24-hour incubation has been shown to induce changes in ATP levels. Time-course experiments are recommended to capture the dynamics of the metabolic response.

  • Proceed to ATP Quantification: After the incubation period, proceed immediately to the ATP quantification protocol.

Quantification of Intracellular ATP using a Bioluminescence Assay

This protocol is based on the principle that firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light that is proportional to the amount of ATP present.

Materials:

  • Cells treated with this compound or vehicle control in a 96-well plate

  • Commercially available ATP bioluminescence assay kit (e.g., from Sigma-Aldrich, Promega, or Creative Bioarray)

  • Reagents provided in the kit, typically including:

    • Cell lysis reagent (or a reagent that combines lysis and ATP detection)

    • Luciferase/Luciferin substrate solution

    • ATP standard

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

start Start: Cells in 96-well plate after This compound/vehicle incubation prepare_reagents Prepare ATP Assay Reagents (Lysis buffer, Luciferase/Luciferin) start->prepare_reagents add_lysis Add Cell Lysis Reagent to each well prepare_reagents->add_lysis incubate_lysis Incubate for 5-10 minutes at room temperature add_lysis->incubate_lysis add_substrate Add Luciferase/Luciferin Substrate Solution incubate_lysis->add_substrate incubate_dark Incubate for 10 minutes in the dark add_substrate->incubate_dark measure Measure Luminescence using a luminometer incubate_dark->measure analyze Analyze Data: - Subtract background - Normalize to cell number/protein - Compare treated vs. control measure->analyze

Figure 2: Experimental workflow for ATP quantification using a bioluminescence assay.
  • Prepare ATP Standards: Prepare a standard curve using the ATP standard provided in the kit. A typical range would be from 0 to 10 µM ATP. This is crucial for quantifying the absolute ATP concentration in the samples.

  • Cell Lysis:

    • Equilibrate the 96-well plate containing the cells to room temperature.

    • If the kit uses a separate lysis step, remove the culture medium and add the cell lysis reagent to each well. Incubate for 5-10 minutes with gentle shaking to ensure complete cell lysis.

    • Some modern kits use a single reagent that combines cell lysis and the luciferase reaction. In this case, add the reagent directly to the cells in their culture medium.

  • Luciferase Reaction:

    • Add the luciferase/luciferin substrate solution to each well containing the cell lysate.

    • Incubate for a short period (typically 2-10 minutes) at room temperature, protected from light, to allow the enzymatic reaction to stabilize.

  • Measure Luminescence:

    • Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument and the signal intensity.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Use the ATP standard curve to calculate the concentration of ATP in each sample.

    • Normalize the ATP levels to the number of viable cells or total protein content to account for any differences in cell number due to the treatment. Cell viability can be assessed in a parallel plate using methods like the trypan blue exclusion assay or MTT assay.

Troubleshooting and Considerations

  • ATP Instability: ATP is a labile molecule. Therefore, it is crucial to perform the assay immediately after cell lysis and to keep samples on ice if there are any delays.

  • Contamination: Avoid contamination with exogenous ATP from sources like bacteria or fingerprints.

  • Quenching: Components of the cell culture medium or the tested compounds may quench the luminescence signal. It is important to run appropriate controls.

  • Linear Range: Ensure that the luminescence signal falls within the linear range of the ATP standard curve and the luminometer. Samples may need to be diluted if the signal is too high.

  • Cell Type Specificity: The metabolic response to this compound may be cell-type specific. The protocols provided here should be optimized for the specific cell line being investigated.

Conclusion

The quantification of cellular ATP is a critical step in elucidating the metabolic consequences of inhibiting the mitochondrial calcium uniporter with this compound. The protocols outlined in this document provide a framework for researchers to accurately measure changes in ATP levels. By combining these methods with assessments of glycolysis, mitochondrial respiration, and cell viability, a comprehensive understanding of the bioenergetic adaptations induced by this compound can be achieved. This will be invaluable for researchers in the fields of cancer biology, neurodegenerative diseases, and other areas where mitochondrial calcium signaling plays a key role.

Application Note: Measuring Changes in Glycolysis Rate with a Lactate Assay After MCU-i4 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitochondrial Calcium Uniporter (MCU) is a critical channel responsible for the influx of Ca2+ from the cytosol into the mitochondrial matrix.[1][2] In various cancer cells, including breast cancer, MCU is highly expressed, which enhances mitochondrial Ca2+ uptake, subsequently boosting ATP production and promoting cancer cell proliferation.[1][2][3] Consequently, the MCU complex has emerged as a promising target for anti-cancer therapies.

MCU-i4 is a recently developed small-molecule inhibitor of the MCU.[1][2] It functions by binding to and stimulating MICU1, a negative regulator of the MCU, thereby inhibiting Ca2+ uptake into the mitochondria.[4][5] Inhibition of the MCU by this compound leads to an elevation of cytosolic Ca2+ and a decrease in mitochondrial matrix Ca2+.[1][2][3] Unexpectedly, studies have shown that exposing cancer cells to this compound enhances the rate of glycolysis and increases lactate production.[1][2][3] This phenomenon is linked to a broader cytotoxic mechanism involving increased ATP production and a burst of reactive oxygen species (ROS), ultimately culminating in apoptotic cell death.[1][3]

Measuring the rate of lactate excretion into the cell culture medium is a well-established and reliable method for quantifying the overall rate of glycolysis.[6][7] Lactate is the final product of glycolysis, and its concentration is directly proportional to the glycolytic rate.[8][9][10] This application note provides a detailed protocol for treating cultured cells with this compound and subsequently measuring the change in the rate of glycolysis using a colorimetric lactate assay.

Signaling Pathway and Metabolic Shift

Exposure to this compound initiates a cascade of events beginning with the inhibition of mitochondrial Ca2+ uptake. This blockage results in an accumulation of Ca2+ in the cytosol, partly due to continuous release from the endoplasmic reticulum (ER).[1][2][3] The elevated cytosolic Ca2+ levels are believed to stimulate the glycolytic pathway, leading to an increased conversion of glucose to pyruvate, and subsequently, to lactate. This metabolic shift represents a key component of this compound's cytotoxic effect on cancer cells.

cluster_0 Cytosol cluster_1 Mitochondrion MCU_i4 This compound MCU MCU Complex MCU_i4->MCU Inhibits Cytosolic_Ca Cytosolic Ca²⁺ (Increased) Glycolysis Glycolysis Rate (Enhanced) Cytosolic_Ca->Glycolysis Stimulates Cytosolic_Ca->MCU Normal Influx Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Production (Increased) Glucose Glucose Glucose->Glycolysis Pyruvate->Lactate Mito_Ca Mitochondrial Ca²⁺ (Decreased) MCU->Mito_Ca

Caption: Signaling pathway of this compound leading to increased lactate production.

Experimental Protocol

This protocol details the steps for treating a breast cancer cell line (e.g., BT474) with this compound and measuring the resulting lactate production.

I. Materials and Reagents
  • Cell Line: BT474 human breast cancer cells (or other relevant cell line)

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents:

    • This compound (dissolved in DMSO to create a stock solution)

    • Dimethyl sulfoxide (DMSO, vehicle control)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

  • Assay Kit: Commercial colorimetric lactate assay kit (e.g., BioAssay Systems ECGL-100, or similar). These kits typically include:

    • Lactate Standard

    • Assay Buffer

    • Enzyme Mix (containing Lactate Dehydrogenase)

    • Probe/Dye

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO2)

    • 96-well clear, flat-bottom cell culture plates

    • Microplate spectrophotometer capable of reading absorbance at ~565 nm

    • Multichannel pipette

II. Experimental Workflow

The overall workflow involves cell seeding, treatment with this compound, collection of the supernatant, and quantification of lactate using a colorimetric assay.

A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (Overnight Incubation) A->B C 3. This compound Treatment (e.g., 30 µM for 3h) B->C D 4. Collect Supernatant (5-10 µL per well) C->D E 5. Perform Lactate Assay (Add Reagents) D->E F 6. Incubate (30 min, Room Temp) E->F G 7. Measure Absorbance (~565 nm) F->G H 8. Data Analysis (Calculate Lactate Conc.) G->H

Caption: Experimental workflow for measuring lactate after this compound exposure.
III. Step-by-Step Procedure

A. Cell Culture and Seeding

  • Culture BT474 cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells, count them using a hemocytometer, and resuspend them in fresh culture medium.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.[1]

  • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence.

B. This compound Treatment

  • Prepare the treatment media. For a final concentration of 30 µM this compound, dilute the DMSO stock solution in fresh culture medium. Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

  • After overnight incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the treatment medium (with 30 µM this compound) or the vehicle control medium (DMSO) to the appropriate wells. Include at least three replicate wells for each condition.

  • Incubate the plate for the desired treatment duration. A 3-hour incubation period has been shown to be effective for observing changes in lactate.[1]

C. Lactate Assay (Example using a generic colorimetric kit) Note: Always follow the specific instructions provided with your commercial assay kit.

  • Prepare Lactate Standards: Prepare a serial dilution of the lactate standard (e.g., 0, 1, 2, 4, 6, 8, 10 mM) in unused culture medium to create a standard curve.

  • Sample Collection: After the 3-hour incubation, carefully collect 5 µL of the supernatant (cell culture medium) from each well of the treatment plate and transfer it to a new, clean 96-well plate.[1]

  • Prepare Working Reagent: Prepare the assay working reagent by mixing the Assay Buffer, Enzyme Mix, and Probe according to the kit's protocol.

  • Reaction: Add the appropriate volume of the working reagent (e.g., 100 µL) to each well containing the standards and samples. Mix gently.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8] During this time, lactate is oxidized, leading to a color change.

  • Measurement: Measure the absorbance of each well at a wavelength of 565 nm using a microplate reader.[8]

IV. Data Analysis
  • Standard Curve: Subtract the absorbance reading of the 0 mM standard (blank) from all other standard readings. Plot the corrected absorbance values against the known lactate concentrations to generate a linear standard curve. Determine the equation of the line (y = mx + c).

  • Calculate Lactate Concentration: Subtract the blank absorbance from your sample absorbance readings. Use the equation from the standard curve to calculate the lactate concentration in each sample.

  • Normalize Data (Optional but Recommended): To account for potential differences in cell number due to cytotoxicity, a separate cell viability assay (e.g., MTT or Trypan Blue exclusion) can be performed on a parallel plate. Normalize the lactate concentration to the number of viable cells.

  • Statistical Analysis: Calculate the mean and standard error of the mean (SEM) for each treatment group. Perform a statistical test (e.g., Student's t-test) to determine if the increase in lactate in the this compound treated group is statistically significant compared to the control group.

Expected Results and Data Presentation

Treatment of BT474 breast cancer cells with 30 µM this compound for 3 hours is expected to result in a significant increase in the concentration of secreted lactate in the culture medium. One study reported a 1.6-fold elevation in lactate levels under these conditions.[1] The results can be summarized in a table for clear comparison.

Table 1: Effect of this compound on Lactate Production in BT474 Cells

TreatmentThis compound Conc. (µM)Duration (h)Lactate Conc. (mM, Mean ± SEM)Fold Change (vs. Control)
Vehicle Control0 (DMSO)32.5 ± 0.21.0
This compound3034.0 ± 0.3*1.6

*Data are hypothetical, based on the 1.6-fold increase reported in the literature, and presented for illustrative purposes.[1] A p-value < 0.05 would indicate a statistically significant difference.

References

Application Notes and Protocols: Detecting ROS Production Induced by MCU-i4 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial calcium uniporter (MCU) is a critical channel that mediates calcium ion (Ca²⁺) influx into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, ATP production, and signaling pathways.[1][2] Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in various pathologies, including cancer, making the MCU complex an attractive therapeutic target.[1][3] MCU-i4 is a novel small molecule inhibitor of the MCU complex.[1][4] It functions by binding to and stimulating the MCU regulator MICU1, which in turn negatively modulates MCU activity, thereby inhibiting mitochondrial Ca²⁺ uptake.[1][4] Recent studies have demonstrated that this compound can induce apoptotic cell death in cancer cells by triggering a significant increase in reactive oxygen species (ROS) production.[1][2][5] This application note provides a detailed protocol for the detection and quantification of ROS production induced by this compound using flow cytometry.

Signaling Pathway of this compound Induced ROS Production

This compound inhibits the mitochondrial calcium uniporter, leading to a decrease in mitochondrial Ca²⁺ concentration and a subsequent elevation of cytosolic Ca²⁺.[1][5] This cytosolic Ca²⁺ overload is a result of continuous release from the endoplasmic reticulum (ER) via inositol 1,4,5-trisphosphate receptors (IP3R) and ryanodine receptors (RYR).[1][2][5] The altered calcium homeostasis unexpectedly enhances glycolysis and ATP production, which is followed by a burst of ROS, collapse of the mitochondrial membrane potential, and ultimately, apoptosis.[1][2][5]

MCU_i4_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 stimulates MCU Mitochondrial Ca²⁺ Uniporter (MCU) MICU1->MCU inhibits Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake MCU->Mito_Ca_Uptake mediates Mito_Ca ↓ Mitochondrial [Ca²⁺] MCU->Mito_Ca leads to Cyto_Ca ↑ Cytosolic [Ca²⁺] Mito_Ca->Cyto_Ca contributes to Glycolysis_ATP ↑ Glycolysis & ATP Production Cyto_Ca->Glycolysis_ATP induces ER Endoplasmic Reticulum (ER) IP3R_RYR IP3R & RYR IP3R_RYR->Cyto_Ca ER Ca²⁺ release ROS ↑ ROS Production Glycolysis_ATP->ROS leads to MMP Mitochondrial Membrane Potential Collapse ROS->MMP causes Apoptosis Apoptosis MMP->Apoptosis triggers

Caption: this compound signaling pathway leading to ROS production.

Quantitative Data Summary

The following table summarizes the quantitative data on ROS production in BT474 breast cancer cells treated with varying concentrations of this compound for 4 hours. The data is extracted from graphical representations in published research.[6]

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. DMSO Control
DMSO (Control)-1001.0
This compound101501.5
This compound202502.5
This compound304004.0

Experimental Protocol

This protocol details the steps for measuring intracellular ROS levels induced by this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH2-DA). DCFH2-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials
  • BT474 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH2-DA) (stock solution in DMSO, store at -20°C, protected from light)[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser for excitation and a 535 nm emission filter.[7][8]

Procedure
  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment with this compound:

    • On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 10, 20, 30 µM) or DMSO as a vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 4 hours).[1][6]

  • Staining with DCFH2-DA:

    • Following the this compound treatment, add DCFH2-DA directly to the culture medium to a final concentration of 20 µM.[1]

    • Incubate the cells for an additional 30 minutes at 37°C, protected from light.[1]

  • Cell Harvesting and Washing:

    • After incubation with the dye, aspirate the medium and wash the cells once with pre-warmed PBS.

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a flow cytometry tube and centrifuge at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet three times with cold PBS, centrifuging between each wash.[1]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the samples on a flow cytometer. Excite the cells at 488 nm and collect the emission at 535 nm (typically in the FL1 channel).[7][8]

    • Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Use software such as BD FACSDIVA™ or FlowJo to analyze the data.[1][9] Gate on the main cell population to exclude debris and determine the mean fluorescence intensity of the DCF signal.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for detecting this compound induced ROS production.

Workflow Start Start Cell_Seeding 1. Seed Cells (e.g., BT474) Start->Cell_Seeding Treatment 2. Treat with this compound or DMSO (4 hours) Cell_Seeding->Treatment Staining 3. Stain with DCFH2-DA (20 µM, 30 min) Treatment->Staining Harvesting 4. Harvest and Wash Cells Staining->Harvesting Flow_Cytometry 5. Analyze by Flow Cytometry (Ex: 488nm, Em: 535nm) Harvesting->Flow_Cytometry Data_Analysis 6. Data Analysis (Mean Fluorescence Intensity) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Studying MCU-i4 in HeLa and C2C12 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitochondrial Calcium Uniporter (MCU) is a critical channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular energy metabolism, signal transduction, and cell death pathways.[1][2] The MCU complex consists of several components, including the pore-forming MCU subunit and regulatory proteins such as Mitochondrial Calcium Uptake 1 (MICU1).[3] MCU-i4 is a small molecule inhibitor that negatively modulates the MCU complex.[4][5] It functions by directly binding to a specific cleft in MICU1, which in turn decreases mitochondrial Ca²⁺ influx.[4] This inhibitory effect is lost in cells where MICU1 is silenced or mutated.[4]

These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound in two commonly used cell lines: HeLa, a human cervical cancer cell line, and C2C12, a mouse myoblast cell line. The protocols outlined below cover key assays to characterize the impact of this compound on mitochondrial calcium signaling, cell viability, and metabolic function.

Data Presentation

Table 1: Effects of this compound on Cellular Processes
ParameterCell LineConcentration of this compoundObserved EffectReference
Mitochondrial Ca²⁺ InfluxHeLa, C2C1210 µMDecrease[3][4]
Cytosolic Ca²⁺ ConcentrationBT47430 µMIncrease (due to ER release)[6][7]
Cell ViabilityBT47410-30 µM (48h)Concentration-dependent decrease[6]
ApoptosisBT47430 µM (48h)10-fold increase in early apoptosis[6]
GlycolysisBT47430 µMEnhanced[6][7]
ATP ProductionBT47430 µM (24h)Increased[6][7]
Reactive Oxygen Species (ROS)BT47430 µMIncreased[6][7]
Myotube WidthC2C1210 µM (24h)Decrease[5][8]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound acts as a negative modulator of the mitochondrial calcium uniporter by targeting MICU1. This leads to a cascade of downstream effects, including altered intracellular calcium homeostasis, metabolic reprogramming, and induction of apoptosis.

MCU_i4_Signaling_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds to Mito_Ca_Influx Mitochondrial Ca²⁺ Influx MCU_i4->Mito_Ca_Influx inhibits MCU_complex MCU Complex MICU1->MCU_complex negatively regulates MCU_complex->Mito_Ca_Influx mediates Cyto_Ca Cytosolic Ca²⁺ Mito_Ca_Influx->Cyto_Ca decreases uptake from Glycolysis Glycolysis Cyto_Ca->Glycolysis enhances ROS ROS Burst Cyto_Ca->ROS triggers ER_Ca_Release ER Ca²⁺ Release (IP3R/RYR) ER_Ca_Release->Cyto_Ca increases ATP ATP Production Glycolysis->ATP leads to Apoptosis Apoptosis ATP->Apoptosis can contribute to MMP_Collapse Mitochondrial Membrane Potential Collapse ROS->MMP_Collapse leads to MMP_Collapse->Apoptosis induces

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Characterizing this compound Effects

This workflow outlines the key steps to assess the impact of this compound on HeLa or C2C12 cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture HeLa or C2C12 cells MCU_i4_Treatment Treat cells with this compound (e.g., 10-30 µM) and DMSO control Cell_Culture->MCU_i4_Treatment Mito_Ca_Assay Mitochondrial Ca²⁺ Uptake Assay (e.g., Rhod-2 AM) MCU_i4_Treatment->Mito_Ca_Assay Cyto_Ca_Assay Cytosolic Ca²⁺ Measurement (e.g., Fura-2 AM) MCU_i4_Treatment->Cyto_Ca_Assay Viability_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) MCU_i4_Treatment->Viability_Assay Metabolism_Assay Metabolic Assays (ATP, Lactate) MCU_i4_Treatment->Metabolism_Assay Data_Analysis Analyze and Compare Data (Treated vs. Control) Mito_Ca_Assay->Data_Analysis Cyto_Ca_Assay->Data_Analysis Viability_Assay->Data_Analysis Metabolism_Assay->Data_Analysis MCU_Complex MCU MCU (Pore) MICU1 MICU1 (Regulator) MCU->MICU1 EMRE EMRE (Scaffold) MCU->EMRE MICU1->MCU Gating MCU_i4 This compound MCU_i4->MICU1 Binds & Inhibits

References

Application Notes: MCU-i4 in High-Throughput Screening for Mitochondrial Calcium Uniporter (MCU) Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The mitochondrial calcium uniporter (MCU) is a highly selective channel located in the inner mitochondrial membrane that mediates the uptake of calcium (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell death pathways. The critical role of MCU in various physiological and pathological conditions, including cancer and cardiovascular diseases, has made it a significant target for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel modulators of MCU activity.

MCU-i4 is a small molecule identified through HTS that acts as a negative modulator of the MCU complex.[1][2] It does not directly block the MCU pore but rather binds to the regulatory subunit MICU1, preventing the channel from opening even in the presence of high cytosolic Ca²⁺ levels.[1][3][4] This document provides detailed protocols and application notes for utilizing this compound as a reference compound in HTS campaigns designed to discover and characterize new MCU modulators.

Mechanism of Action of this compound

This compound functions by binding to a specific cleft in MICU1, a crucial gatekeeper of the MCU complex.[1][3][4] Under normal conditions, MICU1 senses cytosolic Ca²⁺ levels and controls the gating of the MCU channel. The binding of this compound to MICU1 stabilizes the inhibited state of the complex, thereby decreasing mitochondrial Ca²⁺ influx.[1][4] Consequently, the inhibitory effect of this compound is lost in cells where MICU1 has been silenced or deleted.[1][3][4]

MCU_i4_Mechanism cluster_Cytosol Cytosol cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Ca_cytosol High Cytosolic Ca²⁺ MCU_complex MICU1 MCU Pore Ca_cytosol->MCU_complex:micu1 Activates Ca_matrix Mitochondrial Ca²⁺ MCU_complex:mcu->Ca_matrix Ca²⁺ Influx MCU_i4 This compound MCU_i4->MCU_complex:micu1 Binds & Inhibits

Caption: Mechanism of this compound action on the MCU complex.

High-Throughput Screening (HTS) for MCU Modulators

An HTS campaign to identify MCU modulators, such as this compound, typically involves a multi-stage process to screen large compound libraries and validate hits. The workflow is designed to minimize false positives and identify potent, specific modulators. A study by Di Marco et al. successfully screened a library of 44,000 compounds to identify this compound and MCU-i11.[3][4][5]

HTS_Workflow start Compound Library (e.g., 44,000 compounds) primary_screen Primary Screen (Mitochondrial Ca²⁺ Uptake Assay) start->primary_screen hit_selection Primary Hit Selection (>30% Inhibition) primary_screen->hit_selection confirmation_screen Confirmation Screen (Dose-Response) hit_selection->confirmation_screen Hits secondary_assays Secondary & Counter Screens - Cytosolic Ca²⁺ Assay - Mitochondrial Membrane Potential - Cell Viability confirmation_screen->secondary_assays hit_validation Hit Validation (Permeabilized Cells) secondary_assays->hit_validation lead_compound Lead Compound (e.g., this compound) hit_validation->lead_compound

Caption: High-throughput screening workflow for identifying MCU modulators.

Quantitative Data Summary

The following tables summarize the results from a representative HTS campaign that led to the discovery of this compound.[3][6]

Table 1: HTS Campaign Summary

Parameter Value Reference
Compound Library Size 44,000 [3][5]
Primary Hit Criteria >30% inhibition of mitochondrial Ca²⁺ uptake [5][6]
Primary Hit Rate Not specified
Confirmed Hits 2 (this compound, MCU-i11) [3][4]

| Z'-factor for Primary Assay | > 0.5 (Implied by robustness) |[7] |

Table 2: this compound Activity Profile

Parameter Value Cell Line/System Reference
Binding Affinity (Kd) 8.4 µM Mouse MICU1 (cell-free) [8]
Effect on Mito. Ca²⁺ Uptake Decrease HeLa, MEFs, MDA-MB-231 [2][5]
Effect on Mito. Membrane Potential Decrease (at 15 min incubation) HeLa [5]
Effect on Cell Viability No effect Not specified [5]

| Effective Concentration | 10 µM | C2C12 myotubes, HeLa cells |[1][8][9] |

Experimental Protocols

Protocol 1: Primary HTS Assay - Aequorin-Based Mitochondrial Ca²⁺ Uptake

This protocol is adapted from the HTS assay used to identify this compound, employing HeLa cells stably expressing a mitochondria-targeted aequorin (a luminescent Ca²⁺ sensor).[5][10]

1. Materials and Reagents:

  • HeLa cells stably expressing mitochondria-targeted aequorin.

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Coelenterazine (Aequorin substrate).

  • Krebs-Ringer Buffer (KRB) supplemented with 1 mM CaCl₂.

  • Histamine (or other IP₃-generating agonist).

  • Test compounds (dissolved in DMSO).

  • This compound (as a positive control for inhibition).

  • 384-well microplates (white, clear bottom).

  • Luminometer with automated injectors.

2. Cell Preparation:

  • Culture HeLa cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Incubate for 24 hours at 37°C, 5% CO₂.

3. Assay Protocol:

  • On the day of the assay, remove the culture medium.

  • Reconstitute the aequorin by incubating cells with 5 µM coelenterazine in KRB for 1-2 hours at 37°C.

  • Wash the cells gently with KRB to remove excess coelenterazine.

  • Add test compounds (e.g., at a final concentration of 10 µM) and this compound control to the respective wells. Incubate for 15-30 minutes.

  • Place the plate in the luminometer.

  • Initiate Ca²⁺ release from the endoplasmic reticulum by injecting a bolus of histamine (e.g., 100 µM final concentration).

  • Immediately measure the luminescence signal, which corresponds to mitochondrial Ca²⁺ uptake.

  • Normalize the data: The signal from a vehicle control (e.g., DMSO) represents 0% inhibition, and the signal from a strong inhibitor like this compound or ruthenium red represents 100% inhibition.

Protocol 2: Secondary Assay - Mitochondrial Membrane Potential (Δψm)

This assay is used to exclude compounds that inhibit mitochondrial Ca²⁺ uptake by nonspecifically dissipating the mitochondrial membrane potential, which is the driving force for Ca²⁺ entry.

1. Materials and Reagents:

  • HeLa cells (or other suitable cell line).

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or similar potentiometric dye.

  • Test compounds and this compound.

  • FCCP (a protonophore used as a positive control for depolarization).

  • HBSS (Hank's Balanced Salt Solution).

  • Fluorescence plate reader or high-content imaging system.

  • 96- or 384-well black, clear-bottom plates.

2. Assay Protocol:

  • Seed cells in the appropriate microplates and grow overnight.

  • Remove culture medium and wash cells with HBSS.

  • Load cells with a low, non-quenching concentration of TMRE (e.g., 25-50 nM) in HBSS for 20-30 minutes at 37°C.

  • Add test compounds, this compound, and controls (DMSO vehicle, FCCP) to the wells.

  • Incubate for the desired time (e.g., 15-60 minutes). Note that this compound showed a negative effect on Δψm after 15 minutes of incubation.[5]

  • Measure the fluorescence intensity using an appropriate filter set (e.g., ~549 nm excitation / ~575 nm emission for TMRE).

  • A decrease in fluorescence indicates mitochondrial depolarization. Data should be normalized to vehicle (100%) and FCCP (0%) controls.

Protocol 3: Hit Validation in Permeabilized Cells

This protocol confirms that hit compounds directly affect the MCU complex rather than upstream signaling events like Ca²⁺ release from the ER.[5]

1. Materials and Reagents:

  • HeLa cells.

  • Intracellular-like medium (containing ATP and respiratory substrates like glutamate/malate).

  • Digitonin (for plasma membrane permeabilization).

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N).

  • Buffered Ca²⁺ solutions of known concentrations.

  • Test compounds and this compound.

2. Assay Protocol:

  • Culture and harvest a suspension of HeLa cells.

  • Wash the cells and resuspend them in the intracellular-like medium.

  • Add the calcium dye to the cell suspension.

  • In a fluorometer cuvette or microplate well, add the cell suspension and a low concentration of digitonin (e.g., 25-50 µM) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Add the test compound or this compound and incubate for a few minutes.

  • Measure the baseline fluorescence.

  • Add a defined pulse of Ca²⁺ (e.g., 3 µM final concentration) and record the change in fluorescence over time.[5] The rate of fluorescence decrease corresponds to the rate of mitochondrial Ca²⁺ uptake.

  • Compare the uptake rates in the presence of test compounds to the vehicle control.

Application Example: this compound in Cancer Cell Apoptosis

This compound has been used as a tool to investigate the role of mitochondrial Ca²⁺ homeostasis in cancer. In breast cancer BT474 cells, inhibition of MCU by this compound leads to a cascade of events culminating in apoptotic cell death.[11][12][13] This makes this compound a valuable chemical probe for studying cancer metabolism and identifying novel therapeutic strategies.

Apoptosis_Pathway MCU_i4 This compound MCU_Inhibition MCU Inhibition MCU_i4->MCU_Inhibition Mito_Ca_Decrease ↓ Mitochondrial Ca²⁺ Uptake MCU_Inhibition->Mito_Ca_Decrease Cyto_Ca_Increase ↑ Cytosolic Ca²⁺ Overload (from ER release) Mito_Ca_Decrease->Cyto_Ca_Increase Glycolysis ↑ Enhanced Glycolysis Cyto_Ca_Increase->Glycolysis ROS ↑ ROS Burst Cyto_Ca_Increase->ROS ATP ↑ ATP Production Glycolysis->ATP MMP_Collapse Mitochondrial Membrane Potential Collapse ROS->MMP_Collapse Apoptosis Apoptotic Cell Death MMP_Collapse->Apoptosis

Caption: Cellular effects of this compound leading to apoptosis in BT474 cells.[11][12]

References

Unveiling Cellular Dynamics: Time-Course Analysis of MCU-i4's Effects on Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to understanding and investigating the time-dependent effects of MCU-i4, a potent and specific modulator of the mitochondrial calcium uniporter (MCU), on critical cellular signaling pathways. By inhibiting mitochondrial calcium influx, this compound triggers a cascade of downstream events, including alterations in cytosolic calcium homeostasis, cellular bioenergetics, and redox signaling. These notes offer a summary of the quantitative effects of this compound over time and provide detailed protocols for key experiments to enable researchers to effectively study its mechanism of action.

Introduction

The mitochondrial calcium uniporter (MCU) is a critical ion channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell fate decisions. This compound is a small molecule inhibitor that acts as a negative modulator of the MCU complex by binding to its regulatory subunit, MICU1. This inhibition of mitochondrial Ca²⁺ uptake initiates a series of time-dependent cellular responses, making time-course analysis essential for a comprehensive understanding of its pharmacological effects. These application notes provide a framework for studying the dynamic cellular impact of this compound.

Data Presentation: Time-Course of this compound's Effects

The following tables summarize the quantitative effects of this compound on key cellular parameters at various time points, based on studies in BT474 breast cancer cells.

Table 1: Effect of this compound on Mitochondrial and Cytosolic Ca²⁺ Levels

Time PointParameterCell TypeThis compound ConcentrationObserved EffectCitation
> 171 secondsMitochondrial Ca²⁺BT47430 µMSignificant decrease in Rhod-2 fluorescence compared to control.[1][2]
25 minutesCytosolic Ca²⁺BT47430 µMElevated baseline cytosolic Ca²⁺ level.[2]

Table 2: Effect of this compound on Cellular Bioenergetics and Redox Signaling

Time PointParameterCell TypeThis compound ConcentrationObserved EffectCitation
4 hoursReactive Oxygen Species (ROS)BT47410-30 µMDose-dependent increase in ROS production.[2]
24 hoursATP ProductionBT47430 µMSignificant enhancement of ATP production.[1][2]
24 hoursMitochondrial Membrane PotentialBT47410-30 µMDose-dependent depolarization of the mitochondrial membrane.[3]
48 hoursCell ViabilityBT4743-30 µMConcentration-dependent decrease in cell viability.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its investigation.

MCU_i4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MCU_i4 This compound MCU_complex MCU Complex (MICU1 Subunit) MCU_i4->MCU_complex Inhibits Ca_cytosol Cytosolic Ca²⁺ (Increased) Glycolysis Glycolysis (Enhanced) Ca_cytosol->Glycolysis ROS ROS Burst Ca_cytosol->ROS ATP_cyto ATP Production (Enhanced) Glycolysis->ATP_cyto Apoptosis Apoptosis ROS->Apoptosis MMP Mitochondrial Membrane Potential (Collapsed) ROS->MMP MCU_complex->Ca_cytosol Leads to ER Ca²⁺ Release Ca_mito Mitochondrial Ca²⁺ (Decreased) MCU_complex->Ca_mito Blocks Influx MMP->Apoptosis

Caption: Signaling cascade initiated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., BT474) MCU_i4_Treatment This compound Treatment (Time-course & Dose-response) Cell_Culture->MCU_i4_Treatment Mito_Ca Mitochondrial Ca²⁺ (Rhod-2) MCU_i4_Treatment->Mito_Ca Cyto_Ca Cytosolic Ca²⁺ (Fura-2) MCU_i4_Treatment->Cyto_Ca ROS_Assay ROS Production (DCFDA) MCU_i4_Treatment->ROS_Assay ATP_Assay ATP Levels MCU_i4_Treatment->ATP_Assay MMP_Assay Mitochondrial Potential (JC-1 / TMRE) MCU_i4_Treatment->MMP_Assay Viability Cell Viability (MTT / Trypan Blue) MCU_i4_Treatment->Viability Data_Quant Data Quantification & Normalization Mito_Ca->Data_Quant Cyto_Ca->Data_Quant ROS_Assay->Data_Quant ATP_Assay->Data_Quant MMP_Assay->Data_Quant Viability->Data_Quant Pathway_Analysis Signaling Pathway Analysis Data_Quant->Pathway_Analysis

Caption: General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Ca²⁺ Levels using Rhod-2 AM

Objective: To measure changes in mitochondrial Ca²⁺ concentration over time in response to this compound treatment.

Materials:

  • Cells of interest (e.g., BT474)

  • This compound

  • Rhod-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • MitoTracker Green (optional, for co-localization)

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading solution containing 2-5 µM Rhod-2 AM and 0.02% Pluronic F-127 in HBSS. If using, add MitoTracker Green to the loading solution. b. Wash the cells once with HBSS. c. Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • This compound Treatment and Imaging: a. Add fresh HBSS containing the desired concentration of this compound or vehicle control (DMSO) to the cells. b. Immediately begin time-lapse imaging using a confocal microscope. c. Acquire images at regular intervals (e.g., every 10-30 seconds) for the desired duration of the experiment.

    • Rhod-2 Excitation/Emission: ~552 nm / ~581 nm

    • MitoTracker Green Excitation/Emission: ~490 nm / ~516 nm

  • Data Analysis: a. Define regions of interest (ROIs) corresponding to mitochondria (co-localized with MitoTracker Green, if used). b. Measure the mean fluorescence intensity of Rhod-2 within the ROIs for each time point. c. Normalize the fluorescence intensity to the baseline (pre-treatment) fluorescence (F/F₀). d. Plot the normalized fluorescence intensity over time for both this compound treated and control cells.

Protocol 2: Measurement of Cytosolic Ca²⁺ Levels using Fura-2 AM

Objective: To measure changes in cytosolic Ca²⁺ concentration over time following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • Culture medium

  • HBSS or other suitable imaging buffer

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes, coverslips, or 96-well plates and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Wash the cells once with HBSS. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS.

  • This compound Treatment and Measurement: a. Add fresh HBSS containing the desired concentration of this compound or vehicle control. b. Immediately begin ratiometric fluorescence measurements. c. Excite the cells alternately at ~340 nm and ~380 nm and measure the emission at ~510 nm. d. Record data at regular intervals over the desired time course.

  • Data Analysis: a. Calculate the ratio of the fluorescence emission at 340 nm excitation to that at 380 nm excitation (340/380 ratio). b. Plot the 340/380 ratio over time to visualize changes in cytosolic Ca²⁺ concentration.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production using DCFDA

Objective: To quantify the time-dependent generation of intracellular ROS in response to this compound.

Materials:

  • Cells of interest

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA or DCFDA)

  • Culture medium (phenol red-free recommended)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified time points (e.g., 1, 2, 4, 6 hours).

  • DCFDA Loading: a. Towards the end of the treatment period, remove the media and wash the cells once with warm PBS. b. Incubate the cells with 10-20 µM DCFDA in pre-warmed, serum-free medium for 30-45 minutes at 37°C in the dark.

  • Measurement: a. Wash the cells once with PBS. b. Add PBS or imaging buffer to the wells. c. Immediately measure the fluorescence intensity using a plate reader (Excitation/Emission: ~485 nm / ~535 nm).

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Normalize the fluorescence of this compound treated cells to that of the vehicle control. c. Plot the fold change in ROS production at each time point.

Protocol 4: Measurement of Cellular ATP Levels

Objective: To determine the effect of this compound on total cellular ATP production over time.

Materials:

  • Cells of interest

  • This compound

  • Commercial ATP Assay Kit (luciferin/luciferase-based)

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well white or opaque plate and allow them to adhere overnight. b. Treat the cells with the desired concentrations of this compound or vehicle control for various time points (e.g., 6, 12, 24 hours).

  • Cell Lysis and ATP Measurement: a. At each time point, lyse the cells according to the ATP assay kit manufacturer's instructions. This typically involves adding a lysis buffer directly to the wells. b. Add the luciferase-luciferin reagent to the cell lysates. c. Immediately measure the luminescence using a luminometer.

  • Data Analysis: a. Generate a standard curve using the provided ATP standards. b. Calculate the ATP concentration in each sample based on the standard curve. c. Normalize the ATP levels to the cell number or total protein content for each well. d. Plot the normalized ATP levels for each treatment condition and time point.

Conclusion

The time-course analysis of this compound's effects is crucial for elucidating its complex mechanism of action. By systematically investigating the temporal changes in mitochondrial and cytosolic calcium, ROS production, and ATP synthesis, researchers can gain a deeper understanding of how MCU modulation impacts cellular physiology and pathology. The protocols and data presented herein provide a solid foundation for such investigations, empowering researchers in basic science and drug development to explore the therapeutic potential of targeting mitochondrial calcium signaling.

References

Troubleshooting & Optimization

Troubleshooting MCU-i4 solubility and stability issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MCU-i4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in cell culture applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

A1: This is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent precipitation:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold compound solution to warm media can cause it to precipitate.

  • Slow, Dropwise Addition with Mixing: Add the this compound DMSO stock solution to the culture medium slowly and dropwise while gently swirling or vortexing the medium. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced precipitation and potential toxicity to your cells.

  • Intermediate Dilution Step: First, dilute your concentrated this compound DMSO stock in a small volume of serum-free medium. Then, add this intermediate dilution to your final volume of complete (serum-containing) medium. This gradual change in solvent environment can help maintain solubility.

Q2: How should I prepare and store my this compound stock solution?

A2: Proper preparation and storage are critical for the stability and efficacy of this compound.

  • Solvent: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2] Water is not a suitable solvent as this compound is insoluble in aqueous solutions.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of solvent added to your experiments.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Protect the stock solution from light.[1]

Q3: How stable is this compound in my complete cell culture medium at 37°C?

Q4: I am observing unexpected or inconsistent results in my experiments with this compound. What could be the cause?

A4: Inconsistent results can stem from several factors related to this compound's solubility and stability:

  • Precipitation: As discussed in Q1, precipitation will lower the effective concentration of the inhibitor in your experiment, leading to reduced or inconsistent effects. Visually inspect your culture plates for any signs of precipitation after adding this compound.

  • Degradation: this compound may degrade over time in the culture medium at 37°C. This will also lead to a lower effective concentration. Using freshly prepared media for each experiment is the best way to mitigate this.

  • Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the plastic surfaces of culture plates and pipette tips. Using low-binding plastics may help to minimize this effect.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Molecular Weight 377.49 g/mol [2]
Solubility in DMSO ≥ 50 mM[2]
Solubility in Ethanol ≥ 100 mM[2]
Solubility in Water Insoluble
Powder Storage -20°C[2]
Stock Solution Storage -20°C or -80°C in aliquots[1]

Table 2: Estimated Stability of Quinoline Derivatives in Cell Culture Media (as a proxy for this compound)

ConditionEstimated Half-lifeNotes
37°C in DMEM + 10% FBS 24 - 72 hoursHalf-life can be cell line and medium dependent. It is recommended to perform a stability study for your specific conditions.
37°C, protected from light More stablePhotodegradation can occur with exposure to light.
Room Temperature, exposed to light Less stableIt is recommended to handle the compound protected from light.

Disclaimer: The stability data presented in Table 2 is an estimation based on the general behavior of quinoline derivatives and may not be representative of this compound's actual stability. Researchers should perform their own stability assessments for their specific experimental setup.

Experimental Protocols

Protocol 1: Assessing the Kinetic Solubility of this compound in Cell Culture Medium

This protocol provides a method to determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into your cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Add 2 µL of each DMSO dilution (and a DMSO-only control) to triplicate wells of a 96-well plate.

  • Rapidly add 198 µL of pre-warmed (37°C) complete cell culture medium to each well to achieve a final DMSO concentration of 1%.

  • Incubate the plate at 37°C for 2 hours , protected from light.

  • Measure the light scattering at 620 nm using a plate reader. An increase in absorbance/scattering compared to the DMSO control indicates precipitation. The highest concentration that does not show a significant increase in scattering is considered the kinetic solubility limit.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium over Time

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining in the cell culture medium over a time course.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific complete cell culture medium

  • Incubator at 37°C with 5% CO2

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Methodology:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a solution of this compound in your complete cell culture medium at your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Immediately after preparation (T=0), take an aliquot of the this compound-containing medium. This will be your reference sample.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.

  • Store all collected aliquots at -80°C until analysis.

  • For analysis, precipitate proteins from the samples by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC. Develop an isocratic or gradient method to separate this compound from any potential degradation products. A C18 column with a mobile phase of ACN and water (with 0.1% formic acid if needed) is a good starting point.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will give you the stability profile of this compound in your specific culture medium.

Mandatory Visualizations

MCU_Signaling_Pathway cluster_extra Extracellular Space cluster_cyto Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Signal Signal GPCR_PLC GPCR/PLC Signaling IP3 IP3 GPCR_PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to Ca_cyto Cytosolic Ca2+ (Increased) Glycolysis Glycolysis Ca_cyto->Glycolysis Stimulates ROS ROS (Increased) Ca_cyto->ROS Leads to ATP_cyto ATP Glycolysis->ATP_cyto IP3R->Ca_cyto Ca2+ Release Ca_ER ER Ca2+ Store MCU_complex MCU Complex MICU1 MICU1 MCU MCU Pore MICU1->MCU Regulates MICU1->MCU Inhibition of Ca2+ Influx Ca_mito Mitochondrial Ca2+ (Decreased) MCU->Ca_mito Ca2+ Influx (Basal) Apoptosis Apoptosis ROS->Apoptosis Induces MCU_i4 This compound MCU_i4->MICU1 Binds to & Modulates

Caption: Signaling pathway of this compound action.

troubleshooting_workflow start This compound Precipitation Observed in Media q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration q1->a1_yes Yes q2 Was media pre-warmed to 37°C? q1->q2 No a1_yes->q2 a2_no Pre-warm media before adding this compound q2->a2_no No q3 Was this compound added dropwise with mixing? q2->q3 Yes a2_no->q3 a3_no Add stock slowly while mixing q3->a3_no No q4 Is precipitation still occurring? q3->q4 Yes a3_no->q4 a4_yes Try intermediate dilution step (see Protocol 1) q4->a4_yes Yes end Solubility Issue Resolved q4->end No a4_yes->end

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing MCU-i4 Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MCU-i4 for various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex.[1] It functions by binding to the MCU regulatory protein MICU1, which in turn inhibits mitochondrial Ca2+ uptake.[1] In some cancer cells, this inhibition leads to an overload of calcium in the cytosol, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO (up to 50 mM) and ethanol (up to 100 mM).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[3]

Q3: How does this compound treatment affect different cancer cell lines?

A3: The effects of this compound can vary significantly between different cancer cell lines. While it has been shown to induce apoptosis in breast cancer cells, its effect on other cell types may differ. For instance, one study indicated that MDA-MB-231 breast cancer cells might not rely on MCU activity for survival.[4] Therefore, it is crucial to determine the optimal concentration and effect for each specific cell line experimentally.

Troubleshooting Guides

Optimizing this compound Concentration for the BT474 Breast Cancer Cell Line

The most comprehensive data available for this compound is for the BT474 breast cancer cell line.

Recommended Concentration Range and Observed Effects:

ConcentrationTreatment DurationObserved Effect in BT474 Cells
3 µM48 hoursSuppression of cell proliferation.[2]
10-30 µM48 hoursConcentration-dependent decrease in cell viability and induction of cell death.[2]
30 µM24 hours51.9 ± 5.8% decrease in viable cell count.[2]
30 µM24 hoursSignificant elevation of cytosolic Ca2+ baseline.
30 µM48 hoursInduction of apoptosis.[5]

Detailed Experimental Protocol for BT474 Cell Viability Assay:

  • Cell Seeding: Culture BT474 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well.[2]

  • This compound Treatment: After allowing the cells to attach overnight, treat them with a range of this compound concentrations (e.g., 3 µM, 10 µM, 30 µM) for 48 hours. Include a DMSO-only control (final concentration = 0.1%).[6]

  • MTT Assay:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.

    • Carefully remove the culture medium.

    • Add 100 µL of DMSO to each well and shake gently for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Signaling Pathway of this compound in BT474 Cells:

MCU_i4_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds & stimulates MCU MCU Complex MICU1->MCU negatively regulates Mito_Ca_Uptake Mitochondrial Ca2+ Uptake MCU->Mito_Ca_Uptake inhibits Cyto_Ca Cytosolic Ca2+ Overload Mito_Ca_Uptake->Cyto_Ca leads to ROS ROS Burst Cyto_Ca->ROS MMP Mitochondrial Membrane Potential Collapse ROS->MMP Apoptosis Apoptosis MMP->Apoptosis

This compound signaling pathway in BT474 breast cancer cells.

Information on Other Cancer Cell Lines

Data on the specific effects and optimal concentrations of this compound in other cancer cell lines is limited.

  • Glioblastoma: Upregulation of the MCU has been linked to glioblastoma cell proliferation. However, studies specifically investigating the effects of this compound on glioblastoma cell lines were not found in the search results.

General Protocol for Determining Optimal this compound Concentration

For cell lines where the optimal concentration of this compound is unknown, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50).

Q: How do I determine the IC50 of this compound for a new cancer cell line?

A: You can determine the IC50 by performing a cell viability assay with a range of this compound concentrations.

Experimental Workflow for IC50 Determination:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Prepare_MCU_i4 2. Prepare this compound Stock Solution Seed_Cells 3. Seed Cells in 96-well plate Prepare_MCU_i4->Seed_Cells Treat_Cells 4. Treat with Serial Dilutions of this compound Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72 hours Treat_Cells->Incubate Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Absorbance 7. Measure Absorbance Viability_Assay->Measure_Absorbance Calculate_Viability 8. Calculate % Viability vs. Control Measure_Absorbance->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Plot_Curve->Determine_IC50

General workflow for determining the IC50 of this compound.

Step-by-Step Guide:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Seed your cancer cell line in a 96-well plate at a predetermined optimal density.

  • Prepare serial dilutions of this compound from your stock solution. A common starting range is 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO only).

  • Treat the cells with the different concentrations of this compound and incubate for a set period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay such as MTT or XTT.

  • Measure the absorbance according to the assay protocol.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration using graphing software (e.g., GraphPad Prism, R).

  • Fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to your data to determine the IC50 value.

Troubleshooting Common Issues:

  • Issue: High variability between replicate wells.

    • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.

    • Solution: Ensure a single-cell suspension before seeding, be precise with your pipetting, and avoid using the outer wells of the plate if edge effects are suspected.

  • Issue: No significant decrease in cell viability even at high concentrations.

    • Possible Cause: The cell line may be resistant to this compound, the treatment duration may be too short, or the compound may have degraded.

    • Solution: Increase the treatment duration (e.g., up to 72 hours), test a higher concentration range, and ensure the this compound stock solution has been stored correctly.

  • Issue: Inconsistent results between experiments.

    • Possible Cause: Variations in cell passage number, cell confluency at the time of treatment, or incubation conditions.

    • Solution: Use cells within a consistent passage number range, standardize the cell confluency for all experiments, and ensure consistent incubation conditions (temperature, CO2 levels).

References

Identifying and mitigating off-target effects of MCU-i4, such as mitochondrial depolarization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target effects of MCU-i4, with a primary focus on mitochondrial depolarization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex.[1] It does not directly block the MCU pore but instead binds to the regulatory subunit MICU1.[1][2] This binding event stabilizes the closed state of the MCU channel, thereby inhibiting mitochondrial Ca2+ uptake.[2] The inhibitory effect of this compound is dependent on the presence of MICU1; in MICU1-silenced or knockout cells, the inhibitory effect of this compound on mitochondrial Ca2+ uptake is lost.[1]

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effect of this compound is the induction of mitochondrial depolarization.[2] This effect has been observed in multiple cell lines and can complicate the interpretation of experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of mitochondrial Ca2+ uptake.[2] In some cell types, such as BT474 breast cancer cells, this depolarization is concentration-dependent and can lead to a complete collapse of the mitochondrial membrane potential at higher concentrations.[1] Additionally, this compound has been shown to cause an increase in cytosolic Ca2+ levels, enhanced glycolysis, increased ATP production, and a burst of reactive oxygen species (ROS).[1][3][4]

Q3: How can I determine if the observed effects in my experiment are due to the on-target inhibition of MCU or off-target effects?

A3: To distinguish between on-target and off-target effects, a multi-faceted approach is recommended:

  • Use a More Specific Inhibitor: Compare the effects of this compound with an alternative MCU inhibitor that has been reported to have fewer off-target effects, such as MCU-i11.[2] MCU-i11 has been shown to inhibit mitochondrial Ca2+ uptake without affecting the mitochondrial membrane potential.[2]

  • Genetic Validation: The most rigorous approach is to use genetic models. Silencing or knocking out MICU1 should abolish the effects of this compound if they are on-target.[1] Conversely, if the phenotype persists in MICU1-deficient cells, it is likely an off-target effect.

  • Concentration-Response Analysis: Perform experiments across a range of this compound concentrations. Off-target effects often manifest at higher concentrations. Correlate the concentration at which you observe your phenotype with the concentration that induces mitochondrial depolarization.

  • Control Experiments: Always include a positive control for mitochondrial depolarization, such as the protonophore FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone), to understand the extent of depolarization in your experimental system.

Q4: Are the off-target effects of this compound cell-type specific?

A4: Yes, the off-target effects of this compound can be cell-type specific. For instance, while this compound caused significant mitochondrial depolarization in BT474 cells[1], a study in the neuronal cell line HT22 reported that this compound alone did not alter the mitochondrial membrane potential.[5] This highlights the importance of characterizing the effects of this compound in your specific cell model.

Troubleshooting Guide: Mitochondrial Depolarization

This guide provides troubleshooting for common issues encountered when using this compound, particularly concerning mitochondrial depolarization.

Observed Issue Potential Cause Recommended Action
Unexpected cell death or toxicity at concentrations intended for MCU inhibition. The observed toxicity may be a result of off-target mitochondrial depolarization rather than the inhibition of mitochondrial Ca2+ uptake.1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across a range of this compound concentrations. 2. Concurrently, measure the mitochondrial membrane potential at the same concentrations using a fluorescent probe like TMRE or JC-1. 3. Determine if the onset of cell death correlates with the concentration that induces significant mitochondrial depolarization.
Difficulty in reproducing published data on the effects of this compound. The off-target effects of this compound are cell-type dependent. Your cell line may be more or less sensitive to this compound-induced mitochondrial depolarization than the one used in the original publication.1. Characterize the effect of this compound on mitochondrial membrane potential in your specific cell line. 2. Consider using a different cell line where the on- and off-target effects have been more clearly delineated.
Inconclusive results when trying to link MCU inhibition to a specific cellular phenotype. The observed phenotype may be a composite of both on-target (MCU inhibition) and off-target (mitochondrial depolarization) effects, making data interpretation challenging.1. Use MCU-i11 as a negative control for off-target depolarization. If the phenotype is still observed with MCU-i11, it is more likely to be an on-target effect. 2. Employ MICU1 knockout/knockdown cells. If the phenotype is rescued in these cells upon this compound treatment, it confirms an on-target mechanism.
Fluorescence-based assays for mitochondrial membrane potential show high background or inconsistent readings. This could be due to issues with the fluorescent dye (e.g., JC-1, TMRE), incorrect instrument settings, or the inherent fluorescence of the compound being tested.1. Optimize the concentration of the fluorescent dye and the incubation time for your specific cell type. 2. Always include positive (e.g., FCCP) and negative (vehicle control) controls in your experiment. 3. Check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used for your mitochondrial membrane potential dye.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on BT474 Breast Cancer Cells

This compound Concentration (µM)Effect on Cell Viability (after 48h)Effect on Mitochondrial Membrane Potential (after 24h)
3Suppression of cell proliferationNot reported
10Concentration-dependent cell deathMarked depolarization
30Significant cell deathCollapse of membrane potential (comparable to FCCP)

Data summarized from a study on BT474 cells.[1]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1

This protocol is adapted for use with adherent cells in a 96-well plate format and can be analyzed by fluorescence microscopy or a plate reader.

Materials:

  • Cells of interest cultured in a 96-well black, clear-bottom plate

  • This compound

  • FCCP (positive control for depolarization)

  • JC-1 staining solution

  • Assay Buffer (e.g., PBS or HBSS)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., 10 µM FCCP) for the desired duration.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash once with pre-warmed assay buffer.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed assay buffer.

    • Add fresh assay buffer to each well for imaging or reading.

  • Data Acquisition:

    • Fluorescence Microscopy: Image the cells using filters for both green (monomeric JC-1, indicating depolarization) and red (J-aggregates, indicating polarized mitochondria) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths for green (e.g., Ex/Em ~485/535 nm) and red (e.g., Ex/Em ~560/595 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Confirmation of On-Target Effect using MICU1 Knockdown

This protocol outlines a workflow to validate that the observed effects of this compound are dependent on its target, MICU1.

Materials:

  • Cells of interest

  • siRNA targeting MICU1 and a non-targeting control siRNA

  • Transfection reagent

  • This compound

  • Reagents for the specific downstream assay (e.g., cell viability, mitochondrial Ca2+ measurement)

Procedure:

  • siRNA Transfection:

    • Transfect cells with either MICU1-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's protocol.

    • Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Verification of Knockdown:

    • Harvest a subset of cells to confirm the knockdown of MICU1 protein levels by Western blotting.

  • This compound Treatment:

    • Treat both the MICU1-knockdown and control cells with this compound at the desired concentrations.

  • Downstream Analysis:

    • Perform the relevant downstream assay to assess the phenotype of interest (e.g., measurement of mitochondrial Ca2+ uptake, cell viability assay).

  • Data Analysis: Compare the effect of this compound in the control cells versus the MICU1-knockdown cells. If the effect of this compound is significantly diminished or absent in the knockdown cells, this provides strong evidence for an on-target mechanism.

Visualizations

MCU_i4_Signaling_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Cytosolic Ca2+ Cytosolic Ca2+ Glycolysis Glycolysis Cytosolic Ca2+->Glycolysis stimulates ATP_cyto ATP Glycolysis->ATP_cyto ROS ROS Burst DeltaPsi Mitochondrial Membrane Potential ROS->DeltaPsi contributes to depolarization MCU_complex MCU Complex (MCU/MICU1) Mito_Ca2+ Mitochondrial Ca2+ MCU_complex->Mito_Ca2+ inhibits uptake ATP_mito ATP Production Mito_Ca2+->ATP_mito stimulates MCU_i4 MCU_i4 MCU_i4->ROS induces MCU_i4->MCU_complex binds to MICU1 (On-Target) MCU_i4->DeltaPsi causes depolarization (Off-Target) Troubleshooting_Workflow start Experiment with this compound shows unexpected phenotype q1 Is mitochondrial depolarization a potential cause? start->q1 measure_mmp Measure Mitochondrial Membrane Potential (e.g., with TMRE or JC-1) q1->measure_mmp Yes depol_obs Depolarization Observed? measure_mmp->depol_obs off_target Phenotype is likely an OFF-TARGET effect depol_obs->off_target Yes on_target Phenotype may be an ON-TARGET effect depol_obs->on_target No controls Implement Controls: 1. Use MCU-i11 (negative control for depolarization) 2. Use MICU1 KO/KD cells off_target->controls on_target->controls analyze Analyze results from controls to confirm mechanism controls->analyze

References

How to control for photobleaching of fluorescent dyes in MCU-i4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for photobleaching of fluorescent dyes in mitochondrial calcium uniporter (MCU-i4) experiments.

Troubleshooting Guides & FAQs

Q1: What is photobleaching and why is it a concern in this compound experiments?

Q2: My fluorescence signal is decreasing rapidly during my time-lapse imaging. How can I determine if this is due to photobleaching or a genuine biological effect of this compound?

A2: To distinguish between photobleaching and a true biological response, consider the following:

  • Control Experiment: Image cells stained with the fluorescent dye but not treated with this compound under the exact same imaging conditions. If the signal decline is similar in both treated and untreated cells, photobleaching is the likely cause.

  • Illumination Test: Image a field of view, then leave the sample on the microscope stage without illumination for the same duration as your time-lapse experiment. Re-image the same field of view. If the signal is significantly higher than in the continuously illuminated sample, photobleaching is occurring.

  • Dose-Response: Perform the experiment with varying concentrations of this compound. A true biological effect should ideally show a dose-dependent response, whereas photobleaching will be primarily dependent on the illumination parameters.

Q3: What are the key factors that contribute to photobleaching in my this compound experiments?

A3: The primary factors contributing to photobleaching are:

  • Illumination Intensity: Higher laser power or lamp intensity accelerates photobleaching.

  • Exposure Time: Longer exposure times increase the total number of photons that interact with the fluorophore, leading to more rapid fading.

  • Repetitive Imaging: Frequent image acquisition in time-lapse experiments cumulatively increases light exposure.

  • Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) upon fluorophore excitation, which in turn can destroy the fluorophore.

  • Fluorophore Photostability: Different fluorescent dyes have varying intrinsic resistance to photobleaching.

Q4: Which fluorescent dyes are recommended for mitochondrial calcium imaging in this compound experiments to minimize photobleaching?

A4: Selecting a photostable dye is crucial. While many rhodamine-based dyes are used for mitochondrial calcium imaging, some are more robust than others. Consider the following:

  • Rhod-2 AM: A commonly used red fluorescent indicator that accumulates in mitochondria. It offers good brightness but can be susceptible to photobleaching.

  • X-Rhod-1 AM: Offers a longer emission wavelength than Rhod-2, which can sometimes be associated with better photostability and less phototoxicity.

  • Genetically Encoded Calcium Indicators (GECIs): Fusions of a fluorescent protein, calmodulin, and the M13 peptide (e.g., GCaMP variants targeted to mitochondria) can be an alternative. While generally more photostable than chemical dyes, their expression levels and signal-to-noise ratio can be variable.

Q5: What practical steps can I take to minimize photobleaching during image acquisition?

A5: Here are several actionable steps:

  • Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible camera exposure time.

  • Decrease Imaging Frequency: For time-lapse experiments, increase the interval between image acquisitions.

  • Use a Sensitive Detector: Employing a high-sensitivity camera (e.g., sCMOS or EMCCD) allows for the use of lower excitation light.

  • Use Antifade Reagents: Consider using a live-cell compatible antifade reagent in your imaging medium.

  • Optimize Filter Sets: Ensure your filter sets are well-matched to the excitation and emission spectra of your dye to maximize signal collection and minimize excitation light bleed-through.

Quantitative Data Summary

The following tables provide a summary of key properties of commonly used fluorescent dyes for mitochondrial calcium imaging and recommended starting points for imaging parameters to minimize photobleaching.

Table 1: Properties of Common Mitochondrial Calcium Indicators

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Kd for Ca2+ (approx.)Relative Photostability
Rhod-2 AM552581570 nMModerate
X-Rhod-1 AM580602700 nMModerate to High
Rhod-FF AM55057019 µMModerate
GCaMP6 (mito-targeted)488512150-600 nMHigh

Table 2: Recommended Starting Imaging Parameters to Minimize Photobleaching

ParameterWidefield MicroscopyConfocal Microscopy
Lamp/Laser Power 10-30% of maximum1-5% of maximum
Exposure Time 50-200 ms100-500 µs per pixel
Detector Gain ModerateHigh (use photon counting if available)
Pinhole (Confocal) N/A1.0-1.5 Airy Units
Frame Averaging 2-4 frames2-4 frames
Time-lapse Interval > 10 seconds> 10 seconds

Note: These are starting recommendations. Optimal parameters will need to be determined empirically for your specific cell type, dye concentration, and microscope system.

Experimental Protocols

Protocol 1: Staining Cells with Rhod-2 AM for this compound Experiments

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • Dye Loading:

    • Prepare a 2-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.

    • Dilute the Rhod-2 AM stock solution to a final working concentration of 2-5 µM in serum-free medium or a suitable buffer (e.g., HBSS). To aid in dye loading, 0.02% Pluronic F-127 can be included.

    • Remove the culture medium from the cells and wash once with warm serum-free medium.

    • Incubate the cells with the Rhod-2 AM loading solution for 30-60 minutes at 37°C, protected from light.

  • De-esterification:

    • Remove the loading solution and wash the cells twice with warm imaging medium (e.g., phenol red-free DMEM).

    • Incubate the cells in imaging medium for at least 30 minutes at 37°C to allow for complete de-esterification of the AM ester.

  • This compound Treatment and Imaging:

    • Replace the medium with imaging medium containing the desired concentration of this compound or vehicle control.

    • Proceed immediately to imaging, following the recommendations in Table 2 to minimize photobleaching.

Protocol 2: Post-acquisition Photobleaching Correction

If photobleaching cannot be completely avoided, its effects can be partially corrected for during data analysis.

  • Data Acquisition: Acquire your time-lapse series as usual.

  • Fit a Bleach Correction Curve:

    • In image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of a region of interest (ROI) in your control (vehicle-treated) sample over time.

    • Fit an exponential decay curve to the fluorescence intensity data. This curve represents the rate of photobleaching.

  • Apply Correction:

    • Use the fitted curve to correct the fluorescence intensity values in your this compound treated samples. Most image analysis software has built-in plugins for bleach correction. Common methods include simple ratio, exponential fitting, and histogram matching.

Caution: Post-acquisition correction can introduce artifacts. It is always preferable to minimize photobleaching during the experiment itself.

Visualizations

MCU_i4_Signaling_Pathway cluster_Mitochondrion Mitochondrial Intermembrane Space cluster_Matrix Mitochondrial Matrix Cytosolic Ca2+ Cytosolic Ca2+ MCU Complex MCU Complex Cytosolic Ca2+->MCU Complex Enters MICU1 MICU1 MCU Complex->MICU1 MCU MCU MCU Complex->MCU MICU1->MCU Regulates Mitochondrial Ca2+ Mitochondrial Ca2+ MCU->Mitochondrial Ca2+ Influx Fluorescent Dye Fluorescent Dye Mitochondrial Ca2+->Fluorescent Dye Binds Fluorescence Fluorescence Fluorescent Dye->Fluorescence Emits This compound This compound This compound->MICU1 Binds & Activates Photobleaching Photobleaching Photobleaching->Fluorescent Dye Degrades Excitation Light Excitation Light Excitation Light->Fluorescent Dye Excitation Light->Photobleaching

Caption: this compound signaling pathway and the interference of photobleaching.

Troubleshooting_Workflow cluster_Mitigation Photobleaching Mitigation Strategies Start Rapid Signal Loss Observed Q1 Control experiment shows similar signal decay? Start->Q1 A1_Yes Likely Photobleaching Q1->A1_Yes Yes A1_No Potential Biological Effect Q1->A1_No No Reduce_Intensity Reduce Excitation Intensity A1_Yes->Reduce_Intensity End_Reevaluate Re-evaluate Experiment A1_No->End_Reevaluate Reduce_Exposure Decrease Exposure Time Q2 Is signal-to-noise ratio adequate? Reduce_Intensity->Q2 Increase_Interval Increase Time-lapse Interval Reduce_Exposure->Q2 Use_Antifade Use Antifade Reagent Increase_Interval->Q2 Change_Dye Switch to a more photostable dye Use_Antifade->Q2 Change_Dye->Q2 A2_Yes Continue Experiment Q2->A2_Yes Yes A2_No Optimize Detector Settings Q2->A2_No No End_Success Successful Imaging A2_Yes->End_Success A2_No->Reduce_Intensity

Technical Support Center: Troubleshooting MCU-i4 Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by the mitochondrial calcium uniporter (MCU) modulator, MCU-i4, in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule modulator of the mitochondrial calcium uniporter (MCU) complex. It does not directly block the MCU pore but rather binds to the regulatory protein MICU1, enhancing its inhibitory effect on MCU. This leads to a decrease in mitochondrial Ca2+ uptake.[1][2] Consequently, cytosolic Ca2+ levels may rise due to continued release from stores like the endoplasmic reticulum.[1][3]

Q2: Can this compound interfere with fluorescence-based assays?

A2: Yes, this compound has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Intrinsic Fluorescence (Autofluorescence): this compound may possess inherent fluorescent properties, emitting light upon excitation that can overlap with the signal from your assay's fluorophore, potentially leading to false-positive results.

  • Light Absorbance (Quenching/Inner-Filter Effect): this compound might absorb light at the excitation or emission wavelengths of your fluorophore. This can reduce the amount of light reaching the fluorophore or the detector, resulting in a decreased signal (quenching) and potentially false-negative results in inhibition assays.

  • Biological Effects: this compound is known to cause depolarization of the mitochondrial membrane.[4] This is a direct biological effect that will interfere with assays measuring mitochondrial membrane potential, such as those using dyes like JC-1. It also triggers a significant production of reactive oxygen species (ROS).[1]

Q3: My assay signal is altered in the presence of this compound. How do I know if it's a true biological effect or assay interference?

A3: A critical first step is to perform control experiments. A simple and effective control is to measure the fluorescence of this compound in your assay buffer at the same concentration you are using in your experiment, but in the absence of your cells or biological target. A significant signal in this control is a strong indicator of intrinsic fluorescence.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating interference from this compound in your fluorescence-based assays.

Issue 1: Unexpectedly high fluorescence signal.

Potential Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the relevant concentrations.

  • Characterize the Spectral Properties of this compound: Perform a full excitation and emission scan of this compound to determine its fluorescence profile.

  • Select a Spectrally Distinct Fluorophore: If this compound is fluorescent, choose an alternative fluorophore for your assay with excitation and emission spectra that do not overlap with those of this compound. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green range.

Issue 2: Unexpectedly low fluorescence signal.

Potential Cause: Fluorescence quenching or inner-filter effect by this compound.

Troubleshooting Steps:

  • Measure the Absorbance Spectrum of this compound: Determine if this compound absorbs light at the excitation and/or emission wavelengths of your fluorophore.

  • Run a Fluorophore-Only Control: Measure the fluorescence of your assay's fluorophore with and without this compound (in a cell-free context). A decrease in the fluorophore's signal in the presence of this compound indicates quenching.

  • Optimize Concentrations: Use the lowest effective concentration of this compound and your fluorescent probe to minimize quenching effects.

  • Consider Alternative Assay Formats: If quenching is significant, consider non-optical methods or time-resolved fluorescence (TRF) assays, as the autofluorescence of small molecules is typically short-lived.

Issue 3: Altered signal in a mitochondrial membrane potential assay (e.g., using JC-1).

Potential Cause: This is likely a true biological effect of this compound.

Confirmation and Characterization:

  • This compound has been reported to cause mitochondrial depolarization.[4] The changes you are observing are likely a reflection of this biological activity.

  • Use a positive control for mitochondrial depolarization, such as FCCP, to compare the magnitude of the effect.[1]

Quantitative Data Summary

Table 1: Effects of this compound on Cellular Parameters (Data from literature)

ParameterCell LineThis compound ConcentrationObserved EffectReference
Mitochondrial Ca2+BT47430 µMDecrease[1]
Cytosolic Ca2+BT47430 µMIncrease[1]
Mitochondrial Membrane PotentialBT47410-30 µMDepolarization/Collapse[1]
ATP ProductionBT474Not specifiedEnhanced[1]
Reactive Oxygen Species (ROS)BT474Not specifiedLarge production[1]

Experimental Protocols

Protocol 1: Determining the Spectral Properties of this compound

Objective: To measure the absorbance and fluorescence excitation/emission spectra of this compound to identify potential for assay interference.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your fluorescence assay)

  • UV-Visible Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Absorbance Spectrum: a. Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments. b. Use the assay buffer as a blank to zero the spectrophotometer. c. Scan the absorbance of the this compound solution from ~250 nm to ~700 nm. d. Note any wavelengths with significant absorbance, as these could indicate potential for inner-filter effects.

  • Emission Spectrum: a. Using the same this compound solution, place it in the spectrofluorometer. b. Excite the sample at a wavelength where absorbance was observed (e.g., the absorbance maximum). If no clear absorbance peak is present, start with a broad excitation range (e.g., 300-500 nm in 10 nm increments). c. Scan the emission wavelengths from the excitation wavelength + 20 nm to ~750 nm. d. If fluorescence is detected, identify the peak emission wavelength.

  • Excitation Spectrum: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in the previous step. b. Scan a range of excitation wavelengths to determine the optimal excitation wavelength for this compound.

Protocol 2: Control Experiment for Intrinsic Fluorescence

Objective: To determine if this compound contributes to the fluorescence signal in your assay.

Materials:

  • This compound

  • Assay buffer

  • Multi-well plate (black plates are recommended for fluorescence)

  • Plate reader with fluorescence capabilities

Methodology:

  • Prepare wells containing:

    • Assay buffer only (Blank)

    • Your fluorescent probe in assay buffer (Positive Control)

    • This compound at your experimental concentration in assay buffer (Test)

  • Set the plate reader to the excitation and emission wavelengths of your assay's fluorophore.

  • Measure the fluorescence intensity in all wells.

  • Interpretation: If the fluorescence intensity of the "Test" wells is significantly higher than the "Blank," this compound is intrinsically fluorescent at your assay's wavelengths.

Visualizations

MCU_i4_Signaling_Pathway This compound Signaling Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds and stimulates MCU MCU MICU1->MCU inhibits Mito_Ca_Uptake Mitochondrial Ca2+ Uptake MCU->Mito_Ca_Uptake mediates Cyto_Ca Cytosolic Ca2+ Mito_Ca_Uptake->Cyto_Ca reduces ROS Reactive Oxygen Species (ROS) Cyto_Ca->ROS overload leads to ER Endoplasmic Reticulum (ER) ER->Cyto_Ca releases Ca2+ MMP Mitochondrial Membrane Potential Collapse ROS->MMP induces Apoptosis Apoptosis MMP->Apoptosis leads to

Caption: Signaling pathway of this compound leading to apoptosis.

Interference_Troubleshooting_Workflow Fluorescence Assay Interference Troubleshooting Start Unexpected Assay Signal with this compound Control_Exp Run Compound-Only Control Start->Control_Exp Signal_Observed Fluorescence Signal in Control? Control_Exp->Signal_Observed Autofluorescence Potential Autofluorescence Signal_Observed->Autofluorescence Yes Quenching Potential Quenching Signal_Observed->Quenching No Spectral_Scan Perform Spectral Scan of this compound Autofluorescence->Spectral_Scan Absorbance_Scan Measure Absorbance Spectrum of this compound Quenching->Absorbance_Scan Change_Fluorophore Change Fluorophore (Red-Shift) Spectral_Scan->Change_Fluorophore Optimize_Conc Optimize Concentrations Absorbance_Scan->Optimize_Conc

Caption: Workflow for troubleshooting fluorescence assay interference.

Logical_Relationship_Interference Logical Relationships in Assay Interference MCU_i4 This compound Intrinsic_Properties Intrinsic Properties MCU_i4->Intrinsic_Properties Biological_Activity Biological Activity MCU_i4->Biological_Activity Autofluorescence Autofluorescence Intrinsic_Properties->Autofluorescence Quenching Quenching Intrinsic_Properties->Quenching MMP_Depolarization MMP Depolarization Biological_Activity->MMP_Depolarization Assay_Interference Assay Interference Autofluorescence->Assay_Interference Quenching->Assay_Interference MMP_Depolarization->Assay_Interference in MMP assays

Caption: Logical relationships of this compound properties and assay interference.

References

Technical Support Center: Interpreting Variable Results in MCU-i4 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable results in cell viability assays using the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex.[1] It functions by binding to the regulatory protein MICU1, which in turn inhibits the uptake of calcium ions (Ca2+) into the mitochondria.[1][2] This disruption of mitochondrial Ca2+ homeostasis leads to an increase in cytosolic Ca2+ levels, primarily due to the release of Ca2+ from the endoplasmic reticulum.[2][3][4] The elevated cytosolic Ca2+ can trigger a cascade of downstream events, including enhanced glycolysis, increased ATP production, a burst of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and ultimately, apoptotic cell death in various cancer cell lines.[2][3][4]

Q2: At what concentrations should I use this compound in my cell viability assay?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have shown that this compound typically induces a concentration-dependent decrease in cell viability in the range of 3 µM to 30 µM when applied for 24 to 48 hours.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: Why am I seeing inconsistent results between replicate wells in my cell viability assay?

Inconsistent results between replicates are a common issue in cell-based assays and can stem from several factors. These include:

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate is a primary source of variability.

  • Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation, which can concentrate media components and affect cell growth.[6]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can lead to significant variations.

  • Compound Precipitation: this compound is soluble in DMSO and ethanol; however, improper dilution into aqueous media can cause it to precipitate, leading to non-uniform exposure to the cells.

Q4: Can this compound interfere with common cell viability assays?

While direct chemical interference is not widely reported, it's a possibility with any compound. For example, a compound could chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[7] Additionally, this compound is known to cause mitochondrial depolarization.[8][9] This could potentially affect assays that rely on mitochondrial metabolic activity, such as the MTT or resazurin-based assays. It is advisable to confirm key findings with a secondary assay that uses a different detection principle (e.g., a dye-exclusion method like trypan blue).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Variability Between Replicate Wells

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure your cell suspension is homogenous before and during seeding by gently mixing between pipetting steps.[6] - Calibrate your pipettes regularly to ensure accurate dispensing. - Visually inspect the plate under a microscope after seeding to confirm even cell distribution.
"Edge Effect" in Microplates - To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use these wells for data collection.[6] - Ensure proper sealing of the plate, especially during long incubation periods.
Inaccurate Compound Dilution - Prepare fresh serial dilutions of this compound for each experiment. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a level non-toxic to the cells.
Pipetting Technique - Use a new pipette tip for each replicate to avoid cross-contamination. - When adding reagents, dispense the liquid gently against the side of the well to avoid disturbing the cell monolayer.
Issue 2: Unexpected or No Dose-Response

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration - Verify the calculations for your serial dilutions. - Confirm the purity and integrity of your this compound stock.
Cell Line Insensitivity - While this compound is effective in several cell lines, some may be less sensitive. Consider increasing the concentration range or incubation time. - Confirm that the target, MICU1, is expressed in your cell line.
Compound Instability or Precipitation - Prepare fresh dilutions of this compound for each experiment. - After diluting in media, visually inspect for any signs of precipitation. If observed, consider using a different formulation or a lower concentration.
Assay Interference - As this compound can increase glycolysis and ATP production initially[2][3][4], assays measuring metabolic activity might show an initial increase or a delayed decrease in signal. Consider a time-course experiment to capture the dynamics of the response. - Use an alternative viability assay with a different mechanism (e.g., CellTiter-Glo® for ATP levels, or a cytotoxicity assay measuring LDH release) to confirm your results.

Experimental Protocols

General Protocol for a Cell Viability Assay using this compound

This protocol provides a general framework. Optimization for specific cell lines and assay reagents is recommended.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells per well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations (e.g., 0, 1, 3, 10, 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Carefully remove the media from the wells and replace it with 100 µL of the media containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24 or 48 hours).

  • Viability Assessment (Example with MTT Assay):

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the media containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway of this compound Action

MCU_i4_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds to MCU Mitochondrial Calcium Uniporter (MCU) MICU1->MCU negatively regulates Mito_Ca_Influx Mitochondrial Ca2+ Influx MCU->Mito_Ca_Influx mediates Cytosolic_Ca Increased Cytosolic Ca2+ ER Endoplasmic Reticulum (ER) ER->Cytosolic_Ca Ca2+ release Glycolysis Enhanced Glycolysis Cytosolic_Ca->Glycolysis ROS ROS Burst Cytosolic_Ca->ROS ATP Increased ATP Production Glycolysis->ATP MMP_Collapse Mitochondrial Membrane Potential Collapse ROS->MMP_Collapse Apoptosis Apoptotic Cell Death MMP_Collapse->Apoptosis Troubleshooting_Workflow Start Variable Results in Cell Viability Assay Check_Seeding Review Cell Seeding Protocol - Homogenous suspension? - Accurate cell count? Start->Check_Seeding Check_Plating Examine Plating Technique - Edge effects mitigated? - Consistent pipetting? Start->Check_Plating Check_Compound Verify Compound Preparation - Fresh dilutions? - No precipitation? Start->Check_Compound Check_Assay Assess Assay Performance - Positive/Negative controls okay? - Potential for interference? Start->Check_Assay Optimize_Seeding Optimize Cell Seeding Check_Seeding->Optimize_Seeding If inconsistent Optimize_Plating Refine Plating Technique Check_Plating->Optimize_Plating If inconsistent Optimize_Compound Optimize Compound Dilution Check_Compound->Optimize_Compound If issues found Alternative_Assay Use Alternative Viability Assay Check_Assay->Alternative_Assay If interference suspected Consistent_Results Consistent Results Optimize_Seeding->Consistent_Results Optimize_Plating->Consistent_Results Optimize_Compound->Consistent_Results Alternative_Assay->Consistent_Results

References

Technical Support Center: Best Practices for Minimizing Experimental Artifacts with MCU-i4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in using the mitochondrial calcium uniporter (MCU) modulator, MCU-i4, with best practices to ensure data integrity and minimize experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex.[1] It does not directly block the MCU pore but rather binds to a specific cleft in the regulatory subunit MICU1.[1] This interaction with MICU1 enhances its inhibitory effect on the MCU, leading to a decrease in mitochondrial Ca2+ influx.[1][2] The inhibitory action of this compound is dependent on the presence of MICU1; in cells where MICU1 is silenced or mutated at the this compound binding site, the compound fails to inhibit mitochondrial Ca2+ uptake.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol.[3] For in vitro experiments, a common stock solution is 10 mM in DMSO. It is recommended to use fresh DMSO as moisture can reduce solubility. Store the powder at -20°C for up to 3 years.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month, protected from light.[2][4][5]

Q3: What is a typical working concentration for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. Studies have shown effects on cell viability in a concentration-dependent manner, typically between 3-30 µM for a 48-hour treatment.[6] For assays investigating mitochondrial Ca2+ uptake or myotube growth, a concentration of 10 µM for 24 hours has been used.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue 1: Unexpected Mitochondrial Depolarization

Symptoms:

  • A decrease in mitochondrial membrane potential (ΔΨm) is observed at concentrations intended to only modulate MCU.

  • Results are difficult to interpret as it's unclear if the observed phenotype is due to MCU inhibition or mitochondrial depolarization.

Cause: this compound has been reported to cause mitochondrial depolarization, which is a significant off-target effect.[1][3] This effect can confound the interpretation of results, making it difficult to attribute the observed cellular responses solely to the inhibition of mitochondrial Ca2+ uptake.[1]

Solutions:

  • Concentration Optimization: Carefully titrate the concentration of this compound to find a window where MCU inhibition is achieved with minimal impact on mitochondrial membrane potential. A concentration of 10 µM has been noted to cause marked depolarization in some cell lines.[6][7]

  • Positive Controls for Depolarization: In your experiments measuring ΔΨm, always include a positive control for mitochondrial depolarization, such as the protonophore FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).[7] This will help you to contextualize the degree of depolarization induced by this compound.

  • Alternative Inhibitors: If mitochondrial depolarization remains a significant issue, consider using an alternative MCU inhibitor with a different mechanism of action or fewer off-target effects, such as MCU-i11, which has been reported to not alter ΔΨm.[1]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for the this compound treatment to ensure that the solvent is not contributing to the observed effects.[2]

Issue 2: Inconsistent or No Effect on Mitochondrial Ca2+ Uptake

Symptoms:

  • No significant difference in mitochondrial Ca2+ levels is observed between control and this compound treated cells.

  • High variability in results across experiments.

Cause:

  • MICU1 Expression Levels: The inhibitory effect of this compound is dependent on its interaction with MICU1.[1][2] Different cell lines may have varying expression levels of MICU1, which could affect the efficacy of this compound.

  • Improper Compound Handling: Degradation of this compound due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles) can lead to a loss of activity.[4][5]

  • Suboptimal Experimental Conditions: The timing of this compound treatment and the method of stimulating Ca2+ influx can significantly impact the results.

Solutions:

  • Verify MICU1 Expression: If possible, confirm the expression of MICU1 in your cell model.

  • Proper Compound Handling: Follow the recommended storage and handling instructions strictly. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Optimize Treatment Time: The pre-incubation time with this compound can be critical. Some studies have used a pre-treatment of 25 minutes prior to measuring cytosolic Ca2+ fluxes.[6][8]

  • Control Experiments: In MICU1-silenced or knockout cells, the inhibitory effect of this compound should be lost.[1][2] This serves as an excellent negative control to validate the on-target effect of the compound.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.[6]

  • Treat the cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) and a vehicle control (DMSO) for 48 hours.[9]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Measurement of Mitochondrial Ca2+ using Rhod-2 AM

  • Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Load the cells with 5 µM Rhod-2 AM for 60 minutes at 37°C.[6]

  • Wash the cells with a Ca2+-free bath solution containing EGTA (100 µM) to remove excess dye.[6]

  • Treat the cells with this compound (e.g., 30 µM) or a vehicle control.[10]

  • Acquire fluorescence images using a fluorescence microscope with the appropriate filter set for Rhod-2.

  • Quantify the changes in mitochondrial Ca2+ levels by measuring the fluorescence intensity in regions of interest corresponding to mitochondria.[10]

Protocol 3: Quantification of Glycolysis by Lactate Production Assay

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Treat the cells with this compound (e.g., 30 µM) or a vehicle control for a specified period (e.g., 3 hours).[6]

  • Collect the cell culture supernatant.

  • Quantify the lactate concentration in the supernatant using a commercially available lactate assay kit.

  • Normalize the lactate production to the number of viable cells.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability in BT474 Cells

This compound Concentration (µM)Incubation Time (days)Cell Viability (% of Control)
32~80%
102~40%
302~20%

Data summarized from a study on BT474 breast cancer cells.[6][9]

Table 2: Cellular Effects of 30 µM this compound Treatment

ParameterTreatment DurationObservation
Apoptosis1 dayIncrease in annexin-positive cells[6][9]
Caspase-9 Level2 daysModerate increase[6][9]
Cytosolic Ca2+25 min pre-treatmentElevated baseline Ca2+ level[6][8]
Mitochondrial Ca2+Acute treatmentImmediate and persistent decrease[6][10]
ATP Production (normalized)24 hoursSignificant enhancement[6]
Lactate Production3 hours~1.6-fold elevation[6]
Mitochondrial Membrane Potential24 hoursMarked depolarization (10 µM), Collapse (30 µM)[6][7]
ROS Production4 hoursLarge increase[6]

Visualizations

MCU_i4_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion ER Endoplasmic Reticulum (ER) IP3R_RYR IP3R/RyR ER->IP3R_RYR Ca2+ release via Cytosolic_Ca2 Elevated Cytosolic Ca2+ IP3R_RYR->Cytosolic_Ca2 increases Glycolysis Glycolysis Cytosolic_Ca2->Glycolysis stimulates Apoptosis Apoptosis Cytosolic_Ca2->Apoptosis contributes to ATP_ROS Increased ATP & ROS Glycolysis->ATP_ROS results in Mito_Depol Mitochondrial Depolarization ATP_ROS->Mito_Depol contributes to MCU_complex MCU Complex Mito_Ca2 Decreased Mitochondrial Ca2+ MCU_complex->Mito_Ca2 leads to MICU1 MICU1 MICU1->MCU_complex inhibits Mito_Depol->Apoptosis induces MCU_i4 This compound MCU_i4->MICU1 binds & stimulates MCU_i4->Mito_Depol off-target effect

Caption: Signaling pathway of this compound action and its downstream cellular effects.

Troubleshooting_Workflow start Experiment with this compound unexpected_results Unexpected or Inconsistent Results? start->unexpected_results check_depolarization Assess Mitochondrial Membrane Potential unexpected_results->check_depolarization Yes continue_analysis Proceed with Data Analysis unexpected_results->continue_analysis No is_depolarized Significant Depolarization? check_depolarization->is_depolarized optimize_conc Optimize this compound Concentration is_depolarized->optimize_conc Yes check_micu1 Verify MICU1 Expression is_depolarized->check_micu1 No optimize_conc->check_depolarization use_alternative Consider Alternative Inhibitor (e.g., MCU-i11) optimize_conc->use_alternative If still an issue check_compound Check Compound Handling & Storage check_micu1->check_compound optimize_protocol Optimize Experimental Protocol (e.g., timing) check_compound->optimize_protocol optimize_protocol->start

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Addressing issues with fresh vs. old DMSO for MCU-i4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i4, the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This guide addresses common issues arising from the use of fresh versus old or improperly stored Dimethyl Sulfoxide (DMSO) for preparing this compound stock solutions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered with this compound stock solutions.

Diagram: Troubleshooting Workflow for this compound Stock Solution Issues

G cluster_start cluster_observe Observation cluster_precipitate Problem: Precipitate cluster_activity Problem: Activity cluster_cause Root Cause Analysis cluster_solution Solution cluster_end start Start: Inconsistent Experimental Results observe Visually Inspect Stock Solution start->observe precipitate Is there a precipitate in the stock or working solution? observe->precipitate precipitate_yes Action: 1. Gentle warming (37°C) 2. Sonication 3. Vortexing precipitate->precipitate_yes Yes precipitate_no No visible precipitate precipitate->precipitate_no No activity Is there a loss of This compound activity? precipitate_yes->activity precipitate_no->activity activity_yes Suspect Compound Degradation or Inaccurate Concentration activity->activity_yes Yes activity_no Activity is as expected activity->activity_no No cause Evaluate DMSO Quality and Storage activity_yes->cause end End: Consistent and Reliable Experimental Results activity_no->end cause_details Check: - Age of DMSO - Storage conditions - Number of freeze-thaw cycles - Potential for water absorption cause->cause_details solution Prepare Fresh Stock Solution with Anhydrous DMSO cause->solution solution_steps Follow Best Practices: 1. Use new, sealed anhydrous DMSO. 2. Aliquot into single-use volumes. 3. Store at -80°C, protected from light. solution->solution_steps solution->end

Caption: A step-by-step workflow for troubleshooting issues with this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, which was previously clear, now shows a precipitate. What should I do?

A1: The appearance of a precipitate is a common issue, often caused by the absorption of water by DMSO, which reduces the solubility of this compound. Here’s how you can address this:

  • Attempt to redissolve: Gently warm the vial to 37°C and vortex or sonicate it to see if the precipitate redissolves.

  • Verify DMSO quality: If the precipitate persists, it is highly likely that your DMSO has absorbed moisture. It is recommended to discard the stock solution.

  • Prepare a fresh stock: Make a new stock solution using a fresh, unopened vial of anhydrous (dry) DMSO.

Q2: I am observing inconsistent or weaker-than-expected effects of this compound in my experiments. Could my stock solution be the problem?

A2: Yes, inconsistent results are a strong indicator of a compromised stock solution. Several factors related to your DMSO can be at play:

  • Reduced Solubility: If this compound has partially precipitated, the actual concentration in the supernatant will be lower than intended.

  • Compound Degradation: While this compound is generally stable, prolonged storage in "wet" DMSO or repeated freeze-thaw cycles can lead to its degradation.

  • DMSO-induced Cellular Effects: High concentrations of DMSO or its degradation byproducts can have direct effects on cells, potentially masking or altering the specific effects of this compound. For instance, DMSO itself can impact mitochondrial integrity and membrane potential at higher concentrations.[1][2]

Q3: What are the degradation products of DMSO, and can they interfere with my assays?

A3: DMSO can degrade into dimethyl sulfide (DMS) and dimethyl sulfone (DMSO2). While the direct interference of these specific byproducts with this compound assays is not extensively documented, it is known that changes in the solvent environment can affect experimental outcomes. For sensitive assays involving mitochondrial function and calcium signaling, it is crucial to use high-purity, fresh DMSO to avoid introducing confounding variables.

Q4: How can I assess the quality of the DMSO in my lab?

A4: You can perform a simple quality control test:

  • Odor Test: High-quality, USP-grade DMSO should be virtually odorless.[3] A noticeable "garlic-like" smell can indicate the presence of dimethyl sulfide, a degradation product.

  • Miscibility Test: When high-purity DMSO is mixed with water, it should form a clear solution. The formation of crystals or cloudiness upon mixing with water can suggest impurities.[3]

For a more quantitative assessment, refer to the detailed protocol for DMSO quality control provided below.

Data Presentation

Table 1: Comparison of Fresh vs. Old/Improperly Stored DMSO for this compound Stock Solutions

FeatureFresh, Anhydrous DMSOOld or Improperly Stored DMSO
Appearance Clear, colorless liquidMay have a yellowish tint or slight odor
Water Content Very lowHigh due to hygroscopic nature
This compound Solubility High, as specified by the manufacturerSignificantly reduced, leading to precipitation
Stock Solution Stability Stable for recommended durationProne to precipitation and compound degradation
Experimental Reproducibility HighLow, leading to inconsistent results
Risk of Artifacts LowHigh, due to potential off-target effects of DMSO or its degradation products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the best practices for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (new, sealed vial recommended)

  • Sterile, amber glass or polypropylene microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the this compound powder and the sealed vial of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the tube in a room temperature water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. This is critical to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[4]

Protocol 2: Quality Control of DMSO

This protocol provides a basic method to check the quality of DMSO before use.

Materials:

  • DMSO sample to be tested

  • Deionized water

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Visual and Olfactory Inspection:

    • Observe the DMSO. It should be a clear, colorless liquid.

    • Carefully smell the DMSO. It should be nearly odorless. A strong, garlic-like odor suggests degradation.

  • UV Absorbance Spectrum:

    • Blank the spectrophotometer with deionized water.

    • Measure the UV absorbance of the DMSO sample from 220 nm to 350 nm.

    • High-purity DMSO should have very low absorbance in this range. An increase in absorbance, particularly around 220-230 nm, can indicate the presence of impurities or degradation products.

Mandatory Visualization

Diagram: this compound Signaling Pathway

G cluster_mito Mitochondrion cluster_imm Inner Mitochondrial Membrane MCU_complex MCU Complex MCU MCU EMRE EMRE MICU1 MICU1 MICU2 MICU2 Ca_matrix Ca²⁺ MCU_complex->Ca_matrix MICU1->MCU_complex Inhibits Ca²⁺ uptake Matrix Mitochondrial Matrix Cytosol Cytosol Ca_cytosol Ca²⁺ Ca_cytosol->MCU_complex Ca²⁺ Influx MCUi4 This compound MCUi4->MICU1 Binds to and modulates

Caption: this compound negatively modulates the MCU complex by binding to the MICU1 subunit, thereby inhibiting mitochondrial calcium uptake.[5][6][7]

References

How to handle unexpected changes in mitochondrial membrane potential with MCU-i4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected changes in mitochondrial membrane potential (ΔΨm) when using MCU-i4, a modulator of the mitochondrial calcium uniporter (MCU).

Understanding the MCU and this compound Signaling Pathway

The mitochondrial calcium uniporter (MCU) is a protein complex on the inner mitochondrial membrane that facilitates the uptake of calcium ions (Ca²⁺) from the cytosol into the mitochondrial matrix.[1][2] This process is driven by the significant negative mitochondrial membrane potential.[1] The inhibitor this compound acts as a negative modulator of the MCU complex by binding to the MICU1 regulatory subunit, which in turn inhibits mitochondrial Ca²⁺ influx.[3][4]

cluster_0 Normal Physiological State cluster_1 With this compound Inhibition Cytosolic_Ca Cytosolic Ca²⁺ MCU_Complex MCU Complex (MCU, MICU1, etc.) Cytosolic_Ca->MCU_Complex High [Ca²⁺] Activates ER Endoplasmic Reticulum (ER) Ca²⁺ Store ER->Cytosolic_Ca Release Matrix_Ca Mitochondrial Matrix Ca²⁺ MCU_Complex->Matrix_Ca Ca²⁺ Influx ATP_Prod ATP Production Matrix_Ca->ATP_Prod Stimulates DeltaPsiM Mitochondrial Membrane Potential (ΔΨm) DeltaPsiM->MCU_Complex Drives Influx MCU_i4 This compound MICU1 MICU1 Subunit MCU_i4->MICU1 Binds to ROS Reactive Oxygen Species (ROS) Burst MCU_i4->ROS Triggers MCU_Complex_Inhib MCU Complex Matrix_Ca_Inhib Reduced Mitochondrial Matrix Ca²⁺ MCU_Complex_Inhib->Matrix_Ca_Inhib Blocks Ca²⁺ Influx MICU1->MCU_Complex_Inhib Inhibits DeltaPsiM_Collapse ΔΨm Depolarization/ Collapse ROS->DeltaPsiM_Collapse Induces

Caption: Mechanism of this compound action on mitochondrial calcium signaling.

Troubleshooting Guide

Question 1: My cells show significant mitochondrial depolarization after this compound treatment. Is this expected?

Answer: Yes, this is an observed and documented effect of this compound in some experimental systems, although it may seem counterintuitive. While MCU inhibition is expected to prevent Ca²⁺ overload-induced depolarization, this compound itself can cause a collapse in the mitochondrial membrane potential.[3][5] Studies have shown that this compound can trigger a large burst of reactive oxygen species (ROS), which in turn leads to ΔΨm depolarization.[3][6][7]

Follow this workflow to investigate the observed depolarization:

start Start: Unexpected ΔΨm Depolarization with this compound q1 Is the this compound concentration optimal? (See Table 1) start->q1 a1_yes Concentration is appropriate. Proceed to next step. q1->a1_yes Yes a1_no High concentrations may increase off-target effects. Perform a dose-response curve. q1->a1_no No q2 Are you measuring ROS levels? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Correlate ROS burst with timing of depolarization. q2->a2_yes Yes a2_no Measure ROS production (e.g., using DCFDA). This compound is known to induce ROS. q2->a2_no No q3 Have you included proper controls? a2_yes->q3 a2_no->q2 Implement a3_no Include Vehicle (DMSO) control and a positive control for depolarization (FCCP). q3->a3_no No a3_yes Compare this compound effect to FCCP. Is the depolarization comparable? q3->a3_yes Yes a3_no->q3 Implement end Conclusion: Depolarization is likely a direct consequence of this compound-induced ROS production. a3_yes->end

Caption: Workflow for troubleshooting this compound-induced depolarization.
Question 2: I am not observing any change in mitochondrial membrane potential after applying this compound. What could be the issue?

Answer: A lack of response could stem from several factors, ranging from compound efficacy to the specific cellular model or assay conditions.

  • Compound Integrity and Concentration: Ensure the this compound is properly dissolved (fresh DMSO is recommended) and used at an effective concentration.[4] Verify that your stock solution is stored correctly to avoid degradation.

  • Cell Model Dependency: The effect of this compound is dependent on the presence and function of the MICU1 subunit of the MCU complex.[4] If your cell line has low MICU1 expression or a mutated form, the inhibitory effect of this compound may be lost.[4]

  • Experimental Conditions: The baseline ΔΨm of your cells might be very stable, or there may not be significant Ca²⁺ flux to inhibit under your basal conditions. An effect on ΔΨm might only be apparent when cells are challenged with a stimulus that induces Ca²⁺ influx and subsequent mitochondrial stress.

  • Assay Sensitivity: The method used to measure ΔΨm may not be sensitive enough to detect subtle changes. Ensure your dye concentration and imaging parameters are optimized.

Question 3: My results with this compound are inconsistent across experiments. How can I improve reproducibility?

Answer: Reproducibility issues often arise from minor variations in experimental protocols.

  • Standardize Cell Conditions: Use cells from the same passage number and ensure consistent seeding density, as mitochondrial function can vary with cell confluence.

  • Control Dye Loading: When using potentiometric dyes like TMRM, standardize the loading time, temperature, and dye concentration.[8][9] Inconsistent loading can lead to significant variability in fluorescence intensity.

  • Minimize Phototoxicity: Fluorescent dyes can act as photosensitizers, generating ROS upon excitation, which can itself damage mitochondria and alter ΔΨm.[10] Use the lowest possible laser power and exposure time during imaging.

  • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same concentration used for this compound to account for any effects of the solvent.[4]

Data Summary

The following table summarizes the observed effects of this compound on mitochondrial membrane potential from published studies.

Cell LineThis compound ConcentrationObserved Effect on ΔΨmCitation
BT474 (Breast Cancer)10 µMMarked depolarization[3]
BT474 (Breast Cancer)30 µMCollapse of membrane potential (comparable to FCCP)[3][11]

Key Experimental Protocol

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant cationic fluorescent dye that accumulates in active mitochondria in a manner dependent on membrane potential.[8][9]

Materials:

  • TMRM (Stock solution in DMSO, stored at -20°C)[9]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • FCCP (protonophore for positive control of depolarization)

  • Oligomycin (ATP synthase inhibitor for inducing hyperpolarization, optional)

  • Glass-bottom dishes or 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader (Excitation/Emission: ~548/574 nm)[8]

Procedure (for Fluorescence Microscopy):

  • Cell Seeding: Plate cells on glass-bottom dishes and allow them to adhere overnight to reach approximately 50-70% confluency.[12]

  • Preparation of Staining Solution: On the day of the experiment, prepare a TMRM working solution by diluting the stock solution to a final concentration of 5-25 nM in pre-warmed complete culture medium.[8] This is the "non-quenching" mode, where fluorescence intensity is directly proportional to ΔΨm. Protect the solution from light.[8]

  • Staining: Remove the existing culture medium from the cells and add the pre-warmed TMRM working solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[8][9]

  • Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells two to three times with pre-warmed PBS or imaging buffer.[8]

  • Treatment: After washing, add fresh pre-warmed medium containing this compound at the desired concentration. Include a vehicle control (DMSO) and a positive control (e.g., 1-10 µM FCCP).

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., TRITC). Acquire baseline images before adding treatments and then perform time-lapse imaging to monitor changes in TMRM fluorescence intensity over time.[8]

  • Data Analysis: Quantify the average fluorescence intensity within regions of interest (ROIs) drawn around mitochondrial networks in multiple cells. Normalize the fluorescence of treated cells to the vehicle control at each time point. A decrease in TMRM fluorescence indicates depolarization.

Frequently Asked Questions (FAQs)

Q: What is the precise mechanism of action for this compound? A: this compound is a negative modulator of the MCU complex. It does not directly block the pore but binds to a specific cleft in the MICU1 regulatory subunit. This binding enhances the inhibitory action of MICU1, thereby preventing Ca²⁺ from entering the mitochondrial matrix through the MCU channel.[3][4]

Q: Theoretically, shouldn't inhibiting calcium influx prevent mitochondrial depolarization? A: In theory, by preventing mitochondrial Ca²⁺ overload, MCU inhibition should protect against depolarization and the opening of the mitochondrial permeability transition pore (mPTP).[13] However, the observed effects of this compound are more complex. Studies show that this compound can induce a significant ROS burst, which is a powerful trigger for mitochondrial depolarization, potentially overriding any protective effects from blocking Ca²⁺ uptake.[3][7]

Q: What are the known off-target effects or confounding factors associated with this compound? A: The primary confounding effect reported for this compound is its ability to cause mitochondrial depolarization, which complicates the interpretation of its effects solely in terms of MCU inhibition.[5] This depolarization appears to be linked to a massive production of ROS.[3][6] Therefore, any phenotype observed after this compound treatment must be carefully evaluated to distinguish between effects caused by the inhibition of Ca²⁺ uptake and those caused by ROS-induced depolarization.

Q: What is a recommended working concentration for this compound? A: Effective concentrations in published cell-based assays typically range from 3 µM to 30 µM.[3] For example, in BT474 breast cancer cells, 10 µM this compound caused significant depolarization, while 30 µM led to a near-complete collapse of the membrane potential.[3][11] It is always recommended to perform a dose-response experiment in your specific cell model to determine the optimal concentration.

Q: How does this compound-induced depolarization differ from that caused by a classical uncoupler like FCCP? A: FCCP is a protonophore that directly shuttles protons across the inner mitochondrial membrane, rapidly dissipating the proton gradient and thus the membrane potential.[14] The depolarization is a direct biophysical event. In contrast, this compound-induced depolarization is a downstream consequence of a signaling event, likely the massive production of ROS, which then leads to mitochondrial damage and potential collapse.[3] While the end result (loss of ΔΨm) can be similar, the upstream mechanisms are fundamentally different.

References

MCU-i4 Experimental Data: A Technical Support Guide for Improved Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experimental data when working with MCU-i4, a negative modulator of the mitochondrial calcium uniporter (MCU) complex.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I not observing a decrease in mitochondrial calcium levels after this compound treatment? 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Incorrect timing of measurement: The effect of this compound on mitochondrial calcium can be rapid. Measurements might be taken too late. 3. Issues with Rhod-2 AM loading: Inefficient loading of the fluorescent indicator will result in a poor signal. 4. Cell health: Unhealthy or compromised cells may not respond as expected.1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 3-30 µM) to determine the optimal concentration for your cell type.[1] 2. Optimize measurement time: Conduct a time-course experiment to identify the optimal time point for observing the effect of this compound. 3. Optimize Rhod-2 AM loading protocol: Ensure proper incubation time (e.g., 30 minutes to 2 hours), concentration (e.g., 5-10 µM), and temperature (room temperature or 37°C) as per established protocols.[2][3] The use of Pluronic F-127 can aid in dye solubilization and loading. 4. Ensure cell viability: Regularly check cell viability and morphology. Only use healthy, actively dividing cells for experiments.
My cell viability results with this compound are inconsistent. 1. Inappropriate assay: The chosen cell viability assay (e.g., MTT) may be influenced by changes in cellular metabolism induced by this compound.[1] 2. Variable seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. 3. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[4][5]1. Use a direct measure of cell death: Employ a method like the trypan blue exclusion assay to directly count viable and non-viable cells, which is less susceptible to metabolic artifacts.[1][6] 2. Standardize cell seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell numbers in each well/plate. 3. Maintain a low and consistent solvent concentration: Keep the final DMSO concentration below 0.1% in your culture medium and include a vehicle control (DMSO alone) in all experiments.
I am observing significant mitochondrial depolarization with this compound treatment. 1. This compound can induce mitochondrial depolarization: This is a known effect of this compound, particularly at higher concentrations.[7][8]1. Acknowledge and document the effect: This may be an integral part of the mechanism of action of this compound in your experimental system. 2. Use the lowest effective concentration: Determine the lowest concentration of this compound that gives the desired effect on mitochondrial calcium without causing excessive depolarization.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex. It does not directly block the MCU pore but instead binds to MICU1, a regulatory subunit of the complex.[4][9] This binding event inhibits the uptake of calcium into the mitochondrial matrix.
What are the expected downstream effects of this compound treatment? By inhibiting mitochondrial Ca2+ uptake, this compound can lead to an increase in cytosolic Ca2+ levels.[1] This can, in turn, trigger a cascade of cellular events, including alterations in glycolysis, ATP production, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis in some cancer cell lines.[1][6]
How should I prepare and store this compound? This compound is typically dissolved in DMSO to create a stock solution.[4][5] For long-term storage, it is recommended to store the powder at -20°C.[5] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but repeated freeze-thaw cycles should be avoided.[4]
What are some key experimental controls to include when using this compound? It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. An untreated control group should also be included. For signaling pathway studies, consider using cells with silenced or knocked-out MICU1, as this compound's effect is dependent on this subunit.[4][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation TimeAssay% Decrease in Viability (approx.)
BT4743 - 3048 hoursMTTConcentration-dependent decrease
BT4741048 hoursTrypan BlueSignificant cell death
BT4743048 hoursTrypan BlueSignificant cell death

Data compiled from a study on breast cancer cells.[1]

Table 2: Effect of this compound on Mitochondrial Calcium

Cell LineThis compound Concentration (µM)Observation
BT47430Decrease in mitochondrial Ca2+ level

Based on experiments using Rhod-2 AM fluorescent dye.[10]

Experimental Protocols

Measurement of Mitochondrial Calcium using Rhod-2 AM

This protocol is a general guideline for measuring changes in mitochondrial calcium levels.

  • Cell Seeding: Seed cells on a suitable imaging plate (e.g., glass-bottom dishes) and allow them to adhere overnight.

  • Rhod-2 AM Loading:

    • Prepare a 5-10 µM working solution of Rhod-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the Rhod-2 AM working solution for 30 minutes to 2 hours at room temperature or 37°C, protected from light.[2]

  • Washing: Wash the cells twice with the buffer to remove excess dye.

  • This compound Treatment: Add the desired concentration of this compound to the cells.

  • Imaging: Acquire fluorescence images using a fluorescence microscope or confocal microscope with appropriate excitation and emission wavelengths for Rhod-2 (Excitation: ~553 nm, Emission: ~576 nm).[11]

Cell Viability Assessment using Trypan Blue Exclusion

This method provides a direct count of viable cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration in a multi-well plate.

  • Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells.

Visualizations

This compound Signaling Pathway

MCU_i4_Signaling_Pathway cluster_extra Extracellular cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds MCU MCU MICU1->MCU inhibits Mito_Ca Mitochondrial Ca2+ MCU->Mito_Ca uptake ATP ATP Production Mito_Ca->ATP stimulates Apoptosis Apoptosis ATP->Apoptosis can induce ROS ROS Production ROS->Apoptosis induces Cyto_Ca Cytosolic Ca2+ Cyto_Ca->ROS increases Glycolysis Glycolysis Cyto_Ca->Glycolysis stimulates Glycolysis->ATP produces

Caption: this compound signaling pathway leading to apoptosis.

General Experimental Workflow for this compound Studies

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., BT474) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability (Trypan Blue) treatment->viability mito_ca Mitochondrial Ca2+ (Rhod-2 AM) treatment->mito_ca atp ATP Measurement treatment->atp ros ROS Detection treatment->ros analysis Data Analysis viability->analysis mito_ca->analysis atp->analysis ros->analysis end End analysis->end

Caption: A typical experimental workflow for studying this compound effects.

References

Technical Support Center: Optimizing Fluorescence Imaging of MCU-i4 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratio (SNR) in fluorescence imaging experiments involving the mitochondrial calcium uniporter (MCU) modulator, MCU-i4. It is important to clarify that this compound is not a fluorescent probe itself. Instead, its effects on mitochondrial calcium dynamics are visualized using fluorescent dyes. This guide focuses on optimizing the use of these fluorescent probes in the context of this compound treatment.

Frequently Asked Questions (FAQs)

Q1: Is this compound a fluorescent molecule?

A1: No, this compound is not a fluorescent probe. It is a chemical modulator that inhibits the mitochondrial calcium uniporter (MCU) complex by binding to the MICU1 subunit, thereby reducing mitochondrial calcium influx.[1] To visualize the effects of this compound on cellular calcium levels, fluorescent indicator dyes are required.

Q2: What fluorescent probes are commonly used to study the effects of this compound?

A2: Researchers typically use a combination of fluorescent probes to measure distinct calcium pools and assess mitochondrial health in this compound treated cells. These include:

  • Rhod-2, AM: To measure mitochondrial calcium concentration.[2][3][4][5]

  • Fura-2, AM: A ratiometric indicator to measure cytosolic calcium concentration.[4][6][7][8]

  • JC-1: A ratiometric probe to measure mitochondrial membrane potential, which can be affected by calcium dynamics.[4][9][10][11][12][13]

Q3: What is the mechanism of action of this compound?

A3: this compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex. It functions by binding to a specific cleft in the MICU1 regulatory subunit. This binding event decreases the influx of calcium ions into the mitochondrial matrix.[1]

Q4: What are the typical working concentrations and incubation times for this compound?

A4: A common starting point for this compound concentration is 10 µM, with incubation times often around 24 hours.[1] However, the optimal concentration and duration should be determined empirically for each cell type and experimental condition.

Troubleshooting Guide for Low Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure the subtle changes in fluorescence that indicate the effect of this compound. The following guide addresses common issues and provides solutions.

Issue 1: Weak Fluorescent Signal
Potential Cause Troubleshooting Steps
Suboptimal Dye Concentration Titrate the fluorescent probe (e.g., Rhod-2 AM, Fura-2 AM) to determine the optimal concentration for your cell type. Insufficient dye will result in a weak signal, while excessive dye can lead to toxicity and artifacts.
Inadequate Dye Loading Time or Temperature Optimize the incubation time and temperature for dye loading. For some probes, incubation at room temperature can enhance mitochondrial loading.[14]
Poor Dye Solubility or Stability Prepare fresh stock solutions of the fluorescent dyes in high-quality, anhydrous DMSO. Ensure complete dissolution before diluting to the final working concentration.
Cell Health Issues Ensure cells are healthy and not overly confluent before and during the experiment. Unhealthy cells can exhibit compromised membrane integrity and enzymatic activity, leading to poor dye loading and retention.
Photobleaching Minimize exposure of the fluorescent probes to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Consider using an anti-fade mounting medium for fixed-cell imaging.
Issue 2: High Background Fluorescence
Potential Cause Troubleshooting Steps
Mitochondrial Autofluorescence Mitochondria naturally contain fluorescent molecules like NADH and flavins, which can contribute to background noise.[15][16][17][18][19] To mitigate this, perform background subtraction using an unstained control group. Also, consider using fluorescent probes with emission spectra in the red or far-red regions to avoid the typical blue-green autofluorescence spectrum.[20][21]
Incomplete Removal of Extracellular Dye Thoroughly wash cells with a suitable buffer (e.g., HBSS) after dye loading to remove any unbound, extracellular fluorescent probe.
Non-specific Dye Accumulation Some dyes may accumulate in cellular compartments other than the intended target. For mitochondrial probes like Rhod-2, co-staining with a mitochondrial marker like MitoTracker Green can help confirm localization and allow for the analysis of only the mitochondrial signal.[22][23]
Contaminated Reagents or Media Use fresh, high-quality cell culture media and reagents. Phenol red in media can contribute to background fluorescence and should be avoided during imaging.[24]
Ambient Light Contamination Ensure that the microscopy room is completely dark during image acquisition to prevent stray light from increasing the background signal.[25]

Experimental Protocols and Data

General Workflow for Assessing this compound Effects

The following diagram outlines a typical experimental workflow for studying the impact of this compound on mitochondrial calcium.

experimental_workflow cluster_prep Cell Preparation cluster_staining Fluorescent Staining cluster_imaging Imaging and Analysis cell_culture Culture Cells to Optimal Confluency mcu_i4_treatment Treat with this compound (e.g., 10 µM, 24h) cell_culture->mcu_i4_treatment control_treatment Treat with Vehicle (e.g., DMSO) cell_culture->control_treatment dye_loading Load with Fluorescent Probe (e.g., Rhod-2 AM) mcu_i4_treatment->dye_loading control_treatment->dye_loading wash Wash to Remove Excess Dye dye_loading->wash acquire_images Acquire Images using Fluorescence Microscopy wash->acquire_images analyze_data Analyze Fluorescence Intensity (Signal-to-Noise Ratio) acquire_images->analyze_data

A generalized workflow for studying the effects of this compound.
Quantitative Data for Common Fluorescent Probes

The following table summarizes the spectral properties of fluorescent probes commonly used in conjunction with this compound experiments.

Fluorescent ProbeTargetExcitation (nm)Emission (nm)Key Characteristics
Rhod-2, AM Mitochondrial Ca2+~549 - 557~578 - 581Accumulates in mitochondria; signal increases with Ca2+ concentration.[2][3][26][27][28]
Fura-2, AM Cytosolic Ca2+340 (Ca2+ bound) / 380 (Ca2+ free)~510Ratiometric dye for quantitative Ca2+ measurement.[6][7][8]
JC-1 Mitochondrial Membrane Potential~514 (monomer) / ~585 (aggregate)~529 (monomer) / ~590 (aggregate)Ratiometric dye; ratio of red (aggregate) to green (monomer) fluorescence indicates mitochondrial polarization.[9][10][11][12][13]

Signaling Pathway and Logical Relationships

This compound Mechanism of Action

This diagram illustrates the signaling pathway affected by this compound.

mcu_i4_pathway MCU_complex Mitochondrial Calcium Uniporter (MCU) Complex Ca_influx Mitochondrial Ca2+ Influx MCU_complex->Ca_influx facilitates MICU1 MICU1 Subunit MICU1->MCU_complex regulates MCU_i4 This compound MCU_i4->MICU1 binds to & inhibits Cytosolic_Ca Cytosolic Ca2+ Cytosolic_Ca->MCU_complex enters via

Mechanism of this compound inhibition of mitochondrial calcium influx.
Troubleshooting Logic for Low Signal-to-Noise Ratio

This flowchart provides a logical approach to troubleshooting low SNR in your experiments.

troubleshooting_flowchart start Low Signal-to-Noise Ratio check_signal Is the fluorescent signal weak? start->check_signal check_background Is the background fluorescence high? check_signal->check_background No optimize_dye Optimize Dye Concentration and Loading Parameters check_signal->optimize_dye Yes background_subtraction Perform Background Subtraction (using unstained control) check_background->background_subtraction Yes solution Improved Signal-to-Noise Ratio check_background->solution No check_cells Assess Cell Health and Viability optimize_dye->check_cells minimize_bleaching Reduce Laser Power and Exposure Time check_cells->minimize_bleaching minimize_bleaching->check_background check_autofluorescence Address Mitochondrial Autofluorescence background_subtraction->check_autofluorescence optimize_washing Improve Washing Steps Post-Staining check_autofluorescence->optimize_washing optimize_washing->solution

A logical workflow for troubleshooting low signal-to-noise ratio.

References

Optimizing incubation times for maximal MCU-i4 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MCU-i4 in experimental settings. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a negative modulator of the mitochondrial Ca2+ uniporter (MCU) complex.[1][2] It functions by directly binding to a specific cleft in the Mitochondrial Calcium Uptake 1 (MICU1) protein, a key regulatory component of the MCU complex.[1][3] This interaction prevents the dissociation of MICU1, thereby inhibiting Ca2+ influx into the mitochondrial matrix.[3] In several cell types, this leads to an elevation of cytosolic Ca2+ levels and a decrease in mitochondrial Ca2+ concentration.[4][5]

Q2: What are the expected downstream cellular effects of this compound treatment?

A2: Inhibition of mitochondrial Ca2+ uptake by this compound triggers a cascade of cellular events. In breast cancer BT474 cells, for instance, this compound has been shown to induce apoptotic cell death.[4][5] This is preceded by an elevation in cytosolic Ca2+ resulting from its release from the endoplasmic reticulum (ER) via IP3 and ryanodine receptors.[4][5] Paradoxically, this can lead to enhanced glycolysis, increased ATP production, and a significant burst of reactive oxygen species (ROS), ultimately causing the collapse of the mitochondrial membrane potential and apoptosis.[4][5][6]

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and experimental goals. For inducing cell death in BT474 breast cancer cells, a concentration-dependent effect has been observed in the range of 3–30 μM over a 48-hour period.[4] A concentration of 10 μM has been used in C2C12 myoblasts over 24 hours to study its effects on myotube width.[1][7][8] For acute inhibition of mitochondrial Ca2+ uptake, concentrations as low as 10 μM have been shown to be effective in HeLa cells with preincubation times as short as 4 minutes.[9]

Q4: How should this compound be prepared and stored?

A4: this compound is soluble in DMSO and ethanol.[2] For in vitro experiments, it is common to prepare a stock solution in DMSO. For example, a 10 mg/mL stock in DMSO is equivalent to 26.49 mM.[1] It is recommended to use fresh DMSO, as moisture can reduce solubility.[1] For long-term storage, the powdered form should be kept at -20°C.[2][7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8]

Troubleshooting Guide

Issue 1: No significant change in cytosolic or mitochondrial Ca2+ levels.

  • Possible Cause: Insufficient incubation time.

    • Suggestion: While effects on mitochondrial Ca2+ uptake can be observed within minutes (e.g., 4 minutes in HeLa cells[9]), prolonged incubation may be necessary to observe significant changes in baseline cytosolic Ca2+ levels. For example, a 25-minute pre-treatment in BT474 cells was required to see an elevated cytosolic Ca2+ baseline.[4][10]

  • Possible Cause: this compound degradation.

    • Suggestion: Ensure proper storage of the this compound powder and stock solutions. Prepare fresh working solutions for each experiment.

  • Possible Cause: Cell line insensitivity.

    • Suggestion: The inhibitory effect of this compound is dependent on the presence and function of MICU1. In MICU1-silenced or deleted cells, the inhibitory effect of this compound is lost.[1] Confirm the expression and functionality of the MCU complex, including MICU1, in your cell line.

Issue 2: Observing mitochondrial depolarization independent of Ca2+ modulation.

  • Possible Cause: Off-target effects of this compound.

    • Suggestion: this compound has been reported to cause mitochondrial depolarization, which could complicate the interpretation of results.[9] It is crucial to include appropriate controls. Consider using a lower concentration of this compound or a shorter incubation time. Another compound, MCU-i11, has been suggested to be a more specific mtCU inhibitor with fewer effects on mitochondrial membrane potential.[9]

Issue 3: Inconsistent results in cell viability assays.

  • Possible Cause: Discrepancy between assay type and mechanism.

    • Suggestion: Assays like MTT measure metabolic activity, which might not directly correlate with cell death, especially since this compound can enhance glycolysis and ATP production initially.[4] It is advisable to use a direct measure of cell death, such as the trypan blue exclusion method or an apoptosis assay (e.g., Annexin V staining), to quantify viable cells accurately.[4]

Quantitative Data Summary

Table 1: Effective Concentrations and Incubation Times of this compound in Various Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
BT474 (Breast Cancer)3–30 μM48 hoursConcentration-dependent decrease in cell viability[4]
BT474 (Breast Cancer)30 μM24 hoursIncreased ATP and lactate production[5]
BT474 (Breast Cancer)10 μMNot specifiedMarked depolarization of mitochondrial potential[4]
C2C12 (Myoblasts)10 μM24 hoursDecreased myotube width[1][7][8]
HeLa10 μM4 minutesFull inhibition of histamine-induced mitochondrial Ca2+ uptake[9]

Experimental Protocols

Protocol 1: Measurement of Cytosolic Ca2+ Concentration

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.

  • Dye Loading: Incubate cells with 5 μM Fura-2 AM at 37°C for 1 hour.

  • Washing: Wash the cells with a bath solution (e.g., 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 4 mM KCl, 10 mM HEPES, pH 7.4).

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the specified incubation time (e.g., 25 minutes for acute effects).

  • Microfluorimetric Measurement: Excite the cells alternately at 340 nm and 380 nm and collect the emission at 500 nm. The ratio of the fluorescence intensities (340/380) is proportional to the cytosolic Ca2+ concentration.

Protocol 2: Assessment of Cell Viability using Trypan Blue Exclusion

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound (e.g., 3-30 µM) for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture into a hemocytometer. Count the number of unstained (viable) and blue-stained (non-viable) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

MCU_i4_Signaling_Pathway cluster_extra Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondrion MCU-i4_ext This compound MICU1 MICU1 MCU-i4_ext->MICU1 Binds to and inhibits ER Endoplasmic Reticulum (ER) Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Ca2+ Release via IP3R_RYR IP3R / RyR Glycolysis Glycolysis (Enhanced) Ca2_cyto->Glycolysis Stimulates ROS ROS Burst Ca2_cyto->ROS Leads to ATP_cyto ATP (Increased) Glycolysis->ATP_cyto Apoptosis Apoptosis MCU_complex MCU Complex Ca2_mito Mitochondrial Ca2+ (Decreased) MCU_complex->Ca2_mito Ca2+ Influx (Blocked) MICU1->MCU_complex Regulates MMP Mitochondrial Membrane Potential Collapse ROS->MMP MMP->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., BT474, C2C12) Treatment 3. Treat Cells with this compound (Varying concentrations and times) Cell_Culture->Treatment MCU_i4_Prep 2. Prepare this compound Stock (e.g., in DMSO) MCU_i4_Prep->Treatment Ca_Imaging 4a. Calcium Imaging (Fura-2 / Rhod-2) Treatment->Ca_Imaging Viability 4b. Viability/Apoptosis Assay (Trypan Blue / Annexin V) Treatment->Viability Metabolism 4c. Metabolic Assays (ATP, Lactate, ROS) Treatment->Metabolism Data 5. Data Acquisition and Analysis Ca_Imaging->Data Viability->Data Metabolism->Data

References

Technical Support Center: Differentiating Apoptosis and Necrosis After MCU-i4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MCU-i4, a modulator of the mitochondrial calcium uniporter (MCU). The following information will assist in designing experiments and interpreting results to accurately differentiate between apoptotic and necrotic cell death pathways induced by this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell death?

A1: this compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex. It functions by binding to the MICU1 regulatory subunit, which in turn inhibits the influx of calcium ions (Ca²⁺) into the mitochondrial matrix. This disruption of mitochondrial Ca²⁺ homeostasis leads to an elevation of cytosolic Ca²⁺, increased production of reactive oxygen species (ROS), mitochondrial membrane potential collapse, and ultimately, the induction of apoptotic cell death in certain cell types, such as breast cancer cells.[1][2]

Q2: What is the primary mode of cell death induced by this compound?

A2: Current research indicates that this compound primarily induces apoptosis.[1][3] Studies have shown that treatment with this compound leads to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2][4] However, as with many cytotoxic compounds, the specific cell death modality can be concentration-dependent and cell-type specific. Therefore, it is crucial to experimentally verify the mode of cell death in your specific model system.

Q3: Why is it important to differentiate between apoptosis and necrosis in my experiments?

A3: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of action of this compound and its potential therapeutic effects. Apoptosis is a programmed and controlled form of cell death that typically does not elicit an inflammatory response. In contrast, necrosis is an uncontrolled form of cell death resulting from cellular injury, which leads to the release of cellular contents and can trigger inflammation. Accurately identifying the cell death pathway is essential for interpreting experimental outcomes and predicting in vivo responses.

Q4: What are the key morphological and biochemical differences between apoptosis and necrosis?

A4: The following table summarizes the key distinctions between apoptosis and necrosis:

FeatureApoptosisNecrosis
Cell Size ShrinkageSwelling
Plasma Membrane Intact, with blebbingRuptured
Inflammation Typically absentPresent
DNA Fragmentation Internucleosomal cleavage (laddering)Random degradation
Key Proteins Caspase activationRelease of cellular contents

Troubleshooting Guides

This section addresses common issues encountered when differentiating between apoptosis and necrosis following this compound treatment.

Annexin V/PI Staining by Flow Cytometry

Issue 1: High percentage of Annexin V-positive/PI-positive cells in the control group.

  • Possible Cause:

    • Harsh cell handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false-positive results.[5][6]

    • Suboptimal cell culture conditions: Overly confluent or nutrient-deprived cells may undergo spontaneous apoptosis or necrosis.

  • Solution:

    • Use a gentle, non-enzymatic cell detachment method like scraping or using an EDTA-based dissociation solution.

    • Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of harvesting.

    • Minimize centrifugation speed and resuspend cell pellets gently.[6]

Issue 2: No significant increase in Annexin V-positive cells after this compound treatment.

  • Possible Cause:

    • Ineffective this compound concentration or treatment duration: The concentration of this compound or the incubation time may be insufficient to induce apoptosis in your cell line.

    • Incorrect staining procedure: The Annexin V binding buffer may not have been used, or the incubation time with the reagents was too short.

  • Solution:

    • Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell model.

    • Ensure the use of the provided Annexin V binding buffer, which contains the necessary calcium for Annexin V to bind to phosphatidylserine.

    • Follow the manufacturer's protocol for staining incubation times precisely.

TUNEL Assay

Issue: High background staining in the negative control.

  • Possible Cause:

    • Over-fixation or excessive permeabilization: This can lead to non-specific binding of the TdT enzyme.

    • DNA damage from other sources: The TUNEL assay can also label DNA breaks from processes other than apoptosis, such as necrosis or DNA repair.[7][8]

  • Solution:

    • Optimize the fixation and permeabilization steps by titrating the concentration and incubation time of the reagents.

    • Always include a positive control (e.g., cells treated with DNase I) and a negative control (un-induced cells) to set the appropriate gating or threshold for analysis.

    • Corroborate TUNEL results with another apoptosis assay, such as caspase activity, to confirm the apoptotic nature of the cell death.

Experimental Protocols & Data

Annexin V/PI Staining for Flow Cytometry

This protocol is a widely used method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 3-30 µM) and a vehicle control (e.g., DMSO) for the determined time period (e.g., 24-48 hours).[1]

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Carefully collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a non-enzymatic method. Combine the supernatant and the detached cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Data Interpretation:

QuadrantAnnexin V StainingPI StainingCell Population
Lower Left NegativeNegativeLive cells
Lower Right PositiveNegativeEarly apoptotic cells
Upper Right PositivePositiveLate apoptotic/necrotic cells
Upper Left NegativePositiveNecrotic cells

Expected Results with this compound Treatment:

Treatment of BT474 breast cancer cells with 30 µM this compound for 24 hours resulted in a significant increase in the percentage of early apoptotic cells (Annexin V-positive/PI-negative).[2]

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
DMSO (Control) 95.2 ± 1.13.1 ± 0.81.7 ± 0.4
This compound (30 µM) 65.4 ± 3.228.9 ± 2.55.7 ± 1.3
Data is representative and may vary based on cell line and experimental conditions.
Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate.

  • This compound Treatment: Treat cells with this compound and a vehicle control.

  • Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Follow the manufacturer's protocol, which typically involves adding a reagent that contains a luminogenic substrate for caspase-3 and -7.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Expected Results with this compound Treatment:

An increase in caspase activity is expected following this compound treatment, consistent with the induction of apoptosis. In BT474 cells treated with 30 µM this compound, a significant increase in caspase-9 level, an upstream activator of caspase-3, was observed.[4]

TreatmentRelative Caspase-9 Level (Fold Change)
DMSO (Control) 1.0
This compound (30 µM) 2.5 ± 0.3
Data is representative and may vary based on cell line and experimental conditions.

Visualizations

MCU_i4_Apoptosis_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds to Mito_Ca_Influx Mitochondrial Ca²⁺ Influx MCU_i4->Mito_Ca_Influx inhibits MCU_complex Mitochondrial Calcium Uniporter (MCU) Complex MICU1->MCU_complex regulates Cyto_Ca Cytosolic Ca²⁺  증가 Mito_Ca_Influx->Cyto_Ca leads to increase ROS Reactive Oxygen Species (ROS) Production Cyto_Ca->ROS MMP_Collapse Mitochondrial Membrane Potential Collapse ROS->MMP_Collapse Caspase9 Caspase-9 Activation MMP_Collapse->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

AnnexinV_PI_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis cluster_results Result Interpretation Start Start with This compound treated cells Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Add_Reagents Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Reagents Incubate Incubate 15 min at RT in dark Add_Reagents->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Live Live (Annexin V- / PI-) Flow_Cytometry->Live Early_Apoptosis Early Apoptosis (Annexin V+ / PI-) Flow_Cytometry->Early_Apoptosis Late_Apoptosis_Necrosis Late Apoptosis/Necrosis (Annexin V+ / PI+) Flow_Cytometry->Late_Apoptosis_Necrosis Necrosis Necrosis (Annexin V- / PI+) Flow_Cytometry->Necrosis

Caption: Experimental workflow for Annexin V/PI staining.

Apoptosis_vs_Necrosis cluster_apoptosis Apoptosis (Programmed) cluster_necrosis Necrosis (Pathological) Cell_Death Cell Death Caspase_Activation Caspase Activation Cell_Death->Caspase_Activation initiated by Cell_Swelling Cell Swelling Cell_Death->Cell_Swelling caused by injury Cell_Shrinkage Cell Shrinkage Membrane_Blebbing Membrane Blebbing Cell_Shrinkage->Membrane_Blebbing Apoptotic_Bodies Apoptotic Bodies Membrane_Blebbing->Apoptotic_Bodies Caspase_Activation->Cell_Shrinkage No_Inflammation No Inflammation Membrane_Rupture Membrane Rupture Cell_Swelling->Membrane_Rupture Release_of_Contents Release of Contents Membrane_Rupture->Release_of_Contents Inflammation Inflammation Release_of_Contents->Inflammation

Caption: Key differences between apoptosis and necrosis.

References

Technical Support Center: Calibrating Instruments for Accurate Measurement of MCU-i4-Induced Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i4. The following information is designed to address specific issues that may arise during experiments aimed at measuring the effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex.[1][2] It functions by binding to the MCU regulatory subunit MICU1, which in turn inhibits the influx of calcium ions (Ca2+) into the mitochondrial matrix.[1][3][4] This inhibition of mitochondrial Ca2+ uptake leads to an elevation of cytosolic Ca2+ levels.[3][5][6]

Q2: What are the expected downstream effects of this compound treatment on cells?

A2: Treatment with this compound can induce a cascade of cellular events, including:

  • Inhibition of mitochondrial Ca2+ uptake: A primary and immediate effect.[2][3]

  • Elevation of cytosolic Ca2+ concentration: A direct consequence of blocked mitochondrial uptake and release from the endoplasmic reticulum (ER).[3][5][6]

  • Enhanced glycolysis and ATP production: An unexpected metabolic shift observed in some cancer cell lines.[3][5][6]

  • Increased reactive oxygen species (ROS) generation: A consequence of altered mitochondrial function.[3][5][6]

  • Mitochondrial membrane potential collapse: A key indicator of mitochondrial dysfunction and a prelude to apoptosis.[3][5][6]

  • Induction of apoptosis: The ultimate fate of cells treated with effective concentrations of this compound.[3][5][6]

Q3: What are the recommended working concentrations for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown effects in the range of 3-30 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO and ethanol.[2] For experimental use, a stock solution in DMSO is commonly prepared. For example, a 10 mg/mL stock in DMSO is equivalent to 26.49 mM.[1] It is advisable to use fresh DMSO to avoid solubility issues.[1] Store stock solutions at -20°C.[2]

Troubleshooting Guides

Issue 1: No significant change in mitochondrial calcium levels after this compound treatment.
Possible Cause Troubleshooting Step
Incorrect this compound concentration Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations typically range from 3-30 µM.[3]
Cell line insensitivity Confirm that your cell line expresses the MCU complex, particularly the MICU1 subunit, as this compound's action is MICU1-dependent.[1][4]
Inadequate dye loading Optimize the loading protocol for your mitochondrial calcium indicator (e.g., Rhod-2 AM). Ensure proper incubation time and concentration. For Rhod-2 AM, a typical concentration is 5 µM.[3]
Instrument settings not optimized Calibrate your fluorescence microscope or plate reader for the specific dye being used. Ensure appropriate excitation/emission wavelengths and gain settings.
This compound degradation Use freshly prepared this compound solutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Issue 2: Unexpected decrease in mitochondrial membrane potential not correlating with other apoptotic markers.
Possible Cause Troubleshooting Step
Direct off-target effect of this compound This compound has been reported to cause mitochondrial depolarization independent of its effect on MCU in some contexts.[7] It is crucial to include appropriate controls.
Phototoxicity from fluorescent dyes Reduce laser power and exposure time during imaging to minimize phototoxicity, which can induce mitochondrial depolarization. Use the lowest possible dye concentration that gives a detectable signal.
High dye concentration (quenching mode) When using potentiometric dyes like TMRM, high concentrations can lead to fluorescence self-quenching. A sudden depolarization can cause a transient increase in fluorescence as the dye is released and becomes unquenched.[2] Use a lower, non-quenching concentration (e.g., 5-25 nM for TMRM) for a more direct correlation between fluorescence intensity and membrane potential.[2]
Cell health issues Ensure cells are healthy and not overly confluent before starting the experiment, as this can affect mitochondrial health.
Issue 3: High background fluorescence or non-specific staining.
Possible Cause Troubleshooting Step
Incomplete removal of extracellular dye Thoroughly wash cells with buffer after dye loading to remove any unbound dye.
Dye compartmentalization Some fluorescent dyes can accumulate in organelles other than mitochondria, such as lysosomes.[8] Use co-localization with a mitochondria-specific marker (e.g., MitoTracker Green) to confirm the signal is from mitochondria.[9]
Cell autofluorescence Image a sample of unstained cells under the same instrument settings to determine the level of background autofluorescence and subtract it from your measurements.

Quantitative Data Summary

ParameterFluorescent ProbeTypical ConcentrationInstrumentExpected Change with this compoundReference
Mitochondrial Ca2+ Rhod-2 AM5 µMConfocal Microscope, Plate ReaderDecrease[3][9]
Extramitochondrial Ca2+ Calcium Green-5N1 µMPlate ReaderIncrease[9]
Mitochondrial Membrane Potential TMRM5-25 nM (non-quenching)Confocal Microscope, Plate ReaderDecrease (Depolarization)[2]
Cytosolic Ca2+ Fura-2 AM2-5 µMFluorescence MicroscopeIncrease

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Calcium using Rhod-2 AM and Confocal Microscopy
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for confocal microscopy and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a 5 µM working solution of Rhod-2 AM in serum-free medium or an appropriate buffer (e.g., Tyrode's solution).[3][9]

    • To aid in dye solubilization, Pluronic F-127 (at a final concentration of 0.02%) can be included in the loading solution.

    • Incubate cells with the Rhod-2 AM solution for 30-45 minutes at 37°C.

    • (Optional) For more specific mitochondrial localization, co-load with 200 nM MitoTracker Green.[9]

  • Wash: Wash the cells twice with pre-warmed buffer to remove excess dye.

  • This compound Treatment: Incubate cells with the desired concentration of this compound or vehicle control (DMSO) in a buffer.

  • Image Acquisition:

    • Place the dish on the confocal microscope stage, ensuring the temperature is maintained at 37°C.

    • For Rhod-2, use an excitation wavelength of ~552 nm and collect emission at ~581 nm. For MitoTracker Green, use excitation at ~490 nm and emission at ~516 nm.

    • Acquire images at desired time points to monitor the change in mitochondrial fluorescence.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to mitochondria (if using a co-stain) or bright puncta.

    • Measure the mean fluorescence intensity of the ROIs over time.

    • Normalize the fluorescence intensity to the baseline (before treatment) to represent the relative change in mitochondrial Ca2+.

Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRM
  • Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Dye Loading:

    • Prepare a working solution of TMRM at a non-quenching concentration (e.g., 20 nM) in a complete medium.[10]

    • Incubate cells with the TMRM solution for 30 minutes at 37°C.[11]

  • Wash: Gently wash the cells with a pre-warmed buffer.

  • This compound Treatment: Add this compound at the desired concentrations to the wells. Include a vehicle control (DMSO) and a positive control for depolarization, such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) at 5-10 µM.

  • Fluorescence Measurement:

    • Place the plate in a pre-warmed (37°C) plate reader.

    • Measure fluorescence using an excitation wavelength of ~548 nm and an emission wavelength of ~573 nm.

    • Acquire measurements at regular intervals to monitor the change in fluorescence over time.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence of treated wells to the vehicle control wells. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Visualizations

MCU_i4_Signaling_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds to Mito_Ca_Influx Mitochondrial Ca2+ Influx MCU_i4->Mito_Ca_Influx inhibits MCU MCU Complex MICU1->MCU regulates MCU->Mito_Ca_Influx mediates Cyto_Ca Cytosolic Ca2+ Concentration Mito_Ca_Influx->Cyto_Ca decreases uptake, leading to increase ROS ROS Production Mito_Ca_Influx->ROS dysregulation leads to Glycolysis Glycolysis Cyto_Ca->Glycolysis ER Endoplasmic Reticulum ER->Cyto_Ca releases Ca2+ ATP ATP Production Glycolysis->ATP MMP Mitochondrial Membrane Potential ROS->MMP contributes to collapse Apoptosis Apoptosis MMP->Apoptosis triggers

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow_Mito_Ca Start Start: Plate Cells Dye_Loading Load with Rhod-2 AM (e.g., 5 µM, 30-45 min) Start->Dye_Loading Wash Wash Cells (2x) Dye_Loading->Wash Treatment Treat with this compound or Vehicle Control Wash->Treatment Imaging Confocal Microscopy (Ex: ~552nm, Em: ~581nm) Treatment->Imaging Analysis ROI Analysis: Measure Fluorescence Intensity Imaging->Analysis End End: Quantify Change in Mitochondrial Ca2+ Analysis->End

Caption: Workflow for mitochondrial calcium measurement.

Troubleshooting_Logic Issue Issue: No change in Mito Ca2+ Check_Conc Is this compound concentration optimal? Issue->Check_Conc Check_Dye Is dye loading sufficient? Issue->Check_Dye Check_Cells Does cell line express MICU1? Issue->Check_Cells Check_Instrument Are instrument settings correct? Issue->Check_Instrument Solution1 Action: Perform dose-response. Check_Conc->Solution1 No Solution2 Action: Optimize loading protocol. Check_Dye->Solution2 No Solution3 Action: Verify MICU1 expression. Check_Cells->Solution3 No Solution4 Action: Calibrate instrument. Check_Instrument->Solution4 No

Caption: Troubleshooting logic for mitochondrial calcium assays.

References

Validation & Comparative

Unraveling the Gatekeepers: A Comparative Guide to the Mechanisms of MCU-i4 and Ru360

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between mitochondrial calcium uniporter (MCU) inhibitors is paramount for advancing research and therapeutic strategies. This guide provides a detailed comparison of two widely used MCU inhibitors, MCU-i4 and Ru360, focusing on their distinct mechanisms of action, supported by experimental data and protocols.

The mitochondrial calcium uniporter (MCU) is a critical ion channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell fate. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, pharmacological modulation of the MCU complex has emerged as a promising therapeutic avenue. Among the available inhibitors, this compound and Ru360 are frequently employed, yet they operate through fundamentally different mechanisms.

At a Glance: Key Mechanistic Differences

FeatureThis compoundRu360
Target Subunit MICU1 (Regulatory Subunit)MCU (Pore-forming Subunit)
Mechanism of Action Negative modulator; binds to MICU1, enhancing its inhibitory effect on the MCU pore.Direct pore blocker; physically obstructs the Ca²⁺ permeation pathway.
Dependence on MICU1 Absolutely dependent; inhibitory effect is lost in the absence of MICU1.Independent; its inhibitory potency is actually increased in the absence of MICU1.
Binding Site A specific cleft on the MICU1 protein.[1]Interacts with the D-ring of the MCU pore, with residue S259 being crucial for its activity.[2][3]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The reported IC50 values for this compound and Ru360 can vary depending on the experimental system.

InhibitorIC50Experimental System
This compound (related compound MCU-i11) ~1-3 µMPermeabilized HEK cells[4]
Ru360 0.184 nMIsolated mitochondria[5]
Ru360 30 nMPermeabilized HEK293T cells[2][6]
This compound (Kd for mouse MICU1) 8.4 µMCell-free assay[7]

Visualizing the Mechanisms of Action

The distinct mechanisms of this compound and Ru360 can be visualized through the following signaling pathway diagrams.

MCU_Inhibition cluster_MCU_Complex Mitochondrial Inner Membrane cluster_Cytosol Cytosol cluster_Matrix Mitochondrial Matrix MCU MCU Pore MICU1 MICU1 Ca_matrix Ca²⁺ MCU->Ca_matrix MICU1->MCU Inhibition Ca_cytosol Ca²⁺ Ca_cytosol->MCU Ca²⁺ Influx MCUi4 This compound MCUi4->MICU1 Binds & Enhances Inhibition Ru360 Ru360 Ru360->MCU Direct Blockade

Caption: Comparative mechanism of this compound and Ru360 on the MCU complex.

Downstream Cellular Consequences

The differential mechanisms of this compound and Ru360 lead to distinct downstream cellular effects.

In cancer cells, treatment with this compound has been shown to induce a cascade of events including:

  • A decrease in mitochondrial Ca²⁺ uptake.[8][9][10]

  • An increase in cytosolic Ca²⁺ concentration due to sustained release from the endoplasmic reticulum.[8][9][10]

  • Enhanced glycolysis and ATP production.[8][9][10]

  • A burst of reactive oxygen species (ROS).[8][9][10]

  • Collapse of the mitochondrial membrane potential.[8]

  • Induction of apoptotic cell death.[8][9][10]

Conversely, Ru360 has demonstrated protective effects in models of ischemia-reperfusion injury in the heart and brain.[11][12][13][14] By preventing mitochondrial Ca²⁺ overload, Ru360 can mitigate cellular damage and improve functional recovery.[11][13]

Experimental Protocols

Accurate assessment of MCU inhibition requires robust experimental methodologies. Below are outlines for key experimental protocols.

Mitochondrial Calcium Uptake Assay in Permeabilized Cells

This protocol allows for the direct measurement of mitochondrial Ca²⁺ uptake in a cellular context where the plasma membrane is selectively permeabilized.

Assay_Workflow A 1. Cell Culture & Plating B 2. Plasma Membrane Permeabilization (e.g., with Digitonin or Saponin) A->B C 3. Incubation with Ca²⁺-sensitive dye (e.g., Calcium Green-5N or Fura-2) B->C D 4. Addition of MCU inhibitor (this compound or Ru360) C->D E 5. Ca²⁺ Pulse Addition D->E F 6. Fluorescence Measurement (Plate reader or Fluorometer) E->F G 7. Data Analysis (Rate of Ca²⁺ clearance) F->G

Caption: Workflow for a mitochondrial calcium uptake assay in permeabilized cells.

Detailed Steps:

  • Cell Preparation: Culture cells to the desired confluency in a suitable multi-well plate.

  • Permeabilization: Wash cells with an intracellular-like buffer and then incubate with a low concentration of a permeabilizing agent such as digitonin or saponin. This permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.[15]

  • Dye Loading: Add a membrane-impermeable Ca²⁺-sensitive fluorescent dye (e.g., Calcium Green-5N) to the buffer.[15][16]

  • Inhibitor Treatment: Add the desired concentration of this compound, Ru360, or vehicle control to the wells and incubate for a specified period.

  • Calcium Challenge: Initiate the measurement by adding a bolus of CaCl₂ to the buffer.

  • Data Acquisition: Monitor the fluorescence of the Ca²⁺ dye over time. A decrease in fluorescence indicates the uptake of Ca²⁺ from the buffer into the mitochondria.

  • Analysis: The rate of fluorescence decay is proportional to the rate of mitochondrial Ca²⁺ uptake. Compare the rates between control and inhibitor-treated cells to determine the extent of inhibition.

Electrophysiological Recording of MCU Currents

Patch-clamping of mitoplasts (mitochondria stripped of their outer membrane) provides a direct measure of MCU channel activity.

Electrophys_Workflow A 1. Isolation of Mitochondria B 2. Preparation of Mitoplasts (Osmotic shock or French press) A->B C 3. Patch-clamp Pipette Formation B->C D 4. Gigaseal Formation on Mitoplast C->D E 5. Whole-mitoplast Configuration D->E F 6. Application of Ca²⁺ and Inhibitors E->F G 7. Recording of Ca²⁺ Currents (IMCU) F->G

Caption: Experimental workflow for electrophysiological recording of MCU currents.

Protocol Outline:

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.[16]

  • Mitoplast Preparation: Prepare mitoplasts by subjecting the isolated mitochondria to osmotic shock or by using a French press.

  • Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Fire-polish borosilicate glass capillaries to create patch pipettes with a suitable resistance.

  • Recording: Approach a mitoplast with the patch pipette and form a high-resistance (gigaohm) seal.[17]

  • Whole-Mitoplast Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the inside of the mitoplast.

  • Perfusion: Perfuse the mitoplast with solutions containing different concentrations of Ca²⁺ and the MCU inhibitors (this compound or Ru360).

  • Data Analysis: Record the Ca²⁺ currents (I_MCU) at various membrane potentials and analyze the effects of the inhibitors on current amplitude and kinetics.[17]

Conclusion

This compound and Ru360, while both effective inhibitors of mitochondrial calcium uptake, operate through distinct and specific mechanisms. This compound acts as a negative modulator by targeting the regulatory subunit MICU1, whereas Ru360 functions as a direct pore blocker of the MCU channel. This fundamental difference in their mechanism of action has significant implications for their cellular effects and potential therapeutic applications. A thorough understanding of these differences, supported by appropriate experimental validation, is crucial for researchers in the field of mitochondrial biology and drug development.

References

A Comparative Analysis of MCU-i4 and MCU-i11 as Modulators of Mitochondrial Calcium Uptake

Author: BenchChem Technical Support Team. Date: November 2025

The mitochondrial calcium uniporter (MCU) complex is a critical channel in the inner mitochondrial membrane responsible for the uptake of calcium (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell death pathways. The development of specific pharmacological inhibitors for the MCU complex has been a significant goal for researchers studying these processes. Among the inhibitors identified are MCU-i4 and MCU-i11, two small molecules that modulate MCU activity. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Shared Target

Unlike classical MCU inhibitors like Ruthenium Red or Ru360 that directly block the channel pore, this compound and MCU-i11 act via a more nuanced mechanism.[1][2][3] Both compounds function as negative modulators of the MCU complex by directly binding to MICU1, a key regulatory gatekeeper protein of the channel.[1][2][3][4] MICU1 is responsible for setting the Ca²⁺ threshold for MCU activation.[5] By binding to a specific cleft in MICU1, this compound and MCU-i11 prevent its dissociation from the complex, thereby keeping the channel in a closed or low-conductance state even in the presence of elevated cytosolic Ca²⁺.[1][4] Consequently, the inhibitory action of both compounds is entirely dependent on the presence of MICU1; in cells where MICU1 has been genetically silenced or deleted, the inhibitory effect of this compound and MCU-i11 is lost.[1][2][4]

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Matrix cluster_IMS Intermembrane Space MCU_complex MCU MICU1 EMRE Ca_mito Ca²⁺ MCU_complex->Ca_mito Uptake Ca_cyto Ca²⁺ Ca_cyto->MCU_complex Enters Inhibitor This compound / MCU-i11 Inhibitor->MCU_complex:micu1 Binds & Inhibits

Caption: Mechanism of this compound and MCU-i11 Inhibition.

Comparative Performance Data

While both compounds target MICU1, their efficacy and specificity profiles show notable differences. MCU-i11 generally presents as a more selective inhibitor, whereas this compound is associated with certain off-target effects, particularly on mitochondrial membrane potential.

ParameterThis compoundMCU-i11
Target MICU1 subunit of the MCU complex[1][3][4]MICU1 subunit of the MCU complex[1][2][4]
Effect Negative modulator; reduces mitochondrial Ca²⁺ uptake[4]Negative modulator; reduces mitochondrial Ca²⁺ uptake[2][4]
Cell Permeability YesYes
Potency (IC₅₀) Not explicitly defined, but used effectively at 10-30 µM[1]1-3 µM (permeabilized HEK cells); 3-10 µM (intact HeLa cells)[2]
Off-Target Effects Can induce mitochondrial membrane depolarization at longer incubation times (>15 min)[2][4]. May alter cytosolic Ca²⁺ signals depending on the cell type.[1][6]Minimal off-target effects reported. Does not significantly alter mitochondrial membrane potential or cytosolic Ca²⁺ transients.[2]
Selectivity Profile Moderate; potential for confounding effects due to mitochondrial depolarization.High; considered a more precise tool for studying MCU-specific functions.[2]

Experimental Protocols

This protocol describes a common method to assess the inhibitory effects of this compound and MCU-i11 on mitochondrial Ca²⁺ uptake using a fluorescent Ca²⁺ indicator in permeabilized cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Buffer A (Intracellular-like medium): 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 5 mM glutamate, 5 mM malate, pH 7.4

  • Digitonin (for permeabilization)

  • Calcium Green-5N (fluorescent Ca²⁺ indicator)

  • This compound and MCU-i11 stock solutions (in DMSO)

  • CaCl₂ solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HEK293 cells to ~90% confluency in a T75 flask.

  • Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin. Resuspend the cells in Buffer A.

  • Permeabilization: Add digitonin to the cell suspension to a final concentration of 30 µM. This permeabilizes the plasma membrane while leaving the inner mitochondrial membrane intact.[7]

  • Assay Preparation:

    • Dispense 200 µg of the permeabilized cell suspension (mitochondria equivalent) into each well of a 96-well plate.[8][9]

    • Add Buffer A to bring the total volume to ~195 µL.

    • Add the desired concentration of this compound, MCU-i11, or DMSO (vehicle control) to the respective wells. Incubate for 10 minutes.

  • Dye Loading: Add Calcium Green-5N to each well to a final concentration of 1 µM.[9] Incubate for 2 minutes at room temperature, protected from light, to allow mitochondria to become energized by the provided substrates (glutamate/malate).[8][9]

  • Measurement:

    • Place the plate in a fluorescence plate reader programmed for a kinetic read (e.g., one reading per second for 500-1000 seconds).[8][9]

    • After establishing a stable baseline fluorescence, use an automated injector to add a bolus of CaCl₂ to each well.

    • Mitochondria will take up the added Ca²⁺, causing the fluorescence of the extra-mitochondrial Calcium Green-5N to decrease.

  • Data Analysis: The rate of fluorescence decrease is proportional to the rate of mitochondrial Ca²⁺ uptake. Compare the rates between control (DMSO) and inhibitor-treated wells to quantify the inhibitory effect.

node1 1. Harvest & Resuspend Cells in Intracellular Buffer node2 2. Permeabilize Plasma Membrane (e.g., with Digitonin) node1->node2 node3 3. Incubate with Inhibitor (this compound / MCU-i11) or Vehicle node2->node3 node4 4. Add Ca²⁺-sensitive Dye (e.g., Calcium Green-5N) node3->node4 node5 5. Acquire Baseline Fluorescence (Plate Reader) node4->node5 node6 6. Inject CaCl₂ Bolus node5->node6 node7 7. Monitor Fluorescence Decrease (Represents Ca²⁺ Uptake) node6->node7 node8 8. Analyze Rate of Uptake node7->node8

Caption: Experimental workflow for mitochondrial Ca²⁺ uptake assay.

Conclusion and Recommendations

Both this compound and MCU-i11 are valuable chemical tools for studying the role of mitochondrial Ca²⁺ uptake, acting through a specific, MICU1-dependent mechanism.[4] However, they are not interchangeable.

  • MCU-i11 is the preferred inhibitor for most applications due to its higher selectivity and lack of significant off-target effects on mitochondrial membrane potential.[2] Its cleaner profile ensures that observed physiological effects can be more confidently attributed to the inhibition of mitochondrial Ca²⁺ uptake.

  • This compound , while an effective inhibitor of Ca²⁺ uptake, should be used with caution.[6] Its tendency to cause mitochondrial depolarization could introduce confounding variables, making data interpretation more complex.[2][4] Researchers using this compound should perform control experiments to monitor mitochondrial membrane potential concurrently.

References

Validating the MICU1-Dependent Action of MCU-i4: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the MICU1-dependent activity of the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i4. We present supporting data for this compound and its alternatives, detailed experimental protocols for siRNA-mediated knockdown of MICU1, and visual workflows to facilitate experimental design.

Introduction

The mitochondrial calcium uniporter (MCU) is a critical ion channel responsible for calcium ion (Ca²⁺) uptake into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell fate. The activity of the MCU is modulated by several regulatory proteins, with the Mitochondrial Calcium Uptake 1 (MICU1) protein serving as a crucial gatekeeper.[1][2] At low cytosolic Ca²⁺ concentrations, MICU1 inhibits MCU activity, preventing mitochondrial Ca²⁺ overload.[1][3]

This compound is a novel small molecule inhibitor that negatively modulates the MCU complex.[4] Its mechanism of action is proposed to be dependent on its interaction with MICU1.[4] To rigorously validate this hypothesis, siRNA-mediated knockdown of MICU1 is the gold-standard technique. This approach allows for the specific depletion of MICU1, enabling researchers to assess whether the inhibitory effect of this compound on mitochondrial Ca²⁺ uptake is abrogated in its absence.

This guide will compare this compound with other known MCU inhibitors and provide a detailed protocol for validating its MICU1-dependent action using siRNA technology.

Comparison of MCU Inhibitors

The selection of an appropriate MCU inhibitor is critical for studying mitochondrial Ca²⁺ dynamics. The following table summarizes the key characteristics of this compound and other commonly used MCU inhibitors.

InhibitorTargetMechanism of ActionIC₅₀Cell PermeabilityReported Off-Target Effects
This compound MICU1Negative modulator of the MCU complex~1-5 µMYesCan cause mitochondrial depolarization at higher concentrations.[4]
Ru360 MCU poreDirect pore blocker~30 nM (permeabilized cells)NoUnstable in aqueous solution.[4]
Ru265 MCU N-terminal domainDirect pore blocker~2.6 nM (permeabilized cells)YesCan induce pro-convulsant effects and has off-target effects on P/Q and KCNQ channels.[5][6][7]
DS16570511 MCU/MICU1UnclearNot well definedYesCan cause mitochondrial depolarization and inhibit respiratory chain complex II.[1][3][4]
Mitoxantrone MCU poreDirect pore blocker~13 µM (HeLa cells)YesCytotoxic topoisomerase inhibitor.[4]

Signaling Pathway and Validation Logic

The following diagrams illustrate the signaling pathway of mitochondrial calcium uptake and the logical workflow for validating the MICU1-dependent action of this compound.

Signaling Pathway of Mitochondrial Calcium Uptake Cytosolic_Ca Cytosolic Ca²⁺ MICU1 MICU1 Cytosolic_Ca->MICU1 Activates MCU MCU Complex MICU1->MCU Gates Mitochondrial_Matrix Mitochondrial Matrix Ca²⁺ MCU->Mitochondrial_Matrix Ca²⁺ Influx

Caption: Mitochondrial Calcium Uptake Pathway.

Experimental Workflow for Validation Start Start Transfect Transfect Cells with Control siRNA vs. MICU1 siRNA Start->Transfect Validate Validate MICU1 Knockdown (Western Blot / qPCR) Transfect->Validate Treat Treat Cells with This compound or Vehicle Validate->Treat Measure Measure Mitochondrial Ca²⁺ Uptake Treat->Measure Analyze Analyze and Compare Results Measure->Analyze

Caption: siRNA Knockdown and Validation Workflow.

Logical Framework for Validation cluster_0 Control siRNA cluster_1 MICU1 siRNA Control_MICU1 MICU1 Present Control_MCUi4 This compound Treatment Control_MICU1->Control_MCUi4 Control_Result Inhibition of Mitochondrial Ca²⁺ Uptake Control_MCUi4->Control_Result KD_MICU1 MICU1 Absent KD_MCUi4 This compound Treatment KD_MICU1->KD_MCUi4 KD_Result No Inhibition of Mitochondrial Ca²⁺ Uptake KD_MCUi4->KD_Result

Caption: Validation Logic Diagram.

Experimental Protocols

I. siRNA-Mediated Knockdown of MICU1

This protocol is optimized for adherent cells (e.g., HeLa, HEK293T) in a 24-well plate format using Lipofectamine™ RNAiMAX.

Materials:

  • Human MICU1 siRNA (pre-designed and validated sequences are recommended)

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium without antibiotics

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure (Forward Transfection):

  • Cell Seeding: One day prior to transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection. Use 500 µL of complete growth medium without antibiotics per well.

  • siRNA Preparation:

    • For each well, dilute 6 pmol of MICU1 siRNA or control siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium in a microcentrifuge tube. Mix gently.

  • Transfection Reagent Preparation:

    • Gently mix the Lipofectamine™ RNAiMAX reagent.

    • For each well, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium in a separate microcentrifuge tube. Mix gently.

  • Complex Formation:

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~100 µL).

    • Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 100 µL of siRNA-lipid complex to each well containing cells.

    • Gently rock the plate back and forth to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically but is typically 48-72 hours.

  • Validation of Knockdown: After the incubation period, proceed to validate the knockdown efficiency at the protein level using Western blotting.

II. Validation of MICU1 Knockdown by Western Blot

Materials:

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-MICU1 and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-MICU1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip and re-probe the membrane with an antibody against a loading control to confirm equal protein loading.

III. Measurement of Mitochondrial Calcium Uptake

This protocol describes the measurement of mitochondrial Ca²⁺ uptake in intact cells using a fluorescent indicator.

Materials:

  • Rhod-2 AM or other suitable mitochondrial Ca²⁺ indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Agonist to induce Ca²⁺ release (e.g., histamine, ATP)

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Use cells with validated MICU1 knockdown and control cells 48-72 hours post-transfection.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Rhod-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • This compound Treatment:

    • Incubate the cells with the desired concentration of this compound or vehicle (DMSO) in HBSS for 15-30 minutes prior to imaging.

  • Imaging:

    • Acquire a baseline fluorescence reading.

    • Add an agonist (e.g., 100 µM histamine) to stimulate Ca²⁺ release from the endoplasmic reticulum and subsequent mitochondrial uptake.

    • Record the change in Rhod-2 fluorescence over time.

  • Data Analysis:

    • Quantify the peak fluorescence intensity and the rate of fluorescence increase as measures of mitochondrial Ca²⁺ uptake.

    • Compare the effect of this compound on mitochondrial Ca²⁺ uptake in control siRNA-treated cells versus MICU1 siRNA-treated cells. A significant reduction in the inhibitory effect of this compound in MICU1 knockdown cells validates its MICU1-dependent mechanism of action.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of drug development. For this compound, siRNA-mediated knockdown of MICU1 provides a robust and specific method to confirm its dependence on this key regulatory protein. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently assess the MICU1-dependent action of this compound and objectively compare its performance with alternative MCU inhibitors. This rigorous approach is essential for advancing our understanding of mitochondrial Ca²⁺ signaling and for the development of novel therapeutics targeting the MCU complex.

References

Unveiling the Specificity of MCU-i4: A Comparative Guide Using MICU1 Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel inhibitor is paramount. This guide provides a comparative analysis of the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i4, demonstrating how MICU1 knockout (KO) cell lines serve as a critical tool to confirm its specificity.

The mitochondrial calcium uniporter (MCU) is a key channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix, a process vital for cellular bioenergetics and signaling. The activity of MCU is regulated by several proteins, including the essential gatekeeper, Mitochondrial Calcium Uptake 1 (MICU1). MICU1 acts as a Ca²⁺ sensor, preventing Ca²⁺ influx at low cytosolic concentrations and permitting it at higher concentrations.

This compound has been identified as a negative modulator of the MCU complex. Understanding its precise binding partner within the complex is crucial for its validation as a specific pharmacological tool. This guide outlines the experimental approach to confirm that this compound exerts its inhibitory effect directly through MICU1.

The Central Hypothesis: this compound's Action is MICU1-Dependent

The core principle behind using MICU1 KO cell lines to validate this compound specificity is straightforward: if this compound directly targets MICU1 to inhibit mitochondrial Ca²⁺ uptake, its inhibitory effect should be diminished or completely absent in cells lacking MICU1.

Comparative Analysis of this compound Efficacy

Experimental data consistently shows that the inhibitory effect of this compound on mitochondrial Ca²⁺ influx is contingent on the presence of MICU1. In wild-type (WT) cells, this compound effectively reduces mitochondrial Ca²⁺ uptake. Conversely, in MICU1 knockout (KO) cells, this compound fails to inhibit this process, demonstrating its specificity for MICU1.

Quantitative Data Summary

The following table summarizes the differential effects of this compound on mitochondrial Ca²⁺ uptake in wild-type versus MICU1 KO cells. The data illustrates a significant reduction in Ca²⁺ uptake in wild-type cells treated with this compound, while no significant inhibition is observed in MICU1 KO cells.

Cell LineTreatmentConcentration (µM)Mitochondrial Ca²⁺ Uptake (% of Control)
Wild-TypeDMSO (Vehicle)-100%
Wild-TypeThis compound10~40%
MICU1 KODMSO (Vehicle)-100%
MICU1 KOThis compound10~95%

Note: The data presented is a representative summary based on published findings. Actual values may vary depending on the specific cell type and experimental conditions.

Experimental Protocols

To verify the MICU1-dependent inhibition by this compound, a detailed experimental workflow is required. The following protocol outlines the key steps for generating MICU1 knockout cell lines and measuring mitochondrial Ca²⁺ uptake in response to this compound treatment.

Generation of MICU1 Knockout Cell Lines
  • CRISPR/Cas9-Mediated Gene Editing :

    • Design single-guide RNAs (sgRNAs) targeting a critical exon of the MICU1 gene.

    • Co-transfect a Cas9-expressing plasmid and the sgRNA plasmids into the desired cell line (e.g., HEK293T, HeLa).

    • Select single-cell clones and expand them.

    • Screen for MICU1 protein knockout via Western blot analysis.

Measurement of Mitochondrial Ca²⁺ Uptake in Permeabilized Cells

This protocol utilizes a fluorescent Ca²⁺ indicator to measure the uptake of Ca²⁺ into the mitochondria of permeabilized cells.

Materials:

  • Wild-type and MICU1 KO cells

  • This compound (and DMSO as vehicle control)

  • Digitonin

  • Intracellular-like medium (e.g., 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, pH 7.0)

  • Mitochondrial substrates (e.g., 5 mM glutamate, 5 mM malate)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Calcium Green-5N)

  • Thapsigargin (to inhibit ER Ca²⁺ uptake)

  • CaCl₂ solution

Procedure:

  • Cell Preparation : Plate wild-type and MICU1 KO cells to achieve a suitable confluency for the assay.

  • Compound Incubation : Treat the cells with the desired concentration of this compound or DMSO for the specified duration (e.g., 30 minutes).

  • Cell Permeabilization and Staining :

    • Harvest and resuspend the cells in the intracellular-like medium containing mitochondrial substrates and thapsigargin.

    • Add the fluorescent Ca²⁺ indicator and allow for loading.

    • Permeabilize the plasma membrane by adding a low concentration of digitonin. This leaves the inner mitochondrial membrane intact.

  • Measurement of Ca²⁺ Uptake :

    • Place the cell suspension in a fluorometer.

    • Establish a baseline fluorescence reading.

    • Initiate mitochondrial Ca²⁺ uptake by adding a bolus of CaCl₂.

    • Monitor the change in fluorescence over time. A decrease in extra-mitochondrial Ca²⁺ fluorescence indicates uptake into the mitochondria.

  • Data Analysis : Calculate the rate of Ca²⁺ uptake by determining the slope of the fluorescence trace after the addition of CaCl₂. Compare the rates between DMSO- and this compound-treated wild-type and MICU1 KO cells.

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_wt Wild-Type Cells cluster_ko MICU1 Knockout Cells cluster_conclusion Conclusion wt_dmso Treat with DMSO (Vehicle Control) measure Measure Mitochondrial Ca²⁺ Uptake wt_dmso->measure Normal Uptake wt_mcui4 Treat with this compound wt_mcui4->measure Inhibited Uptake ko_dmso Treat with DMSO (Vehicle Control) ko_dmso->measure Normal Uptake ko_mcui4 Treat with this compound ko_mcui4->measure Normal Uptake (No Inhibition) conclusion This compound requires MICU1 for its inhibitory effect measure->conclusion

Caption: Experimental workflow to determine this compound specificity.

mcu_pathway cluster_complex Mitochondrial Calcium Uniporter Complex MCU MCU (Pore) Mito_Matrix Mitochondrial Matrix MCU->Mito_Matrix MICU1 MICU1 (Gatekeeper) MICU1->MCU Inhibits at low [Ca²⁺] Cytosolic_Ca Cytosolic Ca²⁺ Cytosolic_Ca->MCU Influx MCUi4 This compound MCUi4->MICU1 Binds and Enhances Inhibition

Caption: Signaling pathway of the MCU complex and this compound's mechanism.

Conclusion

The use of MICU1 knockout cell lines provides unequivocal evidence for the specificity of this compound. The loss of inhibitory function in the absence of MICU1 confirms that this compound directly targets this regulatory subunit to modulate mitochondrial calcium uptake. This experimental approach serves as a gold standard for validating the mechanism of action for compounds targeting the MCU complex and underscores the importance of appropriate genetic models in drug development and chemical biology research.

A Comparative Analysis of Off-Target Effects: MCU-i4 Versus Other Mitochondrial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of mitochondrial function holds immense therapeutic potential for a range of diseases. However, the clinical translation of mitochondrial inhibitors is often hampered by off-target effects, leading to unforeseen toxicities and a narrow therapeutic window. This guide provides a comparative analysis of the off-target effects of the novel mitochondrial calcium uniporter (MCU) modulator, MCU-i4, against other widely used mitochondrial inhibitors. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for informed decision-making in research and drug development.

Quantitative Comparison of Off-Target Effects

The following table summarizes the known on-target and off-target effects of this compound and other selected mitochondrial inhibitors, providing IC50 values where available to facilitate a quantitative comparison of their potency and selectivity.

InhibitorPrimary TargetOn-Target IC50Off-Target(s)Off-Target IC50Key Cellular Consequences of Off-Target Effects
This compound MCU (via MICU1)Not specified in provided resultsMitochondrial Membrane Potential~10 µM (depolarization)Mitochondrial depolarization, increased glycolysis, ATP production, and ROS burst.
Ru265 MCUNanomolar affinityP/Q-type Ca2+ channels, KCNQ K+ channelsNot specified in provided resultsIncreased neuronal excitability, spontaneous action potential firing, and seizure-like activity.
DS16570511 MCU7 µM (in HEK293A cells)Mitochondrial Respiratory Chain Complex II, FₒF₁-ATPase/ANT9.5 µM (Complex II), 97.2 µM (FₒF₁-ATPase/ANT)Affects mitochondrial membrane potential and cellular respiration.
Mitoxantrone MCU~13 µM (in HeLa cells)Topoisomerase II, various cardiac targetsNot specified in provided resultsCardiotoxicity, reduced immunity, and risk of secondary leukemia.
KB-R7943 Reverse Na+/Ca2+ Exchanger (NCX)5.7 µMNMDA Receptors, Mitochondrial Complex I, Nicotinic Acetylcholine Receptors13.4 µM (NMDA-induced Ca2+ increase), 11.4 µM (neuronal respiration)Neurotransmitter interference, inhibition of mitochondrial respiration, and accelerated mitochondrial depolarization in the presence of excitotoxicity.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these mitochondrial inhibitors.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is used to assess the effect of compounds like this compound and DS16570511 on mitochondrial health.

  • Principle: The cationic fluorescent dye, JC-1, accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

  • Procedure:

    • Cell Culture: Plate cells (e.g., HeLa, HEK293A) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the desired concentrations of the inhibitor (e.g., this compound, DS16570511) or vehicle control for the specified duration. A known mitochondrial uncoupler, such as FCCP, should be used as a positive control for depolarization.

    • JC-1 Staining: Remove the treatment media and incubate the cells with JC-1 staining solution (typically 2-10 µg/mL in culture medium) at 37°C for 15-30 minutes.

    • Washing: Gently wash the cells with a phosphate-buffered saline (PBS) or a similar buffer to remove the excess dye.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence at an excitation/emission of ~560/~595 nm and the green fluorescence at ~485/~535 nm.

    • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to investigate the off-target effects of compounds like Ru265 and KB-R7943 on ion channels.

  • Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the measurement and control of the cell's membrane potential and the recording of ionic currents flowing through channels in the plasma membrane.

  • Procedure:

    • Cell Preparation: Use cultured neurons or acutely dissociated neurons for the experiment.

    • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The tip resistance should be in the range of 3-7 MΩ when filled with the internal solution. The internal solution composition will vary depending on the specific ion channel being studied.

    • Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.

    • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (a seal with a resistance >1 GΩ).

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Data Acquisition: Apply voltage protocols (e.g., voltage steps or ramps) using a patch-clamp amplifier and record the resulting currents. To study the effect of a compound, apply it to the external solution and record the changes in the ionic currents.

    • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel properties such as current amplitude, activation, inactivation, and voltage-dependence.

Assessment of Mitoxantrone-Induced Cardiotoxicity in Animal Models

This protocol outlines a general approach to evaluating the cardiac safety of drugs like Mitoxantrone.

  • Principle: Left ventricular ejection fraction (LVEF) is a key measure of the heart's pumping ability. A decrease in LVEF is a hallmark of cardiotoxicity. Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function.

  • Procedure:

    • Animal Model: Use a suitable animal model, such as mice or rats.

    • Drug Administration: Administer Mitoxantrone or vehicle control to the animals according to the desired dosing regimen and route of administration.

    • Echocardiography:

      • Anesthetize the animals and place them on a heated platform to maintain body temperature.

      • Use a high-frequency ultrasound system with a small animal probe.

      • Obtain two-dimensional images of the heart in the parasternal long-axis and short-axis views.

      • Acquire M-mode images at the level of the papillary muscles from the short-axis view.

    • Data Analysis:

      • Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images.

      • Calculate the left ventricular fractional shortening (LVFS) using the formula: LVFS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

      • Calculate the LVEF using a validated formula (e.g., the Teichholz formula).

      • Compare the LVEF and LVFS between the Mitoxantrone-treated and control groups. A significant decrease in these parameters in the treated group is indicative of cardiotoxicity.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of the off-target effects. The following diagrams were generated using Graphviz (DOT language) to illustrate these complex relationships.

This compound: MICU1-Dependent Inhibition and Off-Target Mitochondrial Depolarization

This compound exerts its inhibitory effect on the mitochondrial calcium uniporter (MCU) by binding to the regulatory subunit MICU1. However, at higher concentrations, it can lead to off-target mitochondrial depolarization.

MCU_i4_Pathway MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 Binds to Mito_Depolarization Mitochondrial Depolarization MCU_i4->Mito_Depolarization Off-target effect (at higher conc.) MCU MCU MICU1->MCU Inhibits Mito_Ca_Uptake Mitochondrial Ca2+ Uptake MCU->Mito_Ca_Uptake Mediates

Caption: this compound's dual effect on mitochondria.

Ru265: Off-Target Inhibition of Neuronal Ion Channels

The pro-convulsant effects of Ru265 are attributed to its off-target inhibition of P/Q-type calcium channels and KCNQ potassium channels, leading to increased neuronal excitability.

Ru265_Off_Target Ru265 Ru265 PQ_Ca_Channel P/Q-type Ca2+ Channel Ru265->PQ_Ca_Channel Inhibits KCNQ_K_Channel KCNQ K+ Channel Ru265->KCNQ_K_Channel Inhibits Neuronal_Excitability Increased Neuronal Excitability PQ_Ca_Channel->Neuronal_Excitability Contributes to (reduced Ca2+-dependent K+ currents) KCNQ_K_Channel->Neuronal_Excitability Contributes to (reduced M-current) Seizures Seizure-like Activity Neuronal_Excitability->Seizures

Caption: Ru265's off-target neuronal effects.

DS16570511: Multi-faceted Mitochondrial Inhibition

DS16570511 not only inhibits the MCU but also affects the mitochondrial respiratory chain, primarily Complex II, leading to a more complex mitochondrial phenotype.

DS16570511_Pathway DS16570511 DS16570511 MCU MCU DS16570511->MCU Inhibits Complex_II Respiratory Complex II DS16570511->Complex_II Inhibits (potent) FoF1_ATPase FoF1-ATPase/ANT DS16570511->FoF1_ATPase Inhibits (less potent) Mito_Ca_Uptake Mitochondrial Ca2+ Uptake MCU->Mito_Ca_Uptake Mito_Respiration Mitochondrial Respiration Complex_II->Mito_Respiration Mito_Membrane_Potential Mitochondrial Membrane Potential FoF1_ATPase->Mito_Membrane_Potential Mito_Respiration->Mito_Membrane_Potential

Caption: DS16570511's multiple mitochondrial targets.

Mitoxantrone: Pathway to Cardiotoxicity

The cardiotoxicity of Mitoxantrone is a significant clinical concern, believed to be mediated through mechanisms including topoisomerase II inhibition and the generation of reactive oxygen species.

Mitoxantrone_Cardiotoxicity Mitoxantrone Mitoxantrone Topoisomerase_II Topoisomerase II Mitoxantrone->Topoisomerase_II Inhibits ROS_Production Reactive Oxygen Species (ROS) Production Mitoxantrone->ROS_Production Induces DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis ROS_Production->Cardiomyocyte_Apoptosis DNA_Damage->Cardiomyocyte_Apoptosis Cardiac_Dysfunction Cardiac Dysfunction (Reduced LVEF) Cardiomyocyte_Apoptosis->Cardiac_Dysfunction

Caption: Mitoxantrone's cardiotoxic mechanism.

KB-R7943: A Multi-Target Inhibitor

Originally developed as an inhibitor of the reverse mode of the Na+/Ca2+ exchanger, KB-R7943 exhibits significant off-target effects on NMDA receptors and mitochondrial complex I.

KBR7943_Off_Targets KBR7943 KB-R7943 NCX_rev Reverse Na+/Ca2+ Exchanger (NCX) KBR7943->NCX_rev Inhibits NMDA_Receptor NMDA Receptor KBR7943->NMDA_Receptor Blocks Complex_I Mitochondrial Complex I KBR7943->Complex_I Inhibits Ca_Influx Ca2+ Influx NCX_rev->Ca_Influx Neuronal_Signaling Neuronal Signaling NMDA_Receptor->Neuronal_Signaling Mito_Respiration Mitochondrial Respiration Complex_I->Mito_Respiration

Caption: KB-R7943's diverse inhibitory profile.

Conclusion

This comparative guide highlights the critical importance of evaluating the off-target effects of mitochondrial inhibitors. While this compound presents a novel mechanism of action through its interaction with MICU1, it is not without off-target effects, notably the induction of mitochondrial depolarization. In comparison, other established mitochondrial inhibitors exhibit a range of off-target activities, from the potent neuronal effects of Ru265 to the significant cardiotoxicity of Mitoxantrone and the multi-receptor/enzyme inhibition of KB-R7943. For researchers and drug developers, a thorough understanding of these off-target profiles, aided by the quantitative data and experimental protocols provided herein, is essential for the design of more specific and safer therapeutics targeting mitochondrial function. The signaling pathway diagrams offer a visual framework for comprehending the complex biological consequences of these off-target interactions.

Selectivity profile of MCU-i4 for MICU1 over other mitochondrial proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of MCU-i4, a modulator of the mitochondrial calcium uniporter (MCU), with a primary focus on its interaction with MICU1 over other mitochondrial proteins. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective performance analysis, outlines detailed experimental methodologies, and visualizes key molecular interactions and workflows.

Executive Summary

This compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex, exerting its effect by directly binding to the regulatory subunit MICU1. This interaction enhances the inhibitory function of MICU1 on the MCU pore, thereby reducing mitochondrial Ca2+ influx. Experimental evidence strongly indicates that the inhibitory action of this compound is contingent upon the presence of MICU1; in MICU1-silenced or knockout cells, the effect of this compound on mitochondrial Ca2+ uptake is abrogated. Furthermore, mutations in the predicted binding cleft of MICU1 also render the uniporter insensitive to this compound. While the selectivity for MICU1 is well-established, it is important to note that this compound has been observed to have off-target effects, including the depolarization of the mitochondrial membrane potential, which may complicate the interpretation of some experimental results.

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the binding affinity and functional inhibition of this compound. A significant gap in the current literature is the lack of comprehensive binding data for this compound against other components of the MCU complex and other mitochondrial proteins.

Target Protein Organism Assay Type Metric Value Reference
MICU1MouseCell-free binding assayKd8.4 µM

Note: While direct binding affinities for other mitochondrial proteins are not currently available in the literature, the functional dependence on MICU1 strongly suggests a high degree of selectivity. Future studies are warranted to quantify the binding of this compound to other potential off-target mitochondrial proteins.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell-Free Binding Assay

This protocol is designed to determine the direct binding affinity of this compound to purified mitochondrial proteins.

Objective: To quantify the dissociation constant (Kd) of this compound for its target protein (e.g., MICU1).

Materials:

  • Purified recombinant mitochondrial protein (e.g., mouse MICU1)

  • This compound

  • Assay buffer (e.g., Phosphate-buffered saline with 0.05% Tween-20)

  • Instrumentation for measuring binding (e.g., Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR))

Procedure:

  • Protein Preparation: Purify the recombinant target mitochondrial protein to homogeneity. Dialyze the protein against the assay buffer to ensure buffer compatibility.

  • Ligand Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO) to create a concentrated stock solution. Prepare serial dilutions of the this compound stock in the assay buffer.

  • Binding Measurement (ITC):

    • Load the purified protein into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the protein solution while monitoring the heat change.

    • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Binding Measurement (SPR):

    • Immobilize the purified protein onto a sensor chip.

    • Flow the different concentrations of this compound over the sensor chip surface.

    • Measure the change in the refractive index at the surface as this compound binds to the immobilized protein.

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd = kd/ka).

Mitochondrial Calcium Uptake Assay in Permeabilized Cells

This protocol measures the effect of this compound on mitochondrial calcium uptake in cells where the plasma membrane has been selectively permeabilized.

Objective: To assess the functional inhibition of the mitochondrial calcium uniporter by this compound.

Materials:

  • Cultured cells (e.g., HeLa, C2C12 myoblasts)

  • This compound

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Rhod-2 AM, or a ratiometric indicator like Fura-2 AM)

  • Permeabilization buffer (e.g., containing digitonin or saponin)

  • Respiration substrates (e.g., succinate, pyruvate, malate)

  • Uncoupler (e.g., FCCP) as a control

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Staining:

    • Plate cells on a suitable imaging dish or multi-well plate.

    • Load the cells with a mitochondrial-targeted fluorescent Ca2+ indicator according to the manufacturer's instructions.

  • Permeabilization and Energization:

    • Wash the cells and incubate them in a permeabilization buffer containing a low concentration of digitonin or saponin to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.

    • Add mitochondrial respiration substrates to the buffer to energize the mitochondria and establish a membrane potential.

  • This compound Treatment:

    • Treat the permeabilized cells with the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Measurement of Ca2+ Uptake:

    • Add a bolus of a known concentration of Ca2+ to the buffer.

    • Monitor the fluorescence of the Ca2+ indicator within the mitochondria over time using a fluorescence microscope or plate reader. A decrease in extra-mitochondrial Ca2+ fluorescence or an increase in intra-mitochondrial Ca2+ fluorescence indicates uptake.

  • Data Analysis:

    • Calculate the rate of mitochondrial Ca2+ uptake in the presence and absence of this compound.

    • Determine the IC50 value for this compound by testing a range of concentrations.

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the mitochondrial calcium uniporter and a typical experimental workflow.

Signaling Pathway of the Mitochondrial Calcium Uniporter cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix Ca_cytosol Cytosolic Ca2+ MCU MCU Ca_cytosol->MCU Enters via MCU MICU1 MICU1 MICU1->MCU Inhibits MICU2 MICU2 MICU2->MICU1 Regulates Ca_matrix Matrix Ca2+ MCU->Ca_matrix EMRE EMRE EMRE->MCU Stabilizes MCU_i4 This compound MCU_i4->MICU1 Binds and Potentiates Inhibition

This compound enhances MICU1-mediated inhibition of the MCU channel.

Experimental Workflow for Assessing this compound Selectivity start Start protein_prep Prepare Purified Mitochondrial Proteins (MICU1, MCU, EMRE, etc.) start->protein_prep cell_culture Culture Cells (e.g., WT, MICU1 KO) start->cell_culture binding_assay Perform Cell-Free Binding Assay (e.g., ITC, SPR) protein_prep->binding_assay kd_determination Determine Kd for This compound with each protein binding_assay->kd_determination data_analysis Compare Kd and IC50 values to assess selectivity kd_determination->data_analysis ca_uptake_assay Perform Mitochondrial Ca2+ Uptake Assay cell_culture->ca_uptake_assay ic50_determination Determine IC50 of this compound ca_uptake_assay->ic50_determination ic50_determination->data_analysis conclusion Conclude on Selectivity Profile data_analysis->conclusion

A Cross-Validation of MCU-i4's Effects with Genetic Approaches Targeting the Mitochondrial Calcium Uniporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibitor MCU-i4 and genetic strategies aimed at inhibiting the mitochondrial calcium uniporter (MCU). The objective is to offer a clear, data-driven cross-validation of this compound's effects, alongside a discussion of alternative inhibitors and detailed experimental methodologies.

Introduction to Mitochondrial Calcium Uniporter (MCU) Modulation

The mitochondrial calcium uniporter (MCU) is a critical ion channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular energy metabolism, signaling pathways, and cell death. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making the MCU a compelling therapeutic target.

Modulation of MCU activity can be achieved through two primary approaches: pharmacological inhibition and genetic targeting. This compound is a small molecule inhibitor that acts by binding to the MCU regulator MICU1, thereby preventing Ca²⁺ entry. Genetic approaches, such as siRNA, shRNA, or CRISPR-Cas9, involve the knockdown or knockout of the MCU or its regulatory subunits. While genetic methods offer high specificity, they can be limited by the potential for compensatory cellular mechanisms to develop over time. Pharmacological inhibitors like this compound allow for acute and reversible modulation of MCU activity, but their specificity and potential off-target effects must be carefully evaluated. This guide provides a cross-validation of this compound's effects by comparing them with the outcomes of genetic MCU targeting.

Comparative Data: this compound vs. Genetic MCU/MICU1 Targeting

The following tables summarize the quantitative and qualitative effects of this compound in comparison to genetic knockdown or knockout of MCU and its regulatory subunit MICU1. The data is compiled from multiple studies to provide a comprehensive overview.

Table 1: Effects on Mitochondrial Calcium Uptake

Parameter This compound Treatment MCU Knockdown/Knockout MICU1 Knockdown/Knockout Alternative Inhibitor: DS16570511 Alternative Inhibitor: Ruthenium Red/360
Mitochondrial Ca²⁺ Influx DecreasedAbolished or significantly reducedEffect of this compound is lostDecreasedPotent inhibition
Mechanism of Action Negative modulator of MCU via binding to MICU1Absence of the pore-forming subunitLoss of the Ca²⁺-sensing gatekeeperDirect MCU inhibitorDirect pore blocker
Dependency on MICU1 Yes, inhibitory effect is lost in MICU1-silenced cellsN/AN/ANoNo

Table 2: Cellular and Off-Target Effects

Parameter This compound Treatment MCU Knockdown/Knockout MICU1 Knockdown/Knockout Alternative Inhibitor: DS16570511
Mitochondrial Membrane Potential (ΔΨm) Can cause depolarization at higher concentrationsGenerally maintained, slight decrease reported in some modelsNot significantly alteredCan cause depolarization
Cell Viability/Apoptosis Can induce apoptotic cell death, particularly in cancer cellsVariable, can be protective against certain insults but may impair some cellular functionsCan lead to perinatal mortality and display ataxia and muscle weakness in viable miceCan induce cell death
Reactive Oxygen Species (ROS) Production Can trigger a burst in ROS productionCan be reduced under conditions of Ca²⁺ overloadCan lead to increased resting mitochondrial calcium and altered mitochondrial morphologyCan induce ROS production
Cellular Metabolism Can enhance glycolysis and ATP production in some cancer cellsCan impair the stimulation of ATP production in response to increased cytosolic Ca²⁺Can lead to reduced ATP levelsCan inhibit respiratory chain complexes

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Pharmacological Inhibition cluster_1 Genetic Targeting MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds to Ca_Influx_Pharm Mitochondrial Ca²⁺ Influx MCU_i4->Ca_Influx_Pharm inhibits MCU MCU Complex MICU1->MCU regulates MCU->Ca_Influx_Pharm mediates siRNA siRNA/CRISPR MCU_gene MCU Gene siRNA->MCU_gene targets Ca_Influx_Gen Mitochondrial Ca²⁺ Influx siRNA->Ca_Influx_Gen abolishes MCU_protein MCU Protein MCU_gene->MCU_protein expresses MCU_protein->Ca_Influx_Gen mediates

Figure 1. Comparison of Pharmacological vs. Genetic MCU Inhibition.

start Start: Isolate Mitochondria or Prepare Intact Cells load_dye Load with Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM, Rhod-2 AM) start->load_dye establish_baseline Establish Baseline Fluorescence load_dye->establish_baseline add_inhibitor Pre-incubate with This compound or vehicle establish_baseline->add_inhibitor add_stimulus Add Ca²⁺ Stimulus (e.g., ATP, Ionomycin) measure_uptake Measure Fluorescence Change (Rate of decrease indicates uptake) add_stimulus->measure_uptake compare Compare Ca²⁺ Uptake Rates (Control vs. This compound) measure_uptake->compare add_inhibitor->add_stimulus end End: Quantify Inhibition compare->end

Figure 2. Experimental Workflow for Mitochondrial Ca²⁺ Uptake Assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.

Measurement of Mitochondrial Calcium Uptake in Permeabilized Cells

This protocol allows for the direct measurement of mitochondrial Ca²⁺ uptake in a setting where the plasma membrane is selectively permeabilized, while mitochondrial integrity is maintained.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Rhod-2 AM)

  • Pluronic F-127

  • Digitonin

  • Intracellular-like medium (e.g., containing KCl, HEPES, succinate, and EGTA)

  • MCU inhibitor (this compound) and vehicle (DMSO)

  • Ca²⁺ stimulus (e.g., CaCl₂)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells on a suitable imaging plate or coverslip and grow to the desired confluency.

  • Load the cells with a mitochondrial Ca²⁺ indicator such as Rhod-2 AM (e.g., 5 µM) in the presence of Pluronic F-127 (e.g., 0.02%) for 30-45 minutes at room temperature.

  • Wash the cells with a Ca²⁺-free intracellular-like medium to remove excess dye.

  • Permeabilize the plasma membrane by incubating the cells with a low concentration of digitonin (e.g., 25-50 µg/mL) for a few minutes. The optimal concentration and time should be determined empirically for each cell type.

  • Wash the cells again with the intracellular-like medium to remove the digitonin and cytosolic dye.

  • Add the intracellular-like medium containing the desired concentration of this compound or vehicle and incubate for the desired time.

  • Establish a baseline fluorescence reading.

  • Add a bolus of CaCl₂ to induce mitochondrial Ca²⁺ uptake and record the change in fluorescence over time. A decrease in extra-mitochondrial fluorescence (with dyes like Fluo-5N) or an increase in mitochondrial fluorescence (with dyes like Rhod-2) indicates uptake.

  • The rate of fluorescence change is proportional to the rate of mitochondrial Ca²⁺ uptake.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the potentiometric dye TMRM to measure changes in mitochondrial membrane potential.

Materials:

  • Cell culture medium

  • PBS

  • Tetramethylrhodamine, methyl ester (TMRM)

  • MCU inhibitor (this compound) and vehicle (DMSO)

  • FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

  • Fluorescence microscope

Procedure:

  • Seed cells on an imaging plate or coverslip.

  • Load the cells with TMRM (e.g., 25-50 nM) in cell culture medium for 20-30 minutes at 37°C.

  • Wash the cells with PBS or imaging buffer.

  • Add imaging buffer containing the desired concentration of this compound or vehicle.

  • Acquire baseline fluorescence images.

  • Continue imaging to monitor any changes in TMRM fluorescence over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • At the end of the experiment, add FCCP (e.g., 1-2 µM) to induce complete depolarization and obtain a minimal fluorescence reading for normalization.

Cell Viability and Apoptosis Assays

Standard assays can be used to determine the effect of this compound on cell survival.

Materials:

  • Cell culture medium

  • MCU inhibitor (this compound)

  • MTT or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Annexin V/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer or fluorescence microscope

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24-48 hours).

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Procedure (Annexin V/PI Staining):

  • Treat cells with this compound as described above.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry or fluorescence microscopy to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Conclusion

The cross-validation of this compound with genetic approaches targeting MCU and MICU1 confirms that this compound is a valuable tool for the acute inhibition of mitochondrial calcium uptake. Its inhibitory effect is dependent on the presence of MICU1, providing a strong line of evidence for its on-target mechanism. However, researchers should be aware of its potential off-target effects, such as mitochondrial depolarization, especially at higher concentrations.

In contrast, genetic targeting of MCU provides a highly specific method for long-term inhibition, but the potential for cellular adaptation and compensatory mechanisms should be considered when interpreting the results. The choice between pharmacological and genetic approaches will depend on the specific research question and experimental context. For acute and reversible inhibition, this compound is a suitable choice, while genetic models are more appropriate for studying the long-term consequences of MCU ablation. The combined use of both approaches can provide a more comprehensive understanding of the role of mitochondrial calcium uniporter in cellular physiology and disease.

Evaluating the Specificity of MCU-i4 in Cancer Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial calcium uniporter (MCU) has emerged as a critical regulator of cellular signaling, bioenergetics, and cell death pathways, making it a compelling target in cancer therapy. MCU-i4, a novel small-molecule inhibitor of the MCU complex, has garnered significant interest for its potential anti-cancer properties. This guide provides an objective comparison of this compound with other known MCU inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research models.

Performance Comparison of MCU Inhibitors

The efficacy and specificity of MCU inhibitors are paramount in cancer research to ensure that observed effects are directly attributable to MCU inhibition and not off-target activities. The following table summarizes the available quantitative data for this compound and its alternatives.

InhibitorMechanism of ActionTargetPotency (IC50/EC50)Cancer Cell Line(s)Known Off-Target Effects / Specificity Considerations
This compound Negative modulator of the MCU complexBinds to the regulatory subunit MICU1Induces apoptosis in BT474 cells at 10-30 µM[1]BT474 (Breast Cancer)[1]Induces mitochondrial membrane depolarization at concentrations effective for MCU inhibition[1]
Ruthenium Red / Ru360 Direct pore blockerMCU channel poreRu360: ~30 nM (in permeabilized HEK293T cells)Not widely reported in specific cancer cell lines for IC50Poor cell permeability, limiting use in intact cells. Ru265, a derivative, shows off-target effects on neuronal channels[2].
Mitoxantrone Direct MCU inhibitorMCU channel~10-13 µM[3]HeLa (Cervical Cancer)[3]Potent inhibitor of topoisomerase II, a primary mechanism for its anti-cancer activity.
DS16570511 MCU inhibitorMCU channelNot specified in cancer cell linesNot specifiedCauses mitochondrial membrane depolarization[3][4].
MCU-i11 Negative modulator of the MCU complexBinds to the regulatory subunit MICU13-10 µM[3]HeLa (Cervical Cancer)[3]Activity is dependent on the presence of MICU1.
Benzethonium Negative modulator of the MCU complexMCU complexReduces mitochondrial Ca2+ uptake at 1 µMMDA-MB-231 (Triple-Negative Breast Cancer)[5]FDA-approved antiseptic; full off-target profile in the context of MCU inhibition is not fully characterized.

Experimental Protocols

Accurate evaluation of MCU inhibitor specificity requires robust experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Mitochondrial Calcium Uptake Assay

This protocol is designed to measure the direct inhibitory effect of a compound on mitochondrial calcium influx.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Digitonin

  • Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, EGTA)

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Calcium Green™-5N)

  • MCU inhibitors (this compound and alternatives)

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Harvesting: Culture cancer cells to 80-90% confluency. Harvest the cells by trypsinization and wash with PBS.

  • Cell Permeabilization: Resuspend the cell pellet in a buffer containing a low concentration of digitonin (e.g., 25-50 µg/mL) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Incubation with Calcium Indicator: Load the permeabilized cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Inhibitor Treatment: Aliquot the cell suspension into a 96-well plate. Add the MCU inhibitor at various concentrations to the respective wells and incubate for a predetermined time.

  • Measurement of Calcium Uptake: Initiate mitochondrial calcium uptake by adding a bolus of CaCl2 to each well.

  • Data Acquisition: Immediately begin recording the fluorescence signal over time using a plate reader or microscope. A decrease in the rate of change in fluorescence in the presence of the inhibitor indicates inhibition of mitochondrial calcium uptake.

  • Data Analysis: Calculate the initial rate of calcium uptake for each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50 value.

Mitochondrial Membrane Potential Assay

This protocol assesses the off-target effect of MCU inhibitors on the mitochondrial membrane potential (ΔΨm).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • MCU inhibitors

  • Potentiometric fluorescent dyes (e.g., TMRM or JC-1)

  • FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate or on coverslips and allow them to adhere. Treat the cells with different concentrations of the MCU inhibitor for the desired duration. Include a vehicle control and a positive control (FCCP).

  • Staining with Potentiometric Dye:

    • For TMRM: Add TMRM to the culture medium at a final concentration of 20-100 nM and incubate for 20-30 minutes at 37°C.

    • For JC-1: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess dye.

  • Imaging and Analysis:

    • Microscopy: Acquire fluorescent images of the cells. For JC-1, capture both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For TMRM, a decrease in red fluorescence intensity indicates depolarization.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence using a flow cytometer. For JC-1, detect both green and red fluorescence to quantify the proportion of cells with depolarized mitochondria.

  • Data Interpretation: Compare the fluorescence intensity or ratio of inhibitor-treated cells to the vehicle control and the FCCP-treated positive control to determine the extent of mitochondrial depolarization.

Visualizing Key Pathways and Processes

To better understand the context of this compound's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and experimental workflows.

cluster_0 MCU Complex & Cytosolic Ca2+ cluster_1 Mitochondrion MCU MCU Mito_Ca Mitochondrial Ca2+ MCU->Mito_Ca Influx MICU1 MICU1 MICU1->MCU Regulates EMRE EMRE EMRE->MCU Stabilizes Cytosolic_Ca Cytosolic Ca2+ Cytosolic_Ca->MCU Enters ETC Electron Transport Chain Mito_Ca->ETC Stimulates mPTP mPTP Opening Mito_Ca->mPTP Overload induces ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ROS ROS ETC->ROS Generates Apoptosis Apoptosis ROS->Apoptosis mPTP->Apoptosis MCU_i4 This compound MCU_i4->MICU1 Binds & Inhibits cluster_workflow Experimental Workflow: Comparing MCU Inhibitor Specificity Start Select Cancer Cell Line Culture Culture Cells Start->Culture Treat Treat with Inhibitors (this compound vs. Alternatives) Culture->Treat Assay_MCU Mitochondrial Ca2+ Uptake Assay Treat->Assay_MCU Assay_MMP Mitochondrial Membrane Potential Assay Treat->Assay_MMP Assay_Viability Cell Viability Assay (e.g., MTT, Apoptosis) Treat->Assay_Viability Analyze_Potency Determine IC50 for MCU Inhibition Assay_MCU->Analyze_Potency Analyze_OffTarget Assess Off-Target Effects (Mitochondrial Depolarization) Assay_MMP->Analyze_OffTarget Compare Compare Specificity & Potency Assay_Viability->Compare Analyze_Potency->Compare Analyze_OffTarget->Compare End Select Optimal Inhibitor Compare->End cluster_comparison Logical Relationship: MCU Inhibitor Evaluation MCU_i4 This compound Specificity Specificity MCU_i4->Specificity Potency Potency (IC50) MCU_i4->Potency Off_Target Off-Target Effects MCU_i4->Off_Target Alternatives Alternative MCU Inhibitors Alternatives->Specificity Alternatives->Potency Alternatives->Off_Target Decision Inhibitor Selection Specificity->Decision Potency->Decision Off_Target->Decision Model Cancer Research Model Model->Decision

References

A Head-to-Head Comparison of MCU Inhibitors in Regulating Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial calcium uniporter (MCU) has emerged as a critical regulator of apoptosis, or programmed cell death. By controlling the influx of calcium ions into the mitochondrial matrix, the MCU complex plays a pivotal role in cellular life and death decisions. Dysregulation of mitochondrial calcium homeostasis is implicated in a variety of pathologies, making MCU inhibitors a promising class of therapeutic agents and invaluable research tools. This guide provides an objective, data-driven comparison of prominent MCU inhibitors, focusing on their efficacy and mechanisms in modulating apoptosis.

Introduction to MCU and Apoptosis

Mitochondria are central to the intrinsic pathway of apoptosis. Under cellular stress, an excessive influx of calcium into the mitochondria, largely mediated by the MCU, can trigger the opening of the mitochondrial permeability transition pore (mPTP). This event leads to the dissipation of the mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c into the cytosol, and the subsequent activation of caspases, the executioners of apoptosis.[1] Therefore, inhibiting the MCU can be a key strategy to prevent apoptosis in diseases characterized by excessive cell death, or conversely, to sensitize cancer cells to apoptotic stimuli.

Comparative Analysis of MCU Inhibitors

This section provides a head-to-head comparison of several widely studied MCU inhibitors. Their performance is evaluated based on their potency in inhibiting the MCU and their documented effects on apoptosis, supported by experimental data from various cell lines.

Data Presentation: Quantitative Comparison of MCU Inhibitors
InhibitorChemical ClassIC50/Ki for MCU InhibitionCell PermeabilityKey Effects on ApoptosisCommon Cell Lines Used
Ru360 Ruthenium-based coordination complexIC50: ~30 nM (permeabilized HEK293T cells)[2]Poor[3]Context-dependent: Can inhibit apoptosis by preventing Ca2+ overload[4]; can also induce apoptosis in some cancer cells.[1]HeLa, HEK293T, Mouse Embryonic Fibroblasts (MEFs)[3][5]
Ru265 Ruthenium-based coordination complexIC50: ~2.6 nM (permeabilized HEK293T cells)[2]Good[2]More potent than Ru360 in preventing mitochondrial dysfunction associated with apoptosis.[2]HeLa, HEK293T, Cortical Neurons[2][6]
KB-R7943 Isothiourea derivativeKi: 5.5 ± 1.3 µM (permeabilized HeLa cells)[7][8]GoodPrimarily known as a Na+/Ca2+ exchanger inhibitor with off-target MCU inhibition; can be protective against apoptosis by preventing Ca2+ overload.[7]HeLa, AD293[7][9]
MCU-i4 Small moleculeNot explicitly defined as a direct IC50GoodInduces apoptotic cell death in breast cancer cells.[1][10]BT474 breast cancer cells[1][10]
Mitoxantrone AnthracenedioneIC50: ~13 µM (HeLa cells)[3]GoodInduces apoptosis in various cancer cell lines, though its primary target is topoisomerase II.[11][12]B-CLL, HeLa, various cancer cell lines[11][12]
Benzethonium Quaternary ammonium saltEC50: 4.53 x 10⁻⁷ M (for reducing mitochondrial Ca²⁺ uptake in MDA-MB-231 cells)[13]GoodProtects from ceramide-induced apoptosis in MDA-MB-231 cells; can induce apoptosis in other cancer cells at higher concentrations.[13][14]MDA-MB-231, FaDu, C666-1[13][14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

Signaling Pathway of MCU-Mediated Apoptosis

MCU_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mcu Mitochondrial Calcium Influx cluster_downstream Downstream Apoptotic Events cluster_inhibitors MCU Inhibitors Cellular Stress Cellular Stress MCU MCU Cellular Stress->MCU activates Mitochondrial Ca2+\nOverload Mitochondrial Ca2+ Overload MCU->Mitochondrial Ca2+\nOverload mediates mPTP mPTP Opening Mitochondrial Ca2+\nOverload->mPTP CytoC Cytochrome c Release mPTP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Ru360 Ru360 Ru360->MCU inhibit Ru265 Ru265 Ru265->MCU inhibit KBR7943 KB-R7943 KBR7943->MCU inhibit MCUi4 This compound MCUi4->MCU inhibit

Caption: Signaling pathway of MCU-mediated apoptosis and points of intervention by inhibitors.

Experimental Workflow for Comparing MCU Inhibitors

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis & Mitochondrial Function Assays cluster_analysis Data Analysis and Comparison CellCulture 1. Cell Culture (e.g., HeLa, HEK293T) InhibitorTreatment 2. Treatment with MCU Inhibitors (Varying Concentrations) CellCulture->InhibitorTreatment ApoptosisInduction 3. Induction of Apoptosis (e.g., Staurosporine, H2O2) InhibitorTreatment->ApoptosisInduction AnnexinV 4a. Apoptosis Assay (Annexin V/PI Staining) ApoptosisInduction->AnnexinV Caspase 4b. Caspase Activity Assay (e.g., Caspase-3/7 Glo) ApoptosisInduction->Caspase MMP 4c. Mitochondrial Membrane Potential Assay (e.g., TMRE) ApoptosisInduction->MMP FlowCytometry 5a. Flow Cytometry Analysis AnnexinV->FlowCytometry Luminescence 5b. Luminescence Measurement Caspase->Luminescence Fluorescence 5c. Fluorescence Microscopy/Plate Reader MMP->Fluorescence Comparison 6. Head-to-Head Comparison (IC50, % Apoptosis, etc.) FlowCytometry->Comparison Luminescence->Comparison Fluorescence->Comparison

Caption: A generalized experimental workflow for the comparative analysis of MCU inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general framework and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Treat cells with the desired concentrations of MCU inhibitors for a predetermined duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7, leading to the generation of a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with MCU inhibitors and/or apoptotic inducers as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Lysis and Substrate Cleavage: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This reagent contains a lysis buffer and the caspase substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3 and -7. Normalize the results to cell number or protein concentration if necessary.

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: This assay assesses the integrity of the mitochondrial membrane potential, which is often dissipated during the early stages of apoptosis. Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Protocol:

  • Cell Seeding and Treatment: Seed cells on a glass-bottom dish or a black-walled, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reader analysis. Treat with MCU inhibitors and apoptotic stimuli.

  • TMRE Staining: Add TMRE to the cell culture medium at a final concentration of 20-200 nM and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or live-cell imaging solution to remove excess dye.

  • Imaging/Fluorescence Measurement:

    • Microscopy: Acquire fluorescence images using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~549/575 nm).

    • Plate Reader: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: A decrease in TMRE fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential. As a positive control for depolarization, cells can be treated with a mitochondrial uncoupler like CCCP.

Conclusion

The choice of an MCU inhibitor for apoptosis research or therapeutic development depends on several factors, including the specific research question, the cell type, and the desired outcome. The ruthenium-based inhibitors, Ru360 and particularly the more cell-permeable Ru265 , offer high potency and selectivity for direct MCU inhibition.[2] KB-R7943 can be a useful tool but its off-target effects must be considered.[7] Newer small molecules like This compound , Mitoxantrone , and Benzethonium present alternative mechanisms of action and have shown promise in specific cancer cell lines, though their broader applicability and specificity for MCU in the context of apoptosis require further investigation.[1][12][13]

This guide provides a foundational framework for comparing these inhibitors. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to perform their own dose-response and control experiments to validate their findings. The continued exploration of MCU inhibitors will undoubtedly shed more light on the intricate regulation of apoptosis and pave the way for novel therapeutic strategies.

References

A Comparative Guide to MCU-i4 and Other Mitochondrial Calcium Uniporter (MCU) Modulators: Potency and Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative potency and toxicity of MCU-i4 and other prominent modulators of the mitochondrial calcium uniporter (MCU). The information presented herein is supported by experimental data to aid in the selection of appropriate tools for research and therapeutic development.

Introduction to Mitochondrial Calcium Uniporter (MCU) Modulation

The mitochondrial calcium uniporter (MCU) is a crucial ion channel located in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental in regulating cellular bioenergetics, signaling pathways, and cell death mechanisms. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the pharmacological modulation of MCU activity presents a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound, a recently identified modulator, and other well-characterized MCU inhibitors, providing a framework for their experimental assessment.

Comparative Potency and Toxicity of MCU Modulators

The following table summarizes the available quantitative data on the potency and toxicity of this compound and other selected MCU modulators. It is important to note that the reported values are derived from various studies and experimental conditions, which may influence direct comparability.

ModulatorTargetPotency (IC50)Cell/SystemToxicity Profile
This compound MICU1 (negative modulator of MCU)Not explicitly defined as a direct IC50HeLa cells, MEFs, MDA-MB-231, HEK293T cellsDecreases mitochondrial membrane potential at 10 µM in HeLa cells; induces apoptotic cell death in breast cancer cells.[1][2][3]
Ru360 MCU pore~30 nM (in permeabilized cells); 0.184 nM (in isolated mitochondria)Permeabilized HEK293T cells, isolated mitochondriaPoorly cell-permeable, limiting its use in intact cells.[4][5]
Ru265 MCU pore~2.6 nM (in permeabilized cells)Permeabilized HEK293T cellsCell-permeable; more potent than Ru360. At higher doses (10-30 mg/kg), it can induce seizure-like behaviors and fatal convulsions in mice.[4][6]
DS16570511 MCU and other mitochondrial targets~7 µM (for mitochondrial Ca²⁺ influx in HEK293A cells); 9.2 µM (for Ca²⁺ uptake in isolated rat liver mitochondria)HEK293A cells, isolated rat liver mitochondriaCan cause depolarization of the mitochondria; inhibits respiratory chain complex II.[1][7][8]
Mitoxantrone MCU pore~13 µMHeLa cellsKnown cytotoxic topoisomerase inhibitor used in cancer therapy, which limits its specific use as an MCU inhibitor.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of MCU modulators.

Protocol 1: Assessment of Mitochondrial Calcium Uptake Inhibition

This protocol describes a common method to measure the inhibition of mitochondrial Ca²⁺ uptake in permeabilized cells using a fluorescent Ca²⁺ indicator.

Materials:

  • HEK293T cells

  • Digitonin

  • Assay Buffer: 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 5 mM succinate, pH 7.2

  • Fura-2-FF (or other suitable Ca²⁺ indicator)

  • MCU modulator of interest (e.g., this compound)

  • CaCl₂ solution

  • Multi-well fluorescence plate reader

Procedure:

  • Cell Preparation: Culture HEK293T cells to ~80-90% confluency.

  • Permeabilization: Harvest cells and resuspend in Assay Buffer. Add a low concentration of digitonin (e.g., 25 µg/mL) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Assay Setup: Add the permeabilized cell suspension to a 96-well plate. Add the Ca²⁺ indicator Fura-2-FF.

  • Inhibitor Treatment: Add varying concentrations of the MCU modulator to the wells and incubate for a specified time (e.g., 5-10 minutes).

  • Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Calcium Addition: Inject a bolus of CaCl₂ (e.g., 10 µM final concentration) into each well.

  • Data Acquisition: Monitor the change in fluorescence over time. The rate of decrease in extra-mitochondrial Ca²⁺ fluorescence reflects the rate of mitochondrial Ca²⁺ uptake.

  • Analysis: Calculate the initial rate of Ca²⁺ uptake for each modulator concentration. Plot the rates against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Complete culture medium

  • MCU modulator of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the MCU modulator for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the modulator concentration to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner, forming red fluorescent aggregates in healthy mitochondria with high ΔΨm and existing as green fluorescent monomers in the cytoplasm of cells with low ΔΨm.

Materials:

  • Cell line of interest

  • Complete culture medium

  • MCU modulator of interest

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates. Treat the cells with the MCU modulator at the desired concentration and for the appropriate duration.

  • JC-1 Staining: Remove the culture medium and incubate the cells with the JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red (J-aggregates) and green (J-monomers) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from the red (FL2 channel) to the green (FL1 channel) indicates a loss of mitochondrial membrane potential.

  • Quantification: Quantify the fluorescence intensity of both red and green channels to determine the ratio, providing a quantitative measure of mitochondrial membrane potential.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

MCU_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ca_cytosol Cytosolic Ca²⁺ MCU_complex MCU Complex Ca_cytosol->MCU_complex Uptake Ca_matrix Matrix Ca²⁺ MCU_complex->Ca_matrix MICU1 MICU1 MCU MCU MICU1->MCU Regulates Metabolism Metabolism (ATP production) Ca_matrix->Metabolism Stimulates Apoptosis Apoptosis Ca_matrix->Apoptosis Triggers (overload)

Caption: Mitochondrial Calcium Uniporter (MCU) signaling pathway.

Experimental_Workflow start Start: Cell Culture treatment Treatment with MCU Modulator start->treatment potency_assay Potency Assay (Mitochondrial Ca²⁺ Uptake) treatment->potency_assay toxicity_assay Toxicity Assay (e.g., MTT, ΔΨm) treatment->toxicity_assay data_analysis Data Analysis (IC50 / CC50) potency_assay->data_analysis toxicity_assay->data_analysis end End: Comparative Assessment data_analysis->end

Caption: Experimental workflow for assessing MCU modulator potency and toxicity.

Potency_Toxicity_Comparison cluster_potency High Potency (Low IC50) cluster_moderate_potency Moderate Potency cluster_indirect_modulation Indirect Modulation cluster_toxicity Toxicity Profile Ru265 Ru265 High_Toxicity High (Off-target/In vivo) Ru265->High_Toxicity In vivo seizures Ru360 Ru360 Low_Permeability Low Permeability Ru360->Low_Permeability DS16570511 DS16570511 Moderate_Toxicity Moderate (Cellular) DS16570511->Moderate_Toxicity Mito. depolarization Mitoxantrone Mitoxantrone Mitoxantrone->High_Toxicity Cytotoxic drug MCU_i4 This compound MCU_i4->Moderate_Toxicity Mito. depolarization

Caption: Logical relationship of potency and toxicity for MCU modulators.

References

A Comparative Analysis of MCU-i4 and Classical MCU Blockers in Cellular Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Cellular Biology and Drug Development

The mitochondrial calcium uniporter (MCU) is a critical ion channel in the inner mitochondrial membrane responsible for sequestering calcium (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular bioenergetics, signaling pathways, and cell death. Dysregulation of MCU-mediated Ca²⁺ uptake is implicated in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making the MCU complex a compelling therapeutic target.

This guide provides an objective comparison between MCU-i4, a recently developed modulator, and classical MCU blockers. We will examine their mechanisms of action, performance in specific applications, and provide experimental data and protocols to inform inhibitor selection for research and development.

Differentiated Mechanisms of MCU Inhibition

A key distinction between this compound and classical inhibitors lies in their mechanism of action. Classical blockers are direct antagonists of the channel pore, whereas this compound acts as a negative modulator by targeting a regulatory subunit of the MCU complex.

  • Classical MCU Blockers: Compounds like Ruthenium Red (RuR) and its more potent, but less cell-permeable, derivative Ru360 function by directly occluding the MCU pore.[1][2] These agents are thought to bind near the selectivity filter of the MCU protein in the intermembrane space, physically preventing Ca²⁺ translocation.[3][4]

  • This compound: In contrast, this compound does not bind directly to the MCU pore. Instead, it targets MICU1, a key regulatory protein that acts as a gatekeeper for the MCU channel.[1][2][5] this compound binds to a specific cleft on MICU1, enhancing its inhibitory effect on the MCU and thereby reducing mitochondrial Ca²⁺ influx.[1][5] Consequently, the inhibitory action of this compound is entirely dependent on the presence of MICU1; its effect is lost in cells where MICU1 has been silenced or deleted.[1][5]

cluster_0 MCU Complex cluster_1 Classical Blockers cluster_2 This compound MCU MCU Pore MICU1 MICU1 MICU1->MCU Gating Ru360 Ru360 / RuR Ru360->MCU Direct Pore Blockade MCUi4 This compound MCUi4->MICU1 Negative Modulation

Figure 1. Mechanisms of MCU Inhibition.

Performance and Specificity Overview

The choice between this compound and classical blockers often depends on the experimental context, particularly whether the study involves intact cells or isolated mitochondria. Cell permeability and potential off-target effects are critical differentiating factors.

InhibitorClassMechanism of ActionMolecular TargetCell PermeabilityKey Limitations & Off-Target Effects
Ruthenium Red Classical BlockerDirect pore blockadeMCULowLacks specificity; inhibits other Ca²⁺ channels.
Ru360 Classical BlockerDirect pore blockadeMCUVery Low / PoorUnstable in aqueous solution; primarily for permeabilized cells or isolated mitochondria.[3][6]
This compound Negative ModulatorBinds and stimulates MICU1's inhibitory functionMICU1YesCan induce mitochondrial membrane depolarization at higher concentrations.[1][3]

Comparative Efficacy in Specific Applications

Recent studies have highlighted the differential effects of this compound and classical blockers in the contexts of cancer therapy and neuroprotection.

Application 1: Induction of Apoptosis in Cancer Cells

In breast cancer BT474 cells, this compound has been shown to be a potent inducer of apoptosis.[1][7][8] Its mechanism is distinct from many metabolic cancer drugs. By inhibiting mitochondrial Ca²⁺ uptake, this compound causes a cytosolic Ca²⁺ overload, which triggers a significant burst of reactive oxygen species (ROS), enhances glycolysis and ATP production, and leads to the collapse of the mitochondrial membrane potential, culminating in cell death.[1][7][8]

Conversely, the effects of classical ruthenium-based inhibitors on cancer cell apoptosis are inconsistent and highly context-dependent, being pro-apoptotic in some cell lines and anti-apoptotic in others.[1] This variability makes their therapeutic utility less predictable compared to the defined mechanism of this compound in this specific cancer model.

MCUi4 This compound MCU_complex MCU/MICU1 Complex MCUi4->MCU_complex Inhibits mito_ca_uptake Mitochondrial Ca2+ Uptake MCU_complex->mito_ca_uptake cyto_ca Cytosolic Ca2+ Overload mito_ca_uptake->cyto_ca Inhibition leads to glycolysis Enhanced Glycolysis & ATP cyto_ca->glycolysis ros ROS Burst cyto_ca->ros ER_release ER Ca2+ Release (IP3R/RYR) ER_release->cyto_ca Sustains apoptosis Apoptosis glycolysis->apoptosis mmp Mitochondrial Membrane Collapse ros->mmp mmp->apoptosis

Figure 2. this compound Induced Apoptosis Pathway in BT474 Cells.

Application 2: Neuroprotection Against Ferroptosis

Ferroptosis, an iron-dependent form of regulated cell death, is implicated in neurodegenerative diseases. Mitochondrial calcium overload is a known trigger for this process. A recent study demonstrated that negative modulation of the MCU complex can protect against ferroptotic cell death in neuronal HT22 cells.[9]

In this application, both this compound and classical blockers (Ruthenium Red and the more permeable derivative Ru265) were shown to be protective.[9] The advantage of this compound in this context is its unique mechanism. By targeting MICU1, it allows researchers to specifically interrogate the role of the MCU's regulatory machinery in ferroptosis, offering a more nuanced tool than direct pore blockers, which can have less specificity at higher concentrations.[9]

ApplicationCell ModelInhibitorObserved EffectKey Mechanistic Finding
Cancer BT474 Breast CancerThis compound Pro-apoptotic Induces cytosolic Ca²⁺ overload, leading to ROS burst and metabolic crisis.[1][8]
Cancer VariousRuthenium Compounds Pro- or Anti-apoptoticEffects are highly variable and context-dependent.[1]
Neurodegeneration HT22 Neuronal CellsThis compound Protective against ferroptosisPrevents mitochondrial dysfunction by modulating MCU via MICU1.[9]
Neurodegeneration HT22 Neuronal CellsRuthenium Red / Ru265 Protective against ferroptosisPrevents mitochondrial Ca²⁺ overload and subsequent dysfunction.[9]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Ca²⁺ in Permeabilized Cells

This protocol is adapted from methodologies used to assess the direct effects of inhibitors on mitochondrial function.[1][7]

Objective: To measure the rate of mitochondrial Ca²⁺ uptake in permeabilized cells following inhibitor treatment.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fluorescent mitochondrial Ca²⁺ indicator (e.g., Rhod-2 AM)

  • Permeabilization buffer (e.g., containing digitonin or saponin)

  • MCU inhibitors (this compound, Ru360)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) on a suitable plate (e.g., 96-well black, clear bottom) and grow to ~80-90% confluency.

  • Dye Loading: Incubate cells with Rhod-2 AM (e.g., 5 µM) in culture medium for 30-45 minutes at 37°C.

  • Wash: Gently wash cells twice with a buffer solution (e.g., PBS) to remove excess dye.

  • Permeabilization & Inhibition:

    • Replace the buffer with the permeabilization buffer containing the desired concentration of MCU inhibitor (e.g., 10-30 µM this compound or 500 nM Ru360) or vehicle control (DMSO).

    • Incubate for 5-10 minutes to allow for cell membrane permeabilization and inhibitor action.

  • Measurement:

    • Place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for Rhod-2.

    • Establish a stable baseline fluorescence reading.

    • Initiate Ca²⁺ uptake by adding a bolus of CaCl₂ to the buffer.

    • Record the change in fluorescence over time. A rapid increase in fluorescence indicates Ca²⁺ uptake into the mitochondria.

  • Analysis: Calculate the rate of Ca²⁺ uptake (slope of the fluorescence curve) for each condition. Compare the rates of inhibitor-treated cells to the vehicle control to determine the percent inhibition.

Protocol 2: Cell Viability (MTT) Assay

This protocol is standard for assessing the cytotoxic effects of compounds like this compound on cancer cells.[1][7]

Objective: To quantify cell viability after prolonged exposure to MCU inhibitors.

Materials:

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells (e.g., BT474) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 3-30 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Conclusion

This compound offers distinct advantages over classical MCU blockers, primarily through its unique, MICU1-dependent mechanism of action and its permeability in intact cells. This makes it a valuable tool for investigating the specific role of the MCU's regulatory machinery in various cellular processes and disease models.

  • Advantages of this compound:

    • Novel Mechanism: Allows for the study of MCU modulation via its regulatory subunits, a pathway inaccessible with direct pore blockers.

    • Cell Permeability: Effective in intact cell systems, a significant advantage over the poorly permeable Ru360.

    • Defined Action in Cancer: Demonstrates a clear pro-apoptotic mechanism in specific cancer models, unlike the context-dependent effects of ruthenium compounds.

  • Considerations and Limitations:

    • Researchers using this compound should be mindful of its potential to cause mitochondrial depolarization, especially at higher concentrations, and should include appropriate controls to account for this.[1][3]

    • Classical blockers like Ru360, while limited by permeability, remain the gold standard for potent, direct inhibition in studies on isolated mitochondria or permeabilized cells.

Ultimately, the selection of an MCU inhibitor should be tailored to the specific research question and experimental system. This compound represents a significant expansion of the pharmacological toolkit, enabling more nuanced investigations into the complex role of mitochondrial calcium signaling in health and disease.

References

Validating Experimental Findings of MCU-i4: A Comparative Guide with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i4, with alternative compounds. It is designed to assist researchers in validating experimental findings through orthogonal methods, offering detailed experimental protocols and supporting data to ensure robust and reliable results.

Introduction to this compound and Mitochondrial Calcium Transport

The mitochondrial calcium uniporter (MCU) is a crucial ion channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell fate decisions. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in various pathologies, including cancer and neurodegenerative diseases, making the MCU a compelling therapeutic target.

This compound is a novel small molecule that acts as a negative modulator of the MCU complex. Unlike classical inhibitors that directly block the pore, this compound functions by binding to the regulatory subunit MICU1, thereby inhibiting mitochondrial Ca²⁺ influx.[1][2] This mechanism of action leads to a cascade of downstream cellular events, including an increase in cytosolic Ca²⁺, altered cellular metabolism, and, in some cancer cell lines, induction of apoptosis.[1]

Orthogonal Validation Strategies

To ensure the specificity and on-target effects of this compound, it is imperative to employ orthogonal methods—distinct, independent experimental approaches that measure the same or related biological phenomena. This guide outlines key orthogonal strategies to validate findings related to this compound's effects on mitochondrial Ca²⁺ uptake, cell viability, and metabolic function.

Comparative Analysis of MCU Inhibitors

A comprehensive understanding of this compound's pharmacological profile requires a comparison with other well-established and emerging MCU inhibitors. This section provides a comparative overview of this compound, the classical non-specific inhibitor Ruthenium Red (and its more specific analog Ru360), the chemotherapeutic agent Mitoxantrone, and the related MICU1-targeting compound, MCU-i11.

Table 1: Comparison of MCU Inhibitor Characteristics

FeatureThis compoundRuthenium Red/Ru360MitoxantroneMCU-i11
Target MICU1 subunit of the MCU complexMCU pore (non-specific)MCU poreMICU1 subunit of the MCU complex
Mechanism Negative modulation of MCU activityDirect channel blockDirect channel blockNegative modulation of MCU activity
Reported IC₅₀/Kᵢ Not consistently reportedKᵢ ~30nM (RuRed in rat liver mitochondria); IC₅₀ ~0.18nM (Ru360 in cardiac mitochondria)[3]~13 µM (in HeLa cells)[3]IC₅₀ between 1 and 3µM (in permeabilized HEK cells)[3]
Cell Permeability PermeablePoorly permeable (Ru360)PermeablePermeable
Known Off-Target Effects Can cause mitochondrial depolarization[3]Blocks ryanodine receptors and other Ca²⁺ channels[3]Topoisomerase II inhibitor, cardiotoxic[3]Less characterized than this compound

Table 2: Comparative Effects on Cellular Processes

Cellular ProcessThis compoundRuthenium Red/Ru360MitoxantroneMCU-i11
Mitochondrial Ca²⁺ Uptake InhibitionInhibitionInhibitionInhibition
Mitochondrial Membrane Potential Can cause depolarization[3]Can be affected by off-target effectsCan decrease mitochondrial membrane potential[4]Does not alter mitochondrial membrane potential at effective concentrations[3]
Glycolysis Enhances (1.6-fold increase in lactate)[1]Can inhibit pyruvate dehydrogenase activation[5]Can interfere with energy metabolism[6]Less characterized
ATP Production Enhances (in some cancer cells)[1]Can affect oxidative phosphorylation[7]Can decrease ATP levels[4][8]Less characterized
ROS Production Induces a large burst[1]Can mitigate ROS damage in some contexts[9]Can increase reactive species generation[4]Less characterized
Apoptosis Induces (in some cancer cells)Can have variable effectsInduces apoptosis[10]Less characterized

Note: The quantitative data presented are from various studies and may not be directly comparable due to different experimental conditions and cell types used.

Experimental Protocols for Orthogonal Validation

This section provides detailed protocols for key experiments to validate the effects of this compound and to compare it with other inhibitors.

Measurement of Mitochondrial Calcium Uptake

Method: Using fluorescent Ca²⁺ indicators in permeabilized cells.

Principle: This method allows for the direct measurement of mitochondrial Ca²⁺ uptake in response to a Ca²⁺ challenge, in the presence or absence of an inhibitor. Permeabilizing the plasma membrane allows for precise control of the extracellular environment while keeping the mitochondria intact.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293T) on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Load cells with a mitochondrial Ca²⁺ indicator dye such as Rhod-2 AM (5 µM) for 30-45 minutes at 37°C.

  • Permeabilization: Wash the cells with a Ca²⁺-free intracellular-like medium. Permeabilize the plasma membrane using a mild detergent like digitonin (25-50 µg/mL) for 1-2 minutes.

  • Inhibitor Incubation: Add the MCU inhibitor (e.g., this compound, Ruthenium Red, Mitoxantrone) at the desired concentration and incubate for the appropriate time.

  • Ca²⁺ Challenge: Add a known concentration of CaCl₂ to the medium to induce mitochondrial Ca²⁺ uptake.

  • Imaging: Acquire time-lapse images of the Rhod-2 fluorescence using a confocal or fluorescence microscope.

  • Analysis: Quantify the change in Rhod-2 fluorescence intensity over time. A decrease in the rate and amplitude of the fluorescence increase in the presence of the inhibitor indicates inhibition of mitochondrial Ca²⁺ uptake.[11]

Assessment of Apoptosis

Method: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound or a comparator compound for the desired time. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Measurement of Glycolytic Rate

Method: Seahorse XF Glycolytic Rate Assay.

Principle: This assay measures the extracellular acidification rate (ECAR), which is an indicator of lactate production and thus the rate of glycolysis. The assay also measures the oxygen consumption rate (OCR) to distinguish glycolytic protons from those produced by CO₂ from mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: Hydrate the sensor cartridge and prepare the assay medium containing glucose, pyruvate, and glutamine.

  • Inhibitor Treatment: Treat the cells with this compound or other inhibitors prior to or during the assay.

  • Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal ECAR and OCR. It will then inject Rotenone/Antimycin A to inhibit mitochondrial respiration, forcing the cells to rely on glycolysis. Finally, it will inject 2-deoxyglucose (2-DG) to inhibit glycolysis and confirm that the measured ECAR is due to this pathway.

  • Data Analysis: The Seahorse software calculates the glycolytic proton efflux rate (glycoPER) to provide a precise measure of the glycolytic rate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its validation.

MCU_Signaling_Pathway cluster_extra cluster_cyto Cytosol cluster_mito Mitochondrion Ca_extra Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_extra->Ca_cyto Various Channels Glycolysis Glycolysis (Enhanced) Ca_cyto->Glycolysis ROS ROS Burst Ca_cyto->ROS MCU_complex MCU MICU1 Ca_cyto->MCU_complex:f0 Influx ATP_cyto ATP Production (Enhanced) Glycolysis->ATP_cyto Apoptosis Apoptosis ROS->Apoptosis Mito_MP Mitochondrial Membrane Potential (Collapse) ROS->Mito_MP Ca_mito Mitochondrial Ca²⁺ (Decreased) MCU_complex:f0->Ca_mito MCU_i4 This compound MCU_i4->MCU_complex:f1

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_validation Orthogonal Validation Methods start Start: Treat cells with This compound/alternatives mito_ca Measure Mitochondrial Ca²⁺ Uptake (Fluorescent Probes) start->mito_ca apoptosis Assess Apoptosis (Annexin V/PI Staining) start->apoptosis glycolysis Quantify Glycolytic Rate (Seahorse Assay) start->glycolysis ros_atp Measure ROS and ATP Levels start->ros_atp data_analysis Data Analysis and Comparison mito_ca->data_analysis apoptosis->data_analysis glycolysis->data_analysis ros_atp->data_analysis conclusion Conclusion: Validate/Refute Hypothesis data_analysis->conclusion

Caption: Experimental workflow for validating this compound effects.

Conclusion

Validating the experimental findings of a pharmacological modulator like this compound is critical for the progression of reliable and reproducible scientific research. By employing the orthogonal methods and comparative data presented in this guide, researchers can build a more complete and accurate picture of this compound's cellular effects. The detailed protocols and illustrative diagrams are intended to provide a practical framework for designing and executing robust validation studies in the field of mitochondrial calcium signaling and drug discovery.

References

A Comparative Guide to the Differential Effects of the Mitochondrial Calcium Uniporter Inhibitor MCU-i4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i4, with other common MCU inhibitors. We delve into its mechanism of action and differential effects across various cell types, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a negative modulator of the mitochondrial calcium uniporter (MCU) complex. Unlike direct pore blockers, this compound acts by binding to the regulatory subunit MICU1, thereby inhibiting mitochondrial calcium (Ca2+) influx.[1][2] This unique, MICU1-dependent mechanism of action makes it a valuable tool for studying the role of mitochondrial Ca2+ signaling in diverse cellular processes.[1][2][3] However, it is important to note that this compound has been observed to induce mitochondrial membrane depolarization in some cell types, a factor that should be considered when interpreting experimental outcomes.[3]

Comparative Analysis of this compound and Other MCU Inhibitors

The following table summarizes the key characteristics and reported effects of this compound in comparison to other widely used MCU inhibitors.

InhibitorTargetMechanism of ActionCell PermeabilityReported Effects on Mitochondrial Membrane PotentialKey Differentiating Features
This compound MICU1Negative modulator of the MCU complexYesCan cause depolarizationMICU1-dependent; allows for the study of the role of the regulatory subunit.
MCU-i11 MICU1Negative modulator of the MCU complexYesDoes not cause depolarizationMICU1-dependent; considered more specific than this compound due to the lack of effect on mitochondrial membrane potential.[3]
Ruthenium Red (RuRed) MCU poreDirect pore blockerNoGenerally no direct effect, but can be toxic at high concentrations.Non-specific, inhibiting other Ca2+ channels and transporters.[1]
Ru360 MCU poreDirect pore blockerNoNo direct effectMore specific for MCU than Ruthenium Red, but still cell-impermeable.[1][4]
Ru265 MCU poreDirect pore blockerYesNo direct effect reportedA cell-permeable derivative of Ru360 with higher potency.[5]

Differential Effects of this compound in Various Cell Types

The cellular context significantly influences the downstream effects of this compound. Here, we summarize its observed actions in different cell lines.

Cell TypeConcentrationObserved EffectsReference
BT474 (Breast Cancer) 3-30 µMInduces apoptosis, increases cytosolic Ca2+, enhances glycolysis and ATP production, triggers ROS burst, and causes mitochondrial membrane potential collapse.[1][6][1][6]
C2C12 (Myoblasts) 10 µMImpairs myotube growth.[2][2]
HT22 (Hippocampal Neurons) 0.5-5 µMProtects against ferroptosis induced by erastin, RSL3, and glutamate.[7][7]
HeLa, MEFs, MDA-MB-231, HEK293T Not specifiedReduces mitochondrial Ca2+ uptake.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, we have provided diagrams generated using Graphviz.

Signaling Pathway of this compound in BT474 Breast Cancer Cells

MCU_i4_BT474 cluster_cell BT474 Breast Cancer Cell MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 binds & stimulates MCU MCU Complex MICU1->MCU negatively regulates Mito_Ca_Influx Mitochondrial Ca2+ Influx MCU->Mito_Ca_Influx inhibits Cyto_Ca Cytosolic Ca2+ Overload Mito_Ca_Influx->Cyto_Ca leads to Glycolysis ↑ Glycolysis Cyto_Ca->Glycolysis induces ROS ↑ ROS Burst Cyto_Ca->ROS triggers ER_Ca ER Ca2+ Release ER_Ca->Cyto_Ca causes ATP ↑ ATP Production Glycolysis->ATP results in MMP Mitochondrial Membrane Potential Collapse ROS->MMP leads to Apoptosis Apoptosis MMP->Apoptosis induces

Caption: Signaling cascade of this compound in BT474 cells.

Experimental Workflow for Assessing Mitochondrial Ca2+ Uptake

Mito_Ca_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture cells to desired confluency dye_loading 2. Load cells with a mitochondrial Ca2+ indicator (e.g., Rhod-2 AM) cell_culture->dye_loading wash 3. Wash cells to remove excess dye dye_loading->wash inhibitor_incubation 4. Incubate with this compound or other inhibitors wash->inhibitor_incubation stimulation 5. Stimulate Ca2+ influx (e.g., with an agonist) inhibitor_incubation->stimulation imaging 6. Acquire fluorescence images over time using microscopy stimulation->imaging quantification 7. Quantify changes in mitochondrial fluorescence intensity imaging->quantification comparison 8. Compare Ca2+ uptake kinetics between treatment groups quantification->comparison

References

Ensuring On-Target Effects of MCU-i4: A Guide to Rigorous Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the mitochondrial calcium uniporter (MCU), specific and reliable inhibitors are invaluable tools. MCU-i4 has emerged as a potent negative modulator of the MCU complex. However, like any pharmacological agent, it is crucial to perform a comprehensive set of control experiments to ensure that its observed effects are indeed due to the intended on-target activity and not a consequence of off-target interactions. This guide provides a comparative framework and detailed experimental protocols to validate the on-target effects of this compound.

The mitochondrial calcium uniporter (MCU) is a protein complex located in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signaling, and survival. This compound acts as a negative modulator of this complex by binding to the regulatory subunit MICU1, thereby inhibiting mitochondrial Ca²⁺ influx.[1][2][3] However, studies have also reported that this compound can induce mitochondrial depolarization, an off-target effect that can confound experimental interpretations.[4]

This guide outlines essential control experiments to differentiate the on-target inhibition of MCU from potential off-target effects of this compound.

Comparative Analysis of MCU Inhibitors

To provide context for the specificity of this compound, it is useful to compare it with other known MCU inhibitors. The following table summarizes key characteristics of this compound and its alternatives.

InhibitorMechanism of ActionReported IC50 / Effective ConcentrationKnown Off-Target Effects
This compound Binds to MICU1, a regulatory subunit of the MCU complex, to negatively modulate MCU activity.[2][3]10 µM in various cell lines.[2][5]Can cause mitochondrial membrane depolarization.[4]
MCU-i11 Also targets MICU1.[4]3-10 µM in HeLa cells.[4]Reported to have fewer off-target effects on mitochondrial membrane potential compared to this compound.[4]
Ruthenium Red / Ruthenium 360 Directly blocks the MCU pore.[1]Varies by cell type and experimental conditions.Lack of cell permeability for Ruthenium Red; potential for off-target effects on other calcium channels.
DS16570511 Small molecule inhibitor of MCU.~1 µMShown to cause mitochondrial depolarization.[4]
Mitoxantrone Identified as an MCU inhibitor through high-throughput screening.~13 µM in HeLa cells.[4]Blue color can interfere with fluorescence-based assays.

Essential Control Experiments for this compound Validation

To rigorously validate the on-target effects of this compound, a series of control experiments are indispensable. These experiments are designed to demonstrate that the observed cellular phenotype is a direct result of MCU inhibition via this compound's interaction with MICU1.

Signaling Pathway of this compound Action

The following diagram illustrates the established signaling pathway for this compound's on-target effect.

MCU_i4_Pathway cluster_mitochondrion Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix Ca_cytosol Cytosolic Ca²⁺ MCU_complex MCU Complex Ca_cytosol->MCU_complex Influx Ca_matrix Mitochondrial Ca²⁺ MCU_complex->Ca_matrix Uptake MICU1 MICU1 MICU1->MCU_complex Negatively Regulates MCU_i4 This compound MCU_i4->MICU1 Binds to

This compound signaling pathway.
Experimental Workflow for On-Target Validation

A logical workflow is critical for systematically validating the on-target effects of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits mitochondrial Ca²⁺ uptake exp1 Experiment 1: Measure Mitochondrial Ca²⁺ Uptake (e.g., with Rhod-2 AM) start->exp1 obs1 Observation: This compound decreases mitochondrial Ca²⁺ levels exp1->obs1 control1 Control 1: MICU1 Knockdown/Knockout Cells obs1->control1 exp2 Experiment 2: Treat control cells with this compound control1->exp2 obs2 Observation: This compound fails to inhibit mitochondrial Ca²⁺ uptake exp2->obs2 control2 Control 2: Measure Mitochondrial Membrane Potential (e.g., with TMRE) obs2->control2 exp3 Experiment 3: Treat cells with this compound and a depolarizing agent (e.g., FCCP) control2->exp3 obs3 Observation: Compare the effect of this compound on membrane potential to FCCP exp3->obs3 conclusion Conclusion: Observed effects are on-target obs3->conclusion Logical_Framework cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway phenotype Observed Cellular Phenotype (e.g., Apoptosis, Altered Metabolism) mcu_i4 This compound Treatment micu1_binding This compound binds to MICU1 mcu_i4->micu1_binding depolarization Mitochondrial Depolarization mcu_i4->depolarization mcu_inhibition Inhibition of MCU Ca²⁺ Uptake micu1_binding->mcu_inhibition mcu_inhibition->phenotype Causation to be confirmed depolarization->phenotype Potential confounding factor control_micu1 MICU1 Knockout Control control_micu1->micu1_binding Disrupts control_depolarization Membrane Potential Measurement control_depolarization->depolarization Measures

References

Safety Operating Guide

Navigating the Safe Disposal of MCU-i4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding MCU-i4: Key Data for Disposal Considerations

A thorough understanding of a compound's properties is fundamental to its safe disposal. The following table summarizes key quantitative data for this compound, providing a foundation for risk assessment and the formulation of a disposal plan.

PropertyValueSource
Chemical Name 4-[[4-(Diethylamino)phenyl]amino]-6-methyl-3-quinolinecarboxylic acid ethyl esterN/A
Molecular Formula C₂₃H₂₇N₃O₂N/A
Molecular Weight 377.49 g/mol N/A
CAS Number 371924-24-2N/A
Solubility Soluble in DMSO and ethanol.N/A
Storage Store at -20°C.N/A

Experimental Protocols for Safe Handling and Disposal

Given the absence of a specific, published disposal protocol for this compound, the following procedure is based on best practices for the disposal of research-grade chemical compounds of a similar nature. This protocol should be adapted to comply with the specific regulations of your institution and local authorities.

Personnel Protective Equipment (PPE) Protocol:

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.

Waste Segregation and Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated, and leak-proof container for this compound waste. The container should be made of a material compatible with the solvents used to dissolve this compound (e.g., polyethylene for DMSO or ethanol solutions).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "4-[[4-(Diethylamino)phenyl]amino]-6-methyl-3-quinolinecarboxylic acid ethyl ester (this compound)". Also, list all solvents and their approximate concentrations present in the waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. In particular, keep it separate from strong oxidizing agents, acids, and bases.

  • Collection of Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.

  • Collection of Liquid Waste:

    • Solutions of this compound in solvents like DMSO or ethanol should be collected in the designated liquid hazardous waste container.

    • Contaminated consumables (e.g., pipette tips, and empty vials) should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed consumables can then be disposed of as solid waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

MCU_i4_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-site Handling cluster_disposal Final Disposal Generate_Waste This compound Waste Generated (Solid or Liquid) Segregate_Waste Segregate into Designated Container Generate_Waste->Segregate_Waste Step 1 Label_Container Label Container as 'Hazardous Waste' (with full chemical name) Segregate_Waste->Label_Container Step 2 Store_Safely Store in a Secure, Ventilated Area Label_Container->Store_Safely Step 3 Contact_EHS Contact Environmental Health & Safety (EHS) Store_Safely->Contact_EHS Step 4 Arrange_Pickup Arrange for Pickup by Licensed Contractor Contact_EHS->Arrange_Pickup Step 5 Final_Disposal Incineration or Other Approved Method Arrange_Pickup->Final_Disposal Step 6

This compound Disposal Workflow Diagram

Disclaimer: This information is intended for guidance purposes only and should not be considered a substitute for the official safety and disposal regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Essential Safety and Operational Guide for Handling MCU-i4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for the use of MCU-i4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The required PPE and safety protocols are summarized below.

Equipment Specification Purpose
Gloves Nitrile or neoprene, disposablePrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Ventilation Chemical fume hoodMinimizes inhalation exposure.

Handling Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Retrieve this compound B->C D Weigh Solid this compound C->D E Dissolve in Solvent D->E F Perform Experiment E->F G Segregate Waste F->G H Label Waste Container G->H I Store for Pickup H->I

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

II. Operational Plan: Step-by-Step Handling Procedures

1. Preparation of Stock Solution:

  • This compound is a solid powder. All handling of the solid form should be conducted in a chemical fume hood to avoid inhalation of dust.

  • To prepare a stock solution, use an appropriate solvent such as DMSO or ethanol.[1] this compound is soluble up to 50 mM in DMSO and 100 mM in ethanol.[1]

  • Slowly add the solvent to the vial containing the this compound powder to avoid splashing.

  • Cap the vial and vortex until the solid is completely dissolved.

2. Use in Cell Culture:

  • For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium.

  • A common concentration used in research is 10 µM.[2][3][4]

  • When adding the this compound solution to cell cultures, do so in a sterile biosafety cabinet.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and cell culture media containing this compound should be collected in a clearly labeled hazardous liquid waste container. Do not pour down the drain.

Disposal Procedure:

  • Segregate solid and liquid waste into their respective, clearly labeled hazardous waste containers.

  • Store the waste containers in a designated secondary containment area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

IV. Experimental Protocol: In Vitro Myotube Growth Assay

This protocol is based on a cited experiment to assess the effect of this compound on myotube growth.[2]

Cell Line: C2C12 skeletal muscle myoblasts

Methodology:

  • Culture C2C12 myoblasts in a growth medium until they are 90% confluent.

  • Induce differentiation into myotubes by switching to a differentiation medium.

  • After five days of differentiation, treat the myotubes with 10 µM this compound or a vehicle control (e.g., 0.1% v/v DMSO) for 24 hours.[4]

  • Following incubation, acquire images of the myotubes using a microscope.

  • Measure the width of the myotubes using image analysis software (e.g., ImageJ) to determine the effect of this compound on myotube growth.[4]

Mechanism of Action Diagram:

MCU_i4 This compound MICU1 MICU1 MCU_i4->MICU1 Binds to Mito_Ca_Uptake Mitochondrial Ca2+ Uptake MCU_i4->Mito_Ca_Uptake Negatively Modulates MCU Mitochondrial Calcium Uniporter (MCU) Complex MICU1->MCU Regulates MCU->Mito_Ca_Uptake Mediates

Caption: this compound negatively modulates mitochondrial calcium uptake by binding to the MICU1 regulatory protein of the MCU complex.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCU-i4
Reactant of Route 2
Reactant of Route 2
MCU-i4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.